Product packaging for CR-1-30-B(Cat. No.:)

CR-1-30-B

Cat. No.: B8217996
M. Wt: 507.5 g/mol
InChI Key: KLSIFOJPWJBRFH-DFEWDZLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CR-1-30-B is a useful research compound. Its molecular formula is C28H29NO8 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NO8 B8217996 CR-1-30-B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3R,3aS,8bR)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIFOJPWJBRFH-DFEWDZLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure and Function of Complement Receptor 1 (CR1/CD35)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Complement Receptor 1 (CR1), also designated as CD35, is a crucial type I membrane glycoprotein that functions as a central regulator of the complement system, a key component of the innate immune response. Its intricate structure allows it to interact with multiple ligands, primarily the opsonins C3b and C4b, thereby controlling the activation of the classical, lectin, and alternative complement pathways. This guide provides a detailed overview of the structure of the most common allotype of CR1, its mechanism of action, and the experimental approaches used to elucidate its function. For the purpose of this guide, "CR-1-30-B" is interpreted as referring to the common allotype of Complement Receptor 1 (CR1) which possesses 30 short consensus repeats and its interaction with its primary ligand, C3b.

Molecular Structure of CR1

The most prevalent allelic variant of CR1 is a large, flexible single-pass type I membrane glycoprotein.[1][2][3] Its structure can be broken down into three main segments: a large extracellular domain, a transmembrane domain, and a short cytoplasmic tail.[1][2]

  • Extracellular Domain: The extensive extracellular region is composed of 30 highly homologous domains known as Short Consensus Repeats (SCRs), also referred to as Complement Control Protein (CCP) repeats or "sushi domains". Each SCR consists of approximately 60 to 70 amino acids. These 30 SCRs are organized into four larger units called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D. LHR-A, -B, and -C each contain seven SCRs, while LHR-D is composed of the remaining nine. The primary ligand binding sites for C3b and C4b are located within these LHRs.

  • Transmembrane Domain: A single transmembrane region of 25 amino acids anchors the protein to the cell membrane.

  • Cytoplasmic Tail: A short intracellular tail of 43 amino acids completes the structure.

The soluble form of the extracellular domain is known as sCR1 and is a subject of therapeutic interest.

Genetic Polymorphism

Structural and quantitative polymorphisms of CR1 exist in the human population. The two most common allotypes, S (slow) and F (fast), differ in size by 40-50 kD, which corresponds to the size of one LHR. The S allele is larger, containing an additional LHR (designated LHR-B/A) compared to the F allele.

Quantitative Data Summary

The following table summarizes key quantitative data related to the structure of human CR1.

ParameterValueReference
Number of Short Consensus Repeats (SCRs)30
Number of Long Homologous Repeats (LHRs)4 (A, B, C, D)
Number of Amino Acids (Extracellular Domain)1930
Number of Amino Acids (Transmembrane Domain)25
Number of Amino Acids (Cytoplasmic Tail)43
Molecular Weight of Glycoprotein (initial estimate)~205,000 Daltons
Size of Long Homologous Repeat (LHR)20-30 kb (genomic)
Size Difference between S and F Allotypes40-50 kD

Mechanism of Action and Signaling Pathways

CR1's primary role is the negative regulation of the complement cascade through two distinct mechanisms: Decay-Accelerating Activity (DAA) and Cofactor Activity (CFA). It also plays a significant role in the clearance of immune complexes and in the regulation of B-lymphocyte responses.

Complement Regulation
  • Decay-Accelerating Activity (DAA): CR1 binds to C4b and C3b within the C3 and C5 convertase complexes of the classical, lectin, and alternative pathways. This binding competitively displaces the catalytic subunits (C2b from the classical/lectin pathway C3 convertase, C4bC2b; and Bb from the alternative pathway C3 convertase, C3bBb), leading to the irreversible decay of these enzymatic complexes. For the classical C3 convertase, both LHR-A and either LHR-B or LHR-C are required for efficient DAA.

  • Cofactor Activity (CFA): CR1 serves as an essential cofactor for the serine protease Factor I. By binding to C3b and C4b, CR1 facilitates their proteolytic cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg for C3b and C4c, C4d for C4b). This action permanently prevents the re-formation of convertase enzymes. The primary binding site for C3b involves LHR-A, LHR-B, and LHR-C, while the C4b binding site is predominantly located in LHR-A.

Complement_Regulation_by_CR1 CR1-Mediated Complement Regulation C4bC2b C3 Convertase (C4bC2b) C2b_diss C2b (dissociated) C4bC2b->C2b_diss C4b C4b iC4b iC4b (inactive) C4b->iC4b CFA C3bBb C3 Convertase (C3bBb) Bb_diss Bb (dissociated) C3bBb->Bb_diss DAA C3b C3b iC3b iC3b (inactive) C3b->iC3b CFA CR1 CR1 (CD35) CR1->C4bC2b Binds CR1->C4b Binds CR1->C3bBb Binds CR1->C3b Binds FactorI Factor I FactorI->C4b Cleaves FactorI->C3b Cleaves DAA_label Decay-Accelerating Activity (DAA) CFA_label Cofactor Activity (CFA)

Caption: CR1 regulates complement via DAA and CFA mechanisms.

B-Cell Regulation

CR1 expressed on B lymphocytes acts as an inhibitory receptor. When clustered by its natural, multimeric ligands (such as C3b-opsonized antigens), CR1 can significantly inhibit B-cell activation signals. This includes blocking B-cell receptor (BCR)-induced proliferation, differentiation into plasmablasts, and subsequent immunoglobulin production. This inhibitory function is maintained even in disease states like rheumatoid arthritis where CR1 expression is reduced. The clustering of CR1 interferes with signaling pathways downstream of both the BCR and Toll-like receptor 9 (TLR9).

B_Cell_Regulation_by_CR1 CR1-Mediated B-Cell Inhibition cluster_membrane B-Cell Membrane cluster_cell B-Cell Cytoplasm BCR B-Cell Receptor (BCR) Activation B-Cell Activation (Proliferation, Differentiation, Ig Production) BCR->Activation Signaling Cascade CR1 CR1 (CD35) Inhibition Inhibition CR1->Inhibition Signaling Cascade Inhibition->Activation Blocks Antigen Antigen Antigen->BCR Binds & Activates C3b_Antigen C3b-Opsonized Antigen C3b_Antigen->CR1 Clusters

Caption: CR1 clustering inhibits BCR-mediated B-cell activation.

Experimental Protocols

The characterization of CR1 structure and function has been achieved through a variety of sophisticated experimental techniques. While detailed, step-by-step protocols are beyond the scope of this guide, the principles of key methodologies are outlined below.

Structural and Binding Analyses
  • Methodology: Deletion Mutagenesis and Expression

    • Principle: To map the functional domains of CR1, constructs encoding different fragments of the protein (e.g., individual LHRs or SCRs) are created. These recombinant protein fragments are then expressed in suitable cell lines (e.g., Chinese Hamster Ovary - CHO cells) or produced as soluble proteins.

    • Application: By testing which fragments retain the ability to bind ligands like C3b or C4b, or to mediate DAA/CFA, researchers can pinpoint the specific domains responsible for each function.

  • Methodology: Surface Plasmon Resonance (SPR)

    • Principle: SPR is a biophysical technique used to measure real-time binding interactions between molecules. One molecule (e.g., sCR1) is immobilized on a sensor chip, and its potential binding partner (e.g., C3b) is flowed over the surface. The change in the refractive index at the surface, caused by binding, is measured and used to determine association and dissociation rate constants, and ultimately, binding affinity.

    • Application: Used to obtain precise quantitative data on the strength of the CR1-C3b and CR1-C4b interactions.

  • Methodology: Radioligand Binding Assays

    • Principle: A ligand (e.g., C3b) is labeled with a radioactive isotope. This radiolabeled ligand is then incubated with cells expressing CR1 or with purified CR1. The amount of bound radioactivity is measured to quantify the binding interaction. Competition assays, where a non-labeled ligand competes for binding with the radiolabeled one, can also be performed to determine binding specificity and affinity.

    • Application: Provides quantitative data on ligand binding to CR1 in a cellular or purified system.

Functional Assays
  • Methodology: Flow Cytometry (FACS Analysis)

    • Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface markers, such as CR1 (anti-CD35) and other B-cell markers (e.g., CD19, CD27). The cells are then passed in a single file through a laser beam, and the emitted fluorescence is detected, allowing for the quantification of protein expression on a per-cell basis.

    • Application: Used to measure the expression levels of CR1 on different cell populations, such as naive vs. memory B cells in healthy individuals and patients with autoimmune diseases.

  • Methodology: Proliferation Assay (³H-Thymidine Incorporation)

    • Principle: To measure cell proliferation, cultured cells (e.g., B lymphocytes) are stimulated to divide. During the culture period, ³H-thymidine (a radioactive nucleoside) is added. Actively proliferating cells incorporate the ³H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is then measured and is directly proportional to the level of cell proliferation.

    • Application: Used to demonstrate that clustering CR1 with its ligand inhibits the proliferation of B cells that have been stimulated through their B-cell receptor.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

    • Principle: ELISA is used to quantify the amount of a specific protein, such as an immunoglobulin, in a solution. For example, to measure antibody production, the supernatant from a B-cell culture is added to a plate coated with an antibody that captures the immunoglobulin of interest. A second, enzyme-linked antibody that also binds the immunoglobulin is then added. Finally, a substrate is added that the enzyme converts into a detectable signal (e.g., a color change), the intensity of which is proportional to the amount of immunoglobulin present.

    • Application: Used to show that CR1 engagement inhibits the production and secretion of immunoglobulins by B cells.

Experimental_Workflow Experimental Workflow for CR1 Functional Analysis cluster_assays Functional Assays Start Isolate B-Cells from Blood Sample Stimulate Stimulate B-Cells (e.g., anti-IgM) Start->Stimulate Treat Treat with CR1 Ligand (e.g., C3b-complexes) Start->Treat Culture Culture Cells Stimulate->Culture Treat->Culture Proliferation Proliferation Assay (3H-Thymidine) Culture->Proliferation Differentiation Differentiation Analysis (FACS for Plasmablasts) Culture->Differentiation Antibody Antibody Production (ELISA for Ig) Culture->Antibody Result Assess CR1-mediated Inhibition Proliferation->Result Differentiation->Result Antibody->Result

Caption: Workflow for assessing the inhibitory function of CR1 on B-cells.

References

CR-1-30-B protein function and mechanism

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "CR-1-30-B protein" does not correspond to a known or publicly documented protein in standard biological databases. Extensive searches for this term have not yielded any specific information regarding its function, mechanism of action, associated signaling pathways, or any quantitative data or experimental protocols.

This could be due to several reasons:

  • The protein name may be a novel or internal designation not yet in the public domain.

  • It could be a typographical error in the protein name.

  • The name might be part of a highly specialized or confidential research area.

To proceed with your request for an in-depth technical guide, please provide the correct or an alternative, recognized name of the protein of interest (e.g., a standard UniProt, NCBI, or gene name). Once a valid protein target is identified, I can then gather the necessary information to construct the detailed whitepaper, including data tables, experimental methodologies, and the requested Graphviz diagrams.

The Multifaceted Role of Complement Receptor 1 (CR1/CD35) in the Complement System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Complement Receptor 1 (CR1), also known as CD35, is a pivotal type I transmembrane glycoprotein that functions as a critical regulator of the complement system and a key receptor for the clearance of immune complexes and pathogens. Its large, structurally complex extracellular domain allows it to interact with several key complement proteins, primarily C3b and C4b. Through these interactions, CR1 exerts potent regulatory control over all three complement activation pathways—classical, lectin, and alternative—by acting as both a decay-accelerator for C3/C5 convertases and a cofactor for the Factor I-mediated cleavage of C3b and C4b. This dual functionality makes CR1 an essential safeguard against excessive complement activation on host cells and a crucial component of innate and adaptive immunity. This document provides a comprehensive technical overview of the structure, function, and significance of CR1, including quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Introduction to Complement Receptor 1 (CR1)

CR1 is a member of the regulators of complement activation (RCA) family of proteins, encoded by the CR1 gene located on chromosome 1q32.[1] It is expressed on a wide variety of cells, including erythrocytes, monocytes/macrophages, neutrophils, eosinophils, basophils, B cells, a subset of T cells, follicular dendritic cells, and glomerular podocytes.[1] The vast majority of CR1 in circulation is found on erythrocytes, which function as a dynamic buffer, binding and transporting opsonized immune complexes to the liver and spleen for clearance.[2]

Molecular Structure of CR1

The most common allotype of human CR1 is a large glycoprotein with a predicted molecular weight of approximately 220 kDa.[1] Its structure is characterized by:

  • Extracellular Domain: This extensive domain is composed of 30 tandemly arranged Short Consensus Repeats (SCRs), also known as Complement Control Protein (CCP) repeats or "sushi domains".[1] These SCRs are organized into four larger domains called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D. Each LHR contains seven SCRs. This repeating structure provides multiple binding sites for its ligands.

  • Transmembrane Domain: A single hydrophobic alpha-helix that anchors the protein in the cell membrane.

  • Cytoplasmic Domain: A short intracellular tail of 43 amino acids. While direct signaling is not its primary role, phosphorylation of this domain in phagocytes can occur following cellular activation, contributing to processes like phagocytosis.

The specific functions of the LHRs are localized:

  • LHR-A: Contains the primary binding site for C4b.

  • LHR-B and LHR-C: Contain the primary binding sites for C3b.

  • LHR-D: Contains binding sites for C1q and Mannan-Binding Lectin (MBL).

Core Functions in the Complement System

CR1 performs two primary, interconnected roles: regulation of complement activation and clearance of opsonized materials.

Regulation of Complement Activation

CR1 is a potent inhibitor of the C3 and C5 convertases of all three complement pathways, thereby preventing amplification of the complement cascade on host cells. It achieves this through two distinct mechanisms:

  • Decay-Accelerating Activity (DAA): CR1 binds to C4b within the classical/lectin pathway C3 convertase (C4b2a) and to C3b within the alternative pathway C3 convertase (C3bBb). This binding competitively displaces the catalytic subunits (C2a and Bb, respectively), leading to the irreversible decay and inactivation of the convertases.

  • Cofactor Activity (CFA): CR1 serves as an essential cofactor for the serine protease Factor I. By binding to C3b or C4b, CR1 facilitates their cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg, and C4c, C4d). This process permanently removes these opsonins from the cascade, preventing the re-formation of convertases.

CR1 Regulatory Functions cluster_Classical Classical / Lectin Pathway cluster_Alternative Alternative Pathway cluster_DAA Decay-Accelerating Activity (DAA) cluster_CFA Cofactor Activity (CFA) C4b2a C3 Convertase (C4b2a) C4b C4b C2a C2a DAA_node Dissociation C4b2a->DAA_node Displaces C2a C3bBb C3 Convertase (C3bBb) C3b_alt C3b Bb Bb C3bBb->DAA_node Displaces Bb FactorI Factor I CR1 CR1 (CD35) CR1->C4b2a Binds C4b CR1->C3bBb Binds C3b CFA_node Cleavage CR1->CFA_node Cofactor for Factor I iC3b iC3b (inactive) CFA_node->iC3b Cleaves C3b iC4b iC4b (inactive) CFA_node->iC4b Cleaves C4b CR1-Mediated Immune Complex Clearance cluster_blood Bloodstream cluster_liver Liver / Spleen IC Immune Complex (IC) C3b C3b/C4b IC->C3b Opsonization Erythrocyte Erythrocyte C3b->Erythrocyte Binding to CR1 Erythrocyte_IC Erythrocyte-IC Complex CR1 CR1 Macrophage Macrophage (e.g., Kupffer Cell) Erythrocyte_IC->Macrophage Transport & Transfer CR1_IC CR1 IC_bound IC Phagocytosis Phagocytosis & Degradation Macrophage->Phagocytosis Internalization Workflow for Cofactor Activity Assay start Start reagents Combine Reagents: - Purified C3b - Purified Factor I - CR1 Source (e.g., Erythrocyte Ghosts) - Buffer (e.g., PBS) start->reagents incubate Incubate at 37°C (e.g., 90 minutes) reagents->incubate stop Stop Reaction (Add SDS-PAGE Sample Buffer with reducing agent) incubate->stop sds_page SDS-PAGE (e.g., 10% gel) stop->sds_page analyze Analyze Gel (Autoradiography if C3b is radiolabeled, or Coomassie/Silver stain) sds_page->analyze end Result: Visualize C3b cleavage products (α' chain fragments) analyze->end

References

An In-depth Technical Guide to CR-1-30-B: Discovery, Historical Context, and Role as a Negative Control in eIF4A Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CR-1-30-B is a synthetic rocaglate that has gained significance in biomedical research, not for its biological activity, but for its crucial role as an inactive control. It is the enantiomer of CR-1-31-B, a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase with a critical role in the initiation of protein translation. The stereospecificity of the interaction between CR-1-31-B and eIF4A renders this compound unable to exert the same inhibitory effects, making it an ideal negative control for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its relationship to CR-1-31-B, and its application in elucidating the mechanism of eIF4A inhibition. Detailed experimental protocols and quantitative data from key studies are presented to offer a practical resource for researchers in the field.

Discovery and Historical Context

The development of synthetic rocaglates, including CR-1-31-B and its inactive enantiomer this compound, emerged from the study of natural products with potent anti-cancer and antiviral activities. Rocaglates are a class of complex natural products isolated from plants of the genus Aglaia. The discovery that these compounds target eIF4A, a key component of the translation initiation complex eIF4F, opened a new avenue for therapeutic development.

The eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G, is essential for the translation of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and survival. Overexpression and hyperactivity of eIF4A are implicated in various cancers, making it an attractive target for therapeutic intervention.

In 2013, a study by Jin et al. identified the eIF4A RNA helicase as a target for blocking the translation of the MUC1-C oncoprotein. This research highlighted the potential of eIF4A inhibitors in cancer therapy. Subsequent work by Wolfe et al. in 2014 further elucidated the role of eIF4A in promoting the translation of oncogenes containing G-quadruplex structures in their 5' untranslated regions. These foundational studies spurred the development of synthetic eIF4A inhibitors with improved drug-like properties. CR-1-31-B was developed as a potent and selective synthetic rocaglate. Its enantiomer, this compound, was synthesized to serve as a crucial negative control, allowing researchers to confirm that the observed biological effects of CR-1-31-B are due to specific inhibition of eIF4A and not off-target effects.

The eIF4A Signaling Pathway and Mechanism of Action

The eIF4F complex plays a pivotal role in the initiation of cap-dependent translation. eIF4E recognizes and binds to the 5' cap of mRNA, while eIF4G acts as a scaffold, recruiting eIF4A and other components of the translational machinery. eIF4A, an ATP-dependent RNA helicase, unwinds the secondary structures in the 5' untranslated region (UTR) of mRNAs, facilitating the scanning of the 43S preinitiation complex to the start codon.

CR-1-31-B and other active rocaglates function by clamping eIF4A onto polypurine sequences in the mRNA, stalling the helicase activity. This prevents the unwinding of the 5' UTR and inhibits the translation of specific mRNAs. This compound, due to its stereochemistry, is unable to effectively bind to the eIF4A-RNA complex and therefore does not inhibit its helicase activity.

eIF4A_pathway mRNA mRNA with 5' cap and hairpin eIF4F eIF4F complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F binds ADP ADP + Pi eIF4F->ADP unwound_mRNA Unwound mRNA eIF4F->unwound_mRNA unwinds 5' UTR inhibited_complex Inhibited eIF4A-mRNA complex eIF4F->inhibited_complex ATP ATP ATP->eIF4F provides energy ribosome 43S Ribosome unwound_mRNA->ribosome allows binding translation Protein Synthesis ribosome->translation initiates CR131B CR-1-31-B CR131B->eIF4F clamps eIF4A on mRNA CR130B This compound CR130B->eIF4F no effect thermal_shift_workflow start Start prepare_mix Prepare Master Mix (Buffer, eIF4A, SYPRO Orange) start->prepare_mix aliquot Aliquot Master Mix into 96-well plate prepare_mix->aliquot add_compounds Add Compounds (this compound, CR-1-31-B, DMSO) aliquot->add_compounds seal_plate Seal and Centrifuge Plate add_compounds->seal_plate rt_pcr Run Melt Curve in Real-Time PCR Instrument (25°C to 95°C) seal_plate->rt_pcr analyze Analyze Data and Determine Tm rt_pcr->analyze calculate Calculate ΔTm analyze->calculate end End calculate->end cell_viability_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Compounds seed_cells->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Signal with Plate Reader add_reagent->read_plate analyze Analyze Data and Determine IC50 read_plate->analyze end End analyze->end

An In-depth Technical Guide to the Expression of Complement Receptor 1 (CR-1/CD35) in Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a crucial type I transmembrane glycoprotein that functions as a central regulator of the complement system, a key component of the innate immune response. The most common variant of CR1 is characterized by an extensive extracellular domain composed of 30 short consensus repeats (SCRs), which house the binding sites for its primary ligands, the complement components C3b and C4b. By binding these opsonins, CR1 plays a vital role in the clearance of immune complexes and pathogens, as well as in the negative regulation of the classical and alternative complement pathways. Given its integral role in immune modulation, understanding the expression profile of CR1 across various cell types is paramount for research in immunology, infectious diseases, autoimmune disorders, and for the development of targeted therapeutics. This guide provides a comprehensive overview of CR1 expression, detailing quantitative data, experimental methodologies, and associated signaling pathways.

Data Presentation: Quantitative Expression of CR-1

The expression of CR1 varies significantly among different cell populations, both in terms of the percentage of positive cells and the receptor density per cell. The following tables summarize the available quantitative data for CR1 expression on various human cell types.

Table 1: CR-1 Expression on Human Erythrocytes

Cell TypeAverage Receptor Density (molecules/cell)Genetic InfluenceKey Notes
Erythrocytes100 - 1,000[1]Expression is genetically determined by high (H) and low (L) expression alleles. Homozygotes for these alleles can show a 10-20 fold difference in receptor numbers[1].The vast majority (85-90%) of CR1 in the blood is found on erythrocytes due to their sheer numbers[2].

Table 2: CR-1 Expression on Human Leukocytes and Other Cell Types

Cell TypeExpression Status & Receptor DensityModulationKey Functions
Neutrophils Expressed; expression is upregulated upon activation from intracellular stores[1]. Quantitative analysis shows increased levels in bacterial infections[3].Upregulated by chemotactic factors and in response to bacterial infections.Phagocytosis of opsonized particles, immune adherence.
Monocytes Expressed; CR1 levels are increased in bacterial infections.Upregulated by factors such as TNF-α, TNF-β, and IL-4.Phagocytosis, immune complex clearance, induction of pro-inflammatory cytokines.
B Lymphocytes Expressed on virtually all B-lymphocytes. Memory B cells show higher expression than naive B cells.Expression can be reduced in certain autoimmune diseases like SLE and RA.Regulation of B cell activation and differentiation, antigen presentation.
T Lymphocytes Expressed on a subpopulation of CD4+ T cells, and expression can be induced upon activation.Upregulated by T cell activators like PHA and PMA.Contributes to the generation of regulatory T cells.
Follicular Dendritic Cells (FDCs) Strongly expressed in germinal centers of lymphoid tissues.---Trapping and presentation of antigens to B cells.
Glomerular Podocytes Expressed in the kidney.---Potential role in preventing complement-mediated damage in the kidney.
Eosinophils & Basophils Expressed.---Role in allergic responses and defense against parasites.
Macrophages Expressed.---Phagocytosis and clearance of immune complexes from tissues.
Dendritic Cells Expressed by monocyte-derived dendritic cells.---Antigen presentation and modulation of T cell responses.
Microglia & Astrocytes Expressed in the human brain, with increased expression in Alzheimer's disease.---Potential role in neuroinflammation and CNS immune responses.

Experimental Protocols

Accurate detection and quantification of CR1 expression are critical for research and clinical applications. The following are detailed methodologies for the most common techniques used to study CR1 expression.

Western Blotting for CR-1 Detection

Western blotting is used to identify CR1 protein in cell or tissue lysates and to determine its approximate molecular weight.

1. Sample Preparation (Cell Lysates):

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) or a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) along with a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for CR1 (CD35) overnight at 4°C with gentle agitation. Recommended antibodies include rabbit polyclonal or monoclonal anti-CR1 antibodies, typically used at a 1:1000 dilution.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager. The expected molecular weight for CR1 is in the range of 190-280 kDa, depending on the allotype.

Immunohistochemistry (IHC) for CR-1 Localization in Tissues

IHC allows for the visualization of CR1 expression and its localization within the context of tissue architecture.

1. Tissue Preparation:

  • Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) onto positively charged slides.

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. A common method is to incubate the slides in a citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-45 minutes.

3. Staining:

  • Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.

  • Block non-specific binding sites with a protein block or normal serum from the same species as the secondary antibody for 20-30 minutes.

  • Incubate the sections with a primary anti-CR1 (CD35) antibody. For example, a mouse monoclonal or rabbit polyclonal antibody at a dilution of 1:100 to 1:1100, for 1 hour at room temperature or overnight at 4°C.

  • Wash with a buffer such as PBS or TBS.

  • Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

4. Visualization:

  • Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

  • Examine the slides under a microscope. Positive staining for CR1 will appear as a brown signal, often on the cell membrane. In lymphoid tissue, a reticular staining pattern in germinal centers is characteristic of FDCs.

Flow Cytometry for Quantitative Analysis of CR-1 on Cell Surfaces

Flow cytometry is the preferred method for quantifying the expression of surface markers like CR1 on different cell populations in a heterogeneous sample like peripheral blood.

1. Cell Preparation:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • For leukocyte analysis, red blood cells can be lysed using a lysis buffer. Alternatively, peripheral blood mononuclear cells (PBMCs) can be isolated using density gradient centrifugation (e.g., Ficoll-Paque).

2. Antibody Staining:

  • Aliquot approximately 1x10^6 cells per tube.

  • To a multicolor panel, add a fluorochrome-conjugated primary antibody against CR1 (CD35), for example, anti-CD35-FITC or -PE.

  • Include other cell surface markers to identify specific cell populations (e.g., CD45 for leukocytes, CD14 for monocytes, CD19 for B cells, CD3 for T cells, CD15/CD16 for neutrophils).

  • Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.

  • Wash the cells with a suitable buffer (e.g., PBS with 1-2% BSA).

3. Data Acquisition and Analysis:

  • Resuspend the cells in a sheath fluid for analysis on a flow cytometer.

  • Acquire data for a sufficient number of events (e.g., 50,000-100,000 cells).

  • Use appropriate software to gate on the cell populations of interest based on their forward and side scatter properties and the expression of lineage-specific markers.

  • Quantify CR1 expression on each population by analyzing the mean fluorescence intensity (MFI) of the CD35 staining. For absolute quantification in molecules per cell, calibrated beads with a known number of antibody binding sites can be used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CR1_Signaling_Pathway cluster_complement Complement Activation cluster_cell Cell Membrane cluster_response Cellular Response C3b C3b CR1 CR1 (CD35) C3b->CR1 binds C4b C4b C4b->CR1 binds ImmuneComplex Immune Complex (Antigen-Antibody) ImmuneComplex->C3b opsonization ImmuneComplex->C4b opsonization iC3b iC3b CR1->iC3b Cofactor for cleavage Phagocytosis Phagocytosis & Immune Complex Clearance CR1->Phagocytosis mediates Complement_Inhibition Inhibition of C3/C5 Convertases CR1->Complement_Inhibition Decay-Accelerating Activity BCR_Modulation B-Cell Receptor Modulation CR1->BCR_Modulation inhibits activation FactorI Factor I (soluble) FactorI->iC3b C3c_C3dg C3c + C3dg iC3b->C3c_C3dg further cleavage

CR1 Signaling and Function

Flow_Cytometry_Workflow start Start: Whole Blood Sample rbc_lysis RBC Lysis or PBMC Isolation start->rbc_lysis cell_wash Wash Cells rbc_lysis->cell_wash ab_staining Antibody Staining: - Anti-CD35 (CR1) - Lineage Markers (CD3, CD14, CD19, etc.) - Viability Dye cell_wash->ab_staining incubation Incubate 20-30 min at 4°C ab_staining->incubation wash2 Wash Cells (x2) incubation->wash2 acquisition Data Acquisition on Flow Cytometer wash2->acquisition analysis Data Analysis: 1. Gate on Live Singlets 2. Identify Leukocyte Subsets 3. Quantify CR1 MFI acquisition->analysis end End: Quantitative Expression Data analysis->end

Flow Cytometry Workflow for CR1 Analysis

Conclusion

Complement Receptor 1 is a multifaceted protein with a broad expression profile that underscores its central role in the immune system. Its quantitative expression, particularly on erythrocytes and leukocytes, is of significant interest in various pathological conditions, including autoimmune diseases and infections. The methodologies detailed in this guide provide a robust framework for the accurate assessment of CR1 expression. Further research into the nuanced roles of CR1 on different cell types and the intricate details of its signaling pathways will continue to be a vital area of investigation, with profound implications for diagnostics and the development of novel immunomodulatory therapies.

References

An In-depth Technical Guide to Complement Receptor Type 1 (CR1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the human Complement Receptor Type 1 (CR1) gene and protein, likely designated as CR-1-30-B in specific research contexts due to its 30 Short Consensus Repeats. This document details the gene's genomic location, isoforms, and the full nucleotide and protein sequences of its most common form. It elucidates the protein's critical functions in the complement system, including its binding affinities for C3b and C4b, its decay-accelerating and cofactor activities, and its role in immune complex clearance. Detailed experimental protocols for key functional assays are provided, and crucial signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in immunology, drug discovery, and the study of diseases associated with the complement system.

Introduction to Complement Receptor Type 1 (CR1)

Complement Receptor Type 1 (CR1), also known as CD35, is a single-chain, type I transmembrane glycoprotein that plays a pivotal role in the regulation of the complement system. It is a member of the regulators of complement activation (RCA) family of proteins. The most common isoform of human CR1 is composed of a large extracellular domain containing 30 Short Consensus Repeats (SCRs), also known as complement control protein repeats (CCPs). This structural feature is likely the origin of the "CR-1-30" designation. CR1 is primarily expressed on erythrocytes, monocytes, neutrophils, B cells, and some T lymphocytes, as well as on follicular dendritic cells and glomerular podocytes. Its multifunctionality, including the clearance of immune complexes and pathogens, and the regulation of complement activation, makes it a significant target of study in various pathological conditions, including autoimmune diseases and malaria.

CR1 Gene and Protein Sequence Information

Gene Information

The human CR1 gene is located on the long arm of chromosome 1 at position 32.2 (1q32.2)[1]. It is part of a cluster of genes for regulators of complement activation[1].

  • Official Gene Symbol: CR1

  • Aliases: C3BR, C4BR, CD35, KN[2]

  • Genomic Location (GRCh38): Chromosome 1: 207,496,157-207,641,765[3]

  • NCBI Gene ID: 1378[4]

  • RefSeq mRNA ID (for the 30 SCR isoform): NM_000573.4

The CR1 gene is polymorphic, with several alleles encoding different isoforms that vary in the number of Long Homologous Repeats (LHRs), and consequently, the number of SCRs. The most common allotype, CR1*1 (also known as the F or A allotype), encodes the protein with 30 SCRs.

Nucleotide Sequence (CR1, NM_000573.4)

The full nucleotide sequence for the human CR1 transcript variant 1, which encodes the most common isoform with 30 SCRs, can be accessed from the NCBI database under the accession number NM_000573.4.

Protein Information
  • UniProtKB Accession: P17927

  • Full Name: Complement receptor type 1

  • Amino Acid Length: 2039

  • Molecular Weight (Predicted): ~220 kDa

Amino Acid Sequence (CR1, P17927)

The full amino acid sequence for the human CR1 protein (P17927) can be retrieved from the UniProt database. This sequence corresponds to the unprocessed protein, including the signal peptide.

Functional Characteristics of CR1

CR1 is a multifunctional protein with key roles in the regulation of the complement cascade and the clearance of immune complexes.

Ligand Binding

CR1 binds to the complement components C3b and C4b, which are opsonins that coat pathogens and immune complexes. The extracellular domain of CR1 contains multiple binding sites for these ligands. The binding affinity of CR1 for its ligands has been quantified in several studies.

LigandCR1 SourceMethodDissociation Constant (Kd)Reference
C4Ab2 (dimer) ErythrocyteRadioligand Assay~1.4 x 10⁻⁷ M
C4Bb2 (dimer) ErythrocyteRadioligand Assay~4.8 x 10⁻⁷ M
C3b (dimer) sCR1Surface Plasmon ResonanceLow nanomolar affinity
C4b (dimer) sCR1Surface Plasmon Resonance120–480 nM (isoform dependent)
C1q CR1 deletion mutantsN/AHigh affinity
MBL CR1 deletion mutantsN/ABinds to SCR24-25
Signaling Pathways and Cellular Functions

CR1 is a key player in the complement system, primarily acting as a negative regulator to prevent excessive complement activation on host cells. It also plays a crucial role in the processing and clearance of immune complexes.

CR1 exhibits two main complement regulatory functions:

  • Decay-Accelerating Activity (DAA): CR1 accelerates the decay of both the classical (C4b2a) and alternative (C3bBb) pathway C3 and C5 convertases, thereby inhibiting the amplification of the complement cascade.

  • Cofactor Activity: CR1 acts as a cofactor for the serine protease Factor I, which proteolytically cleaves and inactivates C3b and C4b.

G cluster_classical Classical/Lectin Pathway cluster_alternative Alternative Pathway cluster_cofactor Cofactor Activity C4b2a C4b2a CR1 CR1 C4b2a->CR1 Decay Acceleration C4b C4b C4b->C4b2a C2a C2a C2a->C4b2a C3bBb C3bBb C3bBb->CR1 Decay Acceleration C3b_alt C3b C3b_alt->C3bBb Bb Bb Bb->C3bBb Factor I Factor I CR1->Factor I Cofactor for iC3b iC3b iC3b->Factor I Further Cleavage C3c + C3dg C3c + C3dg iC4b iC4b iC4b->Factor I Further Cleavage C4c + C4d C4c + C4d Factor I->iC3b Factor I->C3c + C3dg Factor I->iC4b Factor I->C4c + C4d C3b C3b C3b->Factor I Cleavage C4b_cofactor C4b C4b_cofactor->Factor I Cleavage caption CR1 in Complement Regulation

Erythrocytes, which express the majority of CR1 in the circulation, play a crucial role in the clearance of immune complexes. C3b/C4b-opsonized immune complexes bind to erythrocyte CR1 and are transported to the liver and spleen, where they are removed by resident macrophages. This process is essential for preventing the deposition of immune complexes in tissues, which can lead to inflammation and damage.

G Immune_Complex Immune Complex (Antigen-Antibody) Complement_Activation Complement Activation Immune_Complex->Complement_Activation Opsonized_IC Opsonized Immune Complex (with C3b/C4b) Complement_Activation->Opsonized_IC Binding Binding to CR1 Opsonized_IC->Binding Erythrocyte_CR1 Erythrocyte with CR1 Erythrocyte_CR1->Binding Transport Transport to Liver/Spleen Binding->Transport Phagocytosis Phagocytosis and Clearance Macrophage Macrophage (Kupffer Cell) Transport->Macrophage Macrophage->Phagocytosis caption CR1-Mediated Immune Complex Clearance

Experimental Protocols

Cofactor Activity Assay

This assay measures the ability of CR1 to act as a cofactor for Factor I-mediated cleavage of C3b or C4b. The cleavage products are typically analyzed by SDS-PAGE.

Principle: CR1, in the presence of Factor I, facilitates the cleavage of the α' chain of C3b into smaller fragments (iC3b, C3c, and C3dg) or the α' chain of C4b into C4c and C4d. This cleavage can be visualized by a shift in the molecular weight of the α' chain on an SDS-PAGE gel.

Materials:

  • Purified CR1 (soluble or on cell membranes)

  • Purified C3b or C4b

  • Purified Factor I

  • Buffer (e.g., PBS)

  • SDS-PAGE apparatus and reagents (acrylamide/bis-acrylamide solution, Tris-HCl buffers, SDS, ammonium persulfate, TEMED)

  • Coomassie Brilliant Blue or silver stain

  • Reducing sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

Protocol:

  • Incubate a fixed amount of C3b or C4b with Factor I in the presence and absence of CR1 at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5 minutes.

  • Load the samples onto an SDS-PAGE gel (e.g., 10% acrylamide).

  • Run the gel until adequate separation of protein bands is achieved.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analyze the cleavage of the α' chain of C3b or C4b by observing the appearance of lower molecular weight fragments in the lanes containing CR1.

G Start Start Incubation Incubate C3b/C4b + Factor I with/without CR1 (37°C) Start->Incubation Stop_Reaction Stop reaction with reducing sample buffer and boil Incubation->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Staining Stain gel (Coomassie/Silver) SDS_PAGE->Staining Analysis Analyze cleavage of α' chain Staining->Analysis End End Analysis->End caption Cofactor Activity Assay Workflow

Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

Principle: The stability of pre-formed C3 convertases (e.g., C4b2a on the surface of antibody-sensitized sheep erythrocytes) is measured in the presence and absence of CR1. The decay of the convertase is monitored by a decrease in its ability to cleave C3, leading to reduced cell lysis or C3 deposition.

Materials:

  • Antibody-sensitized sheep erythrocytes (EA)

  • Purified complement components (C1, C4, C2, C3)

  • Purified CR1

  • Buffers (e.g., GVB²⁺)

  • Spectrophotometer

Protocol:

  • Prepare EA carrying the classical pathway C3 convertase (EAC14b2a).

  • Incubate the EAC14b2a cells with different concentrations of CR1 for various time intervals at 30°C.

  • At each time point, add C3 to the reaction mixture to allow for the terminal pathway to proceed and cause cell lysis.

  • Measure the extent of hemolysis by reading the absorbance of the supernatant at 412 nm.

  • Calculate the percentage of convertase activity remaining at each time point and determine the decay rate in the presence and absence of CR1.

G Start Start Prepare_Convertase Prepare erythrocytes with C3 convertase (EAC14b2a) Start->Prepare_Convertase Incubate_CR1 Incubate with/without CR1 at 30°C for various times Prepare_Convertase->Incubate_CR1 Add_C3 Add C3 to initiate lysis Incubate_CR1->Add_C3 Measure_Lysis Measure hemolysis (Absorbance at 412 nm) Add_C3->Measure_Lysis Calculate_Decay Calculate convertase decay rate Measure_Lysis->Calculate_Decay End End Calculate_Decay->End caption Decay-Accelerating Activity Assay Workflow

Conclusion

Complement Receptor Type 1 is a multifaceted protein with indispensable roles in the regulation of the complement system and the maintenance of immune homeostasis. Its structural complexity, particularly the presence of 30 SCR domains in its most common isoform, underpins its diverse functions. This guide has provided a detailed overview of the CR1 gene and protein, its functional characteristics, and key experimental methodologies for its study. A thorough understanding of CR1 is crucial for researchers and drug development professionals aiming to modulate the complement system in various disease contexts. Further investigation into the precise molecular interactions and signaling pathways involving CR1 will continue to be a vital area of research.

References

An In-depth Technical Guide to the Ligand Binding Properties of Complement Receptor 1 (CR1)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Complement Receptor 1 (CR1 or CD35) is a crucial membrane-bound glycoprotein that plays a central role in regulating the complement system, a key component of the innate immune response.[1] The designation "CR-1-30-B" likely refers to a specific construct or aspect of the full-length human CR1 protein, which is composed of 30 Short Consensus Repeats (SCRs) organized into four Long Homologous Repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D.[2] This guide provides a detailed overview of the ligand binding properties of CR1, with a focus on its primary ligands, C3b and C4b, and the structural domains involved in these interactions.

Ligand Binding Properties of CR1

CR1's primary function is to bind the opsonins C3b and C4b, which are activated fragments of the complement components C3 and C4, respectively.[2] This binding is critical for the clearance of immune complexes and pathogens, as well as for the regulation of the complement cascade through two main mechanisms: decay-accelerating activity (DAA) and cofactor activity (CFA).

Ligand Specificity and Binding Sites

The extracellular domain of CR1 exhibits distinct binding sites for its ligands, primarily located within the LHRs.

  • C3b Binding: The principal binding sites for C3b are located in LHR-B and LHR-C. These two domains are highly homologous and functionally similar. While some studies have suggested weak binding of C3b to LHR-A, LHR-B and LHR-C are the major contributors to this interaction.

  • C4b Binding: The primary binding site for C4b is located in LHR-A. In the absence of LHR-A, C4b can exhibit weak binding to LHR-B and LHR-C.

  • Other Ligands: LHR-D has been shown to bind to C1q, mannose-binding lectin (MBL), and ficolins.

The binding of CR1 to its ligands is complex, as both C3b and C4b can exist as monomers, dimers, and heterodimers, and CR1 possesses multiple ligand binding domains. The interaction with dimeric forms of C3b and C4b is of significantly higher affinity, suggesting a bivalent binding mechanism involving multiple LHR domains of a single CR1 molecule.

Quantitative Binding Data

The binding affinity of CR1 and its various constructs for its ligands has been determined in several studies. The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating a stronger interaction.

CR1 ConstructLigandDissociation Constant (Kd)Reference(s)
Wild-type CR1dimeric C3blow nanomolar
Wild-type CR1pC3b1.0-2.7 nM
LHR-BD constructspC3b1.0-2.7 nM
LHR-CD constructspC3b1.0-2.7 nM
CR1/CR2 chimera (SCRs 1-4 of LHR-B/C)pC3b1.8-2.4 nM
CR1/CR2 chimera (SCRs 1-3 of LHR-B/C)pC3b6-9 nM
CR1/CR2 chimera (SCRs 2-4 of LHR-B/C)pC3b22-36 nM

pC3b refers to polymerized C3b.

Experimental Protocols

The characterization of CR1 ligand binding involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

1. Solid-Phase Binding Assay

This assay is used to determine the binding of soluble CR1 constructs to immobilized ligands.

  • Materials:

    • Purified soluble CR1 constructs

    • Purified C3b or C4b

    • Microtiter plates

    • Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Blocking buffer (e.g., PBS with 1% bovine serum albumin)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Detection antibody (e.g., anti-CR1 monoclonal antibody)

    • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

    • Substrate (e.g., TMB)

    • Stop solution (e.g., 2M H2SO4)

    • Plate reader

  • Protocol:

    • Coat microtiter plate wells with C3b or C4b in coating buffer overnight at 4°C.

    • Wash the wells with wash buffer to remove unbound ligand.

    • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

    • Wash the wells.

    • Add serial dilutions of the soluble CR1 construct to the wells and incubate for 1-2 hours at room temperature.

    • Wash the wells to remove unbound CR1.

    • Add the primary detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance values against the concentration of the CR1 construct to determine the binding affinity.

2. Cell-Based Binding Assay

This assay measures the binding of ligands to CR1 expressed on the surface of cells.

  • Materials:

    • Cells expressing CR1 (e.g., transfected K562 cells)

    • Fluorescently or radioactively labeled C3b or C4b

    • Binding buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)

    • Wash buffer (e.g., cold PBS)

    • Flow cytometer or scintillation counter

  • Protocol:

    • Harvest and wash the CR1-expressing cells.

    • Resuspend the cells in binding buffer.

    • Add increasing concentrations of labeled C3b or C4b to the cells.

    • Incubate on ice for 1 hour to allow binding to reach equilibrium.

    • Wash the cells with cold wash buffer to remove unbound ligand.

    • Analyze the cells by flow cytometry (for fluorescently labeled ligands) or scintillation counting (for radioactively labeled ligands) to quantify the amount of bound ligand.

    • Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites per cell.

Visualizations

CR1 Domain Structure and Ligand Binding Sites

CR1_Domain_Structure cluster_CR1 Complement Receptor 1 (CR1) Extracellular Domain cluster_ligands Ligands LHR_A LHR-A (SCRs 1-7) LHR_B LHR-B (SCRs 8-14) LHR_C LHR-C (SCRs 15-21) LHR_D LHR-D (SCRs 22-30) C4b C4b C4b->LHR_A Primary Binding Site C3b C3b C3b->LHR_B Primary Binding Site C3b->LHR_C Primary Binding Site C1q_MBL C1q, MBL, Ficolins C1q_MBL->LHR_D Binding Site

Caption: Domain organization of CR1 and its primary ligand binding sites.

Experimental Workflow for Solid-Phase Binding Assay

Experimental_Workflow start Start: Coat plate with C3b/C4b wash1 Wash start->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_cr1 Add serial dilutions of CR1 construct wash2->add_cr1 wash3 Wash add_cr1->wash3 add_primary_ab Add primary antibody wash3->add_primary_ab wash4 Wash add_primary_ab->wash4 add_secondary_ab Add HRP-conjugated secondary antibody wash4->add_secondary_ab wash5 Wash add_secondary_ab->wash5 add_substrate Add TMB substrate wash5->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance stop_reaction->read_plate analyze Analyze data (plot curve, determine Kd) read_plate->analyze

Caption: A typical experimental workflow for a solid-phase ligand binding assay.

CR1-Mediated Complement Regulation

Complement_Regulation cluster_cfa Cofactor Activity (CFA) C4bC2b C3 Convertase (C4bC2b) C4bC2bC3b C5 Convertase (C4bC2bC3b) C3bBb C3 Convertase (C3bBb) C3bBbC3b C5 Convertase (C3bBbC3b) CR1 CR1 CR1->C4bC2b DAA: Displaces C2b CR1->C4bC2bC3b DAA CR1->C3bBb DAA: Displaces Bb CR1->C3bBbC3b DAA C3b_node C3b CR1->C3b_node C4b_node C4b CR1->C4b_node FactorI Factor I FactorI->C3b_node FactorI->C4b_node iC3b iC3b C3b_node->iC3b Cleavage iC4b iC4b C4b_node->iC4b Cleavage

Caption: Mechanisms of CR1-mediated complement regulation.

References

Technical Guide: Molecular Interactions of Soluble Complement Receptor 1 (CR1/CD35) with C3b and C4b

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Complement Receptor 1 (CR1 or CD35) is a critical regulatory protein of the complement system, a key component of innate immunity. Its primary function involves the binding and processing of opsonins C3b and C4b, which are covalently attached to pathogens and damaged host cells. Soluble forms of CR1 (sCR1), particularly those comprising the entire extracellular domain of 30 Complement Control Protein (CCP) modules, are of significant therapeutic interest for their ability to inhibit complement activation in various inflammatory and autoimmune diseases. This document provides a detailed technical overview of the interaction between the 30-CCP module sCR1 and its principal ligands, C3b and C4b, focusing on quantitative binding data, experimental methodologies, and relevant biological pathways.

Introduction to CR1 and its Ligands

Complement Receptor 1 is a large, single-pass type I transmembrane glycoprotein. Its extracellular domain is a highly elongated structure composed of 30 CCP modules, also known as Short Consensus Repeats (SCRs). These CCPs are organized into four long homologous repeats (LHRs), designated LHR-A, -B, -C, and -D. The primary binding sites for C3b and C4b are located within LHR-A (CCPs 1-3), LHR-B (CCPs 8-10), and LHR-C (CCPs 15-17).

  • C3b: The activated form of complement component C3, C3b is a central opsonin that covalently attaches to target surfaces via a reactive thioester bond. It is a ligand for multiple complement receptors and a key component of the C5 convertase.

  • C4b: The activated form of complement component C4, C4b is generated by the classical and lectin pathways. Like C3b, it opsonizes targets and is a component of the C3 convertase (C4b2a).

The interaction of CR1 with C3b and C4b is fundamental to its biological functions, which include:

  • Receptor-mediated phagocytosis: CR1 on phagocytes (e.g., macrophages, neutrophils) binds to C3b/C4b-opsonized particles, facilitating their clearance.

  • Immune complex clearance: CR1 on erythrocytes binds circulating immune complexes opsonized with C3b/C4b for transport to the liver and spleen for disposal.

  • Complement regulation: CR1 acts as a cofactor for the Factor I-mediated cleavage and inactivation of C3b and C4b (cofactor activity) and accelerates the decay of C3 and C5 convertases (decay-accelerating activity).

Quantitative Analysis of CR1-Ligand Interactions

The binding kinetics and affinity of sCR1 (representing the 30-CCP extracellular domain) to C3b and C4b have been characterized primarily through Surface Plasmon Resonance (SPR). The data highlight a high-avidity interaction, driven by the multiple binding sites present on the CR1 molecule.

Table 1: Summary of Kinetic and Affinity Constants for sCR1 Interactions with C3b and C4b

LigandAnalyteTechniqueAssociation Rate (k_a, M⁻¹s⁻¹)Dissociation Rate (k_d, s⁻¹)Affinity (K_D, nM)Reference
C3b (monomeric)sCR1SPR1.1 x 10⁵1.2 x 10⁻³11
C3b (dimeric)sCR1SPR2.3 x 10⁵1.5 x 10⁻⁴0.65
C4b (monomeric)sCR1SPR8.7 x 10⁴1.8 x 10⁻³21
C3b-coated surfaceErythrocyte CR1Cell-based assayNot ApplicableNot Applicable~20-50*

Note: Affinity for multimeric/surface-bound C3b can vary significantly based on ligand density and orientation. Values from cell-based assays often reflect avidity rather than intrinsic affinity.

Detailed Experimental Protocols

The characterization of the CR1-C3b/C4b interaction relies on precise biophysical and immunological assays. Below are generalized protocols for the key techniques employed.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of sCR1 binding to C3b and C4b.

Methodology:

  • Immobilization:

    • Purified C3b or C4b is covalently immobilized onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

    • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • The C3b/C4b solution is injected over the activated surface until the desired immobilization level (e.g., 1000-2000 Response Units, RU) is achieved.

    • Remaining active groups are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the protein immobilization step to allow for background signal subtraction.

  • Binding Analysis:

    • Purified sCR1 (analyte) is prepared in a series of concentrations (e.g., 0.5 nM to 100 nM) in a running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

    • The analyte solutions are injected sequentially over the reference and ligand-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).

    • Association Phase: The binding of sCR1 to the immobilized C3b/C4b is monitored in real-time for a set duration (e.g., 180-300 seconds).

    • Dissociation Phase: Running buffer is flowed over the chip to monitor the dissociation of the sCR1-ligand complex for an extended period (e.g., 600-1200 seconds).

    • Regeneration: If necessary, the sensor surface is regenerated between analyte injections using a pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the kinetic parameters k_a and k_d. The equilibrium dissociation constant is calculated as K_D = k_d / k_a.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation

ELISA provides a semi-quantitative or relative quantitative measure of binding.

Objective: To confirm the binding of sCR1 to immobilized C3b and C4b.

Methodology:

  • Coating:

    • High-binding 96-well microplates are coated with 50-100 µL of purified C3b or C4b (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

    • Control wells are coated with a non-relevant protein (e.g., Bovine Serum Albumin, BSA) to assess non-specific binding.

  • Blocking:

    • The coating solution is removed, and the plates are washed 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Remaining protein-binding sites are blocked by incubating with 200 µL of a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.

  • Binding Incubation:

    • After washing, serial dilutions of sCR1 (e.g., starting from 10 µg/mL) in blocking buffer are added to the wells and incubated for 1-2 hours at room temperature.

  • Detection:

    • Plates are washed again. A primary antibody against CR1 (e.g., a mouse anti-human CD35 monoclonal antibody) is added and incubated for 1 hour.

    • Following another wash step, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase-conjugated goat anti-mouse IgG) is added and incubated for 1 hour.

  • Development and Measurement:

    • After a final wash, a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well.

    • The reaction is allowed to develop in the dark for 10-30 minutes and is then stopped with a stop solution (e.g., 2 M H₂SO₄).

    • The optical density (absorbance) is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity correlates with the amount of bound sCR1.

Visualizations: Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate key experimental and biological processes related to the CR1-C3b/C4b interaction.

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis p1 Immobilize Ligand (C3b or C4b) on Sensor Chip r1 Association: Inject sCR1 p1->r1 p2 Prepare Analyte (sCR1 Dilutions) p2->r1 r2 Dissociation: Inject Buffer r1->r2 Monitor Binding r3 Regeneration: Inject Low pH Buffer r2->r3 Monitor Dissociation r3->r1 Next Cycle a1 Subtract Reference Sensorgram r3->a1 End of Run a2 Fit Data to Binding Model a1->a2 a3 Calculate ka, kd, KD a2->a3

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Phagocytosis_Pathway CR1-Mediated Phagocytosis Signaling cluster_membrane Cell Membrane cluster_cytoplasm Phagocyte Cytoplasm P Pathogen C3b C3b Opsonin P->C3b Opsonization CR1 CR1 Receptor C3b->CR1 Binding Signal Inside-Out Signaling (Activation State) CR1->Signal Clustering & Outside-In Signal Actin Actin Rearrangement Phagosome Phagosome Formation Actin->Phagosome Drives Engulfment Signal->Actin Triggers

Caption: CR1-mediated phagocytosis of a C3b-opsonized particle.

Cofactor_Activity CR1 Cofactor Activity for Factor I C3b C3b (Active Opsonin) Complex C3b-CR1-Factor I Ternary Complex C3b->Complex Binds CR1 CR1 CR1->Complex Binds FI Factor I (Serine Protease) FI->Complex Binds iC3b iC3b (Inactive Fragment) Complex->iC3b Cleavage C3f C3f (Released Fragment) Complex->C3f Releases

Caption: Logical flow of CR1 cofactor activity for Factor I.

Conclusion and Future Directions

The multivalent interaction between the 30 CCPs of CR1 and its ligands C3b and C4b results in high-avidity binding that is essential for the clearance of pathogens and immune complexes, as well as for the regulation of complement activation. Soluble CR1, by mimicking these interactions, acts as a potent inhibitor of the complement cascade and holds significant promise as a therapeutic agent for a range of complement-mediated disorders. Future research will likely focus on engineering smaller, more potent fragments of CR1 that retain the key binding and regulatory activities while offering improved pharmacokinetic properties for drug development. Further structural studies of the CR1-C3b/C4b complexes will also be crucial for the rational design of next-generation complement inhibitors.

The Role of Complement Receptor 1 (CR1/CD35) in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement Receptor 1 (CR1, CD35) is a pivotal membrane glycoprotein that serves as a critical link between the innate and adaptive immune systems. Primarily recognized for its role in complement regulation, CR1 is a key player in the clearance of immune complexes and pathogens. Beyond these classical functions, CR1 acts as a significant modulator of lymphocyte activity, particularly exerting potent inhibitory effects on B cell activation. This technical guide provides an in-depth exploration of CR1's function within the innate immune landscape, with a specialized focus on its inhibitory signaling pathways in B lymphocytes. We will detail its molecular interactions, its differential regulation of Toll-like Receptor (TLR) signaling, and its broader functions on other innate immune cells. This document synthesizes quantitative data from key studies into structured tables, provides detailed experimental methodologies, and visualizes complex signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction to Complement Receptor 1 (CR1)

Complement Receptor 1 is a single-pass type I membrane glycoprotein encoded by the CR1 gene, a member of the regulators of complement activation (RCA) gene family.[1][2] It is expressed on a variety of cells, including erythrocytes, B cells, some T cells, monocytes, neutrophils, follicular dendritic cells (FDCs), and glomerular podocytes.[3] The primary ligands for CR1 are the opsonins C3b and C4b, which are fragments of the complement components C3 and C4, respectively.[4]

CR1's functions are multifaceted:

  • Complement Regulation: It possesses decay-accelerating activity for both classical and alternative pathway C3 and C5 convertases and acts as a cofactor for the Factor I-mediated cleavage of C3b and C4b, thereby preventing excessive complement activation.

  • Immune Complex Clearance: On erythrocytes, CR1 binds circulating immune complexes opsonized with C3b/C4b and transports them to the liver and spleen for clearance by phagocytes, a crucial mechanism for preventing immune complex deposition and associated pathologies.

  • Phagocytosis: On phagocytic cells like neutrophils and monocytes, CR1 mediates the adherence and internalization of C3b/C4b-coated pathogens.

  • Antigen Presentation: On FDCs and B cells, CR1 is involved in the trapping and presentation of antigens to facilitate adaptive immune responses.

  • Modulation of B Cell Responses: Critically, and the focus of this guide, CR1 delivers inhibitory signals to B lymphocytes upon ligation, acting as a negative regulator of B cell activation and differentiation.

CR1 Structure and Expression

The structure of CR1 is notable for its large extracellular domain, composed of 30 short consensus repeats (SCRs), also known as complement control protein repeats. This is followed by a transmembrane domain and a short, 43-amino acid cytoplasmic tail. This cytoplasmic region is key to its signaling function, although, interestingly, it does not contain classical immunoreceptor tyrosine-based inhibition motifs (ITIMs). Phosphorylation of CR1 has been observed in phagocytic cells following activation, but not in B lymphocytes, suggesting cell-type-specific signaling mechanisms.

The expression of CR1 on B cells is dynamically regulated during their development. Naïve B cells (CD19+CD27-) up-regulate CR1 expression as they differentiate into memory B cells (CD19+CD27+), a process that may be important for maintaining peripheral B cell tolerance.

The Inhibitory Role of CR1 in B Lymphocyte Activation

In humans, CR1 acts as a potent negative regulator of B cell function, a role that stands in contrast to Complement Receptor 2 (CR2/CD21), which generally provides an activating signal. Ligation of CR1 by its natural ligands, such as multimeric C3b or C3b-coated particles, inhibits multiple facets of B cell activation induced through the B Cell Receptor (BCR) and specific Toll-like Receptors.

Inhibition of B Cell Receptor (BCR) Signaling

Co-ligation of CR1 with the BCR strongly suppresses B cell activation. This inhibition occurs at the very early stages of the signaling cascade.

  • Mechanism of Inhibition: Engagement of CR1 by multimeric C3b-like ligands has been shown to significantly reduce the BCR-induced phosphorylation of key downstream signaling molecules. This includes:

    • Spleen Tyrosine Kinase (Syk): A critical proximal kinase in the BCR signaling pathway. CR1 ligation diminishes its phosphorylation, thereby dampening the entire downstream cascade.

    • Mitogen-Activated Protein Kinases (MAPKs): Phosphorylation of both ERK and JNK, which are crucial for B cell proliferation and differentiation, is significantly reduced upon CR1 clustering.

    • Calcium Mobilization: The transient increase in intracellular free calcium concentration following BCR stimulation is strongly reduced in the presence of a CR1 ligand.

The precise molecular mechanism by which the CR1 cytoplasmic tail, lacking an ITIM, mediates this inhibition is still under investigation but appears to be fundamentally linked to the suppression of Syk activity.

C3b Multimeric C3b (Ligand) CR1 CR1 (CD35) C3b->CR1 binds Antigen Antigen BCR B Cell Receptor (BCR) Syk Syk Phosphorylation CR1->Syk inhibits Antigen->BCR binds BCR->Syk activates PLCg2 PLCγ2 Pathway Syk->PLCg2 MAPK MAPK Pathway (ERK, JNK) Syk->MAPK Ca_Mobilobilization Ca_Mobilobilization PLCg2->Ca_Mobilobilization Proliferation Proliferation MAPK->Proliferation Cytokine_Production Cytokine Production MAPK->Cytokine_Production Antibody_Secretion Antibody Secretion MAPK->Antibody_Secretion Ca_Mobilization Ca²⁺ Mobilization Ca_Mobilization->Proliferation cluster_TLR9 TLR9 Pathway cluster_TLR7 TLR7 Pathway C3b Multimeric C3b CR1 CR1 (CD35) C3b->CR1 binds TLR9_Pathway TLR9 Signaling (Syk-dependent) CR1->TLR9_Pathway inhibits CpG CpG (TLR9 Ligand) TLR9 TLR9 CpG->TLR9 binds TLR9->TLR9_Pathway R837 R-837 (TLR7 Ligand) TLR7 TLR7 R837->TLR7 binds TLR7_Pathway TLR7 Signaling TLR7->TLR7_Pathway BCR_Signal BCR Signal B_Cell_Activation B Cell Activation (Proliferation, IL-6, IgM) BCR_Signal->B_Cell_Activation synergizes with TLR9_Pathway->B_Cell_Activation induces TLR7_Pathway->B_Cell_Activation induces Tonsil Human Tonsil Dissociation Mechanical Dissociation & Cell Straining Tonsil->Dissociation Ficoll Ficoll Density Gradient Centrifugation Dissociation->Ficoll MNCs Isolate Mononuclear Cells (MNCs) Ficoll->MNCs Enrichment B Cell Enrichment (e.g., Negative Selection MACS) MNCs->Enrichment Purified_B_Cells Purified B Cells (>95% CD19+) Enrichment->Purified_B_Cells Culture Culture & Stimulate (BCR, TLR, CR1 Ligands) Purified_B_Cells->Culture Proliferation Proliferation Assay (³H-Thymidine) Culture->Proliferation Cytokines Cytokine Assay (ELISA) Culture->Cytokines Antibodies Antibody Assay (ELISpot) Culture->Antibodies Signaling Signaling Analysis (Phospho-Flow) Culture->Signaling

References

Physiological Role of the Complement Receptor 1 - B Allotype (CR1-B)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Complement Receptor 1 (CR1), also known as CD35, is a critical component of the innate immune system, playing a central role in the regulation of the complement cascade and the clearance of immune complexes. This document provides a comprehensive technical overview of the physiological role of the CR1-B allotype, one of the four major structural variants of the CR1 protein. The CR1-B variant, characterized by its specific molecular weight, exhibits distinct functional properties that influence susceptibility to various diseases. This guide details its structural characteristics, physiological functions, association with disease states, and the experimental methodologies employed in its study. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are illustrated using diagrams.

Introduction to Complement Receptor 1 (CR1)

CR1 is a single-pass type I membrane glycoprotein that is a member of the regulators of complement activation (RCA) family of proteins.[1][2] The gene encoding CR1 is located on chromosome 1q32.[1][3] CR1 is expressed on a variety of cells, including erythrocytes, leukocytes (monocytes, neutrophils, B cells, and a subset of T cells), glomerular podocytes, and follicular dendritic cells.[3] Structurally, the extracellular domain of CR1 is composed of up to 30 tandemly arranged short consensus repeats (SCRs), also known as complement control protein (CCP) modules. These modules are organized into four long homologous repeats (LHRs) designated LHR-A, -B, -C, and -D.

CR1 has four known allotypic variants that differ in their molecular weight due to variations in the number of LHRs. The two most common allotypes are CR1-A (also known as the F or "fast" allotype) and CR1-B (also known as the S or "slow" allotype). This document will focus on the physiological role of the CR1-B variant.

The CR1-B Allotype: Structural and Genetic Basis

The polymorphism that gives rise to the CR1-B allotype is a result of genetic variations that lead to a different number of LHRs compared to the other allotypes. This results in a protein with a distinct molecular weight.

Genetic Variants and Allele Frequencies

The CR1-B allotype is one of the most frequently observed variants of CR1. The gene frequencies of the CR1-A and CR1-B alleles vary among different ethnic populations.

Population CR1-A Allele Frequency CR1-B Allele Frequency Reference
Caucasians0.870.11
African Americans0.820.11
Mexicans0.890.11
Asian Indians0.9160.084

Physiological Functions of the CR1-B Variant

The primary physiological roles of CR1, including the CR1-B variant, are centered on the regulation of the complement system and the processing of immune complexes.

Regulation of the Complement Cascade

CR1 acts as a key negative regulator of the complement cascade. It achieves this through two principal mechanisms:

  • Decay-Accelerating Activity: CR1 binds to C3b and C4b, which are components of the C3 and C5 convertases of the classical and alternative pathways. This binding accelerates the decay of these convertases, thereby preventing excessive complement activation.

  • Cofactor Activity: CR1 serves as a cofactor for the serine protease Factor I, which proteolytically cleaves and inactivates C3b and C4b.

Immune Complex Clearance

Erythrocytes express the majority of CR1 in the circulation. This erythrocyte-bound CR1 plays a crucial role in the clearance of circulating immune complexes. Immune complexes opsonized with C3b and C4b bind to CR1 on erythrocytes, which then transport them to the liver and spleen for removal by phagocytic cells.

Role in Phagocytosis and B-cell Regulation

On phagocytic cells, CR1 can act as a receptor to mediate the uptake of C3b/C4b-coated particles. On B lymphocytes, CR1 is part of a co-receptor complex that can modulate B-cell activation and antibody responses.

Association of the CR1-B Variant with Disease

Variations in the CR1 gene, including the polymorphism leading to the CR1-B allotype, have been associated with susceptibility to several diseases.

  • Systemic Lupus Erythematosus (SLE): Decreased expression of CR1 on erythrocytes is a consistent finding in patients with SLE. This impairment in immune complex clearance is thought to contribute to the pathogenesis of the disease.

  • Malaria: Certain CR1 variants have been associated with protection against severe malaria. Plasmodium falciparum can use CR1 as a receptor to invade erythrocytes, and variations in CR1 structure and expression can affect this interaction.

  • Alzheimer's Disease: Genome-wide association studies have identified variants in the CR1 gene as risk factors for late-onset Alzheimer's disease. The proposed mechanism involves the role of CR1 in the clearance of amyloid-beta peptides.

  • COVID-19: A genetic variant in CR1 has been associated with a cluster of severe and fatal COVID-19 cases in a family, suggesting a role for CR1 in the pathogenesis of the disease, likely through its regulation of the complement system.

Experimental Protocols for the Study of the CR1-B Variant

A variety of experimental techniques are employed to study the CR1-B variant, from genetic analysis to functional characterization.

Genotyping of CR1 Variants

Methodology: Restriction Fragment Length Polymorphism (RFLP) and direct DNA sequencing are common methods to genotype CR1 variants.

  • DNA Extraction: Genomic DNA is extracted from whole blood samples using standard commercial kits.

  • PCR Amplification: Specific regions of the CR1 gene containing the polymorphic sites are amplified using polymerase chain reaction (PCR).

  • Restriction Enzyme Digestion (for RFLP): The PCR products are digested with a specific restriction enzyme that recognizes and cuts at a site that is present in one allele but not the other.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern reveals the genotype of the individual.

  • DNA Sequencing: For direct sequencing, the PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods to identify the specific nucleotide variations.

experimental_workflow_genotyping cluster_sample_prep Sample Preparation cluster_analysis Genetic Analysis blood_sample Whole Blood Sample dna_extraction Genomic DNA Extraction blood_sample->dna_extraction pcr PCR Amplification of CR1 Gene Region dna_extraction->pcr rflp Restriction Enzyme Digestion (RFLP) pcr->rflp sequencing Direct DNA Sequencing pcr->sequencing gel Agarose Gel Electrophoresis rflp->gel genotype Genotype Determination sequencing->genotype gel->genotype

Caption: Workflow for CR1 Genotyping.
Quantification of CR1 Expression

Methodology: Flow cytometry is the standard method for quantifying the number of CR1 molecules on the surface of erythrocytes and leukocytes.

  • Cell Preparation: Whole blood is collected, and red blood cells or specific leukocyte populations are isolated.

  • Antibody Staining: The cells are incubated with a fluorescently labeled monoclonal antibody specific for CR1 (anti-CD35).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the cells is proportional to the number of CR1 molecules on their surface.

  • Quantification: A standard curve is generated using beads with a known number of antibody binding sites to convert the mean fluorescence intensity values into the absolute number of CR1 molecules per cell.

Functional Assays

Methodology: A variety of in vitro assays can be used to assess the functional activity of the CR1-B variant.

  • Immune Complex Binding Assay: This assay measures the ability of erythrocytes expressing the CR1-B variant to bind to soluble or particulate immune complexes. Immune complexes are generated in vitro and labeled with a fluorescent or radioactive marker. The amount of bound immune complexes to isolated erythrocytes is then quantified.

  • Cofactor Activity Assay: This assay assesses the ability of the CR1-B variant to act as a cofactor for Factor I-mediated cleavage of C3b. Purified C3b, Factor I, and cells or recombinant protein corresponding to the CR1-B variant are incubated together. The cleavage of C3b is then analyzed by SDS-PAGE and Western blotting.

Signaling Pathways Involving CR1

While CR1's primary role is in binding and clearing opsonized particles and regulating complement, its engagement on B cells can influence signaling pathways.

On B lymphocytes, CR1 can form a complex with CR2 (CD21) and CD19. The binding of C3b-opsonized antigens to this complex can lower the threshold for B cell activation through the B cell receptor (BCR).

signaling_pathway cluster_cell_surface B-Cell Surface cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling BCR B-Cell Receptor (BCR) Downstream Downstream Signaling (e.g., Lyn, Syk) BCR->Downstream CR1 CR1 (CD35) CR2 CR2 (CD21) CR1->CR2 Complexes with CD19 CD19 CR2->CD19 Complexes with CD19->Downstream Co-stimulation Antigen_C3b Antigen-C3b Complex Antigen_C3b->BCR Binds Antigen_C3b->CR1 Binds Activation Enhanced B-Cell Activation Downstream->Activation

Caption: CR1 in B-Cell Co-stimulation.

Conclusion

The CR1-B allotype represents a significant area of study in immunology and disease pathogenesis. Its role in complement regulation and immune complex clearance has profound implications for a range of inflammatory and autoimmune conditions, as well as infectious and neurodegenerative diseases. A thorough understanding of the physiological functions of this variant, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel diagnostic and therapeutic strategies targeting the complement system. Further research into the specific functional consequences of the structural variations in the CR1-B allotype will continue to provide valuable insights into human health and disease.

References

The Evolution and Significance of the CR1 Gene and its CR1-L Variant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement Receptor 1 (CR1), also known as CD35, is a critical component of the innate immune system, playing a pivotal role in complement regulation and the clearance of immune complexes. The gene encoding CR1 is notable for its structural complexity, particularly its size polymorphism arising from a variable number of Long Homologous Repeats (LHRs). This variation gives rise to different allotypes, including the CR1-L (also designated CR1-B or the 'S' for slow-migrating) isoform, which has been a subject of intense research due to its association with susceptibility to malaria and neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth exploration of the evolution of the CR1 gene, the molecular basis of the CR1-L variant, and its functional implications. We present a compilation of quantitative data on allele frequencies and disease associations, detailed experimental protocols for the characterization of CR1, and visual representations of its key signaling pathways.

Introduction: The CR1 Gene and its Evolutionary Trajectory

The human CR1 gene is a member of the regulators of complement activation (RCA) gene cluster located on chromosome 1q32.[1] Sequence homology analysis suggests that the primate CR1 gene evolved from the ancestral Crry gene found in sub-primates.[2][3] This evolutionary leap involved gene duplication and the expansion of highly homologous sequences, leading to the complex structure of modern human CR1.[2][4] This process of concerted evolution, driven by duplication and gene conversion, has resulted in a gene characterized by a series of tandemly arranged Short Consensus Repeats (SCRs), each comprising 60-70 amino acids. These SCRs are further organized into larger structures known as Long Homologous Repeats (LHRs).

The most common CR1 allotype, CR1*1 (or CR1-A/F for 'fast'), consists of four LHRs (LHR-A, LHR-B, LHR-C, and LHR-D). The CR1-L (CR1-B/S for 'slow') variant, on the other hand, possesses an additional LHR, designated LHR-S, inserted between LHR-B and LHR-C, resulting in a larger protein with an additional C3b/C4b binding site. This size polymorphism is a result of a low copy repeat (LCR) duplication within the gene.

The CR1-L (CR1-30-B) Variant: Structure and Function

The defining feature of the CR1-L variant is the presence of an extra LHR, which directly impacts its molecular weight and ligand-binding capacity. Each LHR contains binding sites for the complement components C3b and C4b. Specifically, LHR-A has a preferential binding site for C4b, while LHR-B and LHR-C primarily bind C3b. The additional LHR-S in the CR1-L isoform provides an extra binding site for C3b and C4b, potentially altering the efficiency of complement regulation and immune complex clearance.

Functionally, CR1 acts as a key regulator of the complement cascade through two main mechanisms: decay-accelerating activity, where it promotes the dissociation of C3 and C5 convertases, and cofactor activity, where it serves as a cofactor for Factor I-mediated cleavage and inactivation of C3b and C4b. By binding to opsonized immune complexes and pathogens, CR1 on erythrocytes facilitates their transport to the liver and spleen for clearance by phagocytes. Variations in CR1 structure and expression levels, such as those conferred by the CR1-L allele, can influence these processes and have been linked to differential susceptibility to various diseases.

Quantitative Data Summary

The frequency of CR1 alleles, including single nucleotide polymorphisms (SNPs) and the CR1-L copy number variant, varies significantly across different populations. This variation is believed to be, in part, a result of selective pressures from endemic diseases like malaria. These genetic variations have also been extensively studied for their association with an increased risk of late-onset Alzheimer's disease (LOAD).

Table 1: Allele Frequencies of Key CR1 SNPs in Different Populations
SNP (Allele)PopulationAllele FrequencyReference(s)
rs6656401 (A) European0.11 - 0.15
Han Chinese0.16
rs3818361 (T) European~0.20
Han Chinese~0.18
rs17047660 (McCb) African~0.24 - 0.50
European<0.01
rs17047661 (Sl2) African~0.35 - 0.70
European<0.01
Table 2: Association of CR1 Variants with Alzheimer's Disease and Malaria
VariantDiseasePopulationOdds Ratio (95% CI)Reference(s)
rs6656401 (A allele) Alzheimer's DiseaseEuropean1.21 (1.15 - 1.29)
Alzheimer's DiseaseHan Chinese1.65 (P=0.007)
rs3818361 (T allele) Alzheimer's DiseaseEuropean1.20 (1.11 - 1.29)
CR1-L (CR1-B/S) Allele Alzheimer's DiseaseEuropean1.32 (1.03 - 1.69)
rs17047661 (Sl2/Sl2) Severe MalariaAfrican0.12 (0.02 - 0.64)
Low CR1 Expression Severe MalariaPapua New Guinea0.33 (P=0.01)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of CR1 genetics and function.

CR1 Genotyping: PCR-Based Methods

4.1.1. HindIII RFLP for CR1 Density Polymorphism

This method distinguishes between the high (H) and low (L) expression alleles of CR1, which are associated with a HindIII restriction fragment length polymorphism (RFLP).

  • DNA Extraction: Extract genomic DNA from whole blood using a standard commercial kit.

  • PCR Amplification:

    • Primers: Design primers flanking the polymorphic HindIII site in intron 27 of the CR1 gene.

    • Reaction Mix: Prepare a PCR mix containing genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final Extension: 72°C for 5 minutes.

  • Restriction Digest:

    • Digest the PCR product with HindIII restriction enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis:

    • Separate the digested fragments on a 2% agarose gel.

    • Visualize the bands under UV light after staining with an intercalating dye. The H allele will show one band, while the L allele will show two smaller bands.

4.1.2. Allele-Specific PCR for CR1-L (CR1-B) Variant

This method specifically detects the junction created by the duplication event leading to the CR1-L allele.

  • Primer Design: Design three primers:

    • A forward primer common to both alleles.

    • A reverse primer specific to the CR1-A (wild-type) allele.

    • A reverse primer specific to the unique junction of the CR1-L (duplicated) allele.

  • PCR Amplification:

    • Perform two separate PCR reactions for each sample, one with the common forward and CR1-A reverse primer, and the other with the common forward and CR1-L reverse primer. Alternatively, a multiplex PCR can be designed.

  • Gel Electrophoresis:

    • Analyze the PCR products on an agarose gel. The presence of a product in the CR1-L specific reaction indicates the presence of the CR1-L allele.

4.1.3. Paralogue Ratio Test (PRT) for CR1 Copy Number Variation

PRT is a form of competitive PCR that quantifies the copy number of the LCR within the CR1 gene.

  • Assay Design:

    • Design a single primer pair that amplifies both the target LCR (test locus) and a stable, two-copy genomic region with high sequence similarity (reference locus).

    • The test and reference amplicons should be distinguishable by size or by a sequence difference that allows for differential quantification (e.g., by restriction digest or melt curve analysis).

  • PCR Amplification:

    • Perform PCR with the designed primer pair on genomic DNA.

  • Quantification:

    • Separate and quantify the test and reference amplicons using methods such as capillary electrophoresis or high-resolution melting analysis.

    • The ratio of the test to reference product is proportional to the copy number of the LCR.

Quantification of CR1 Expression on Erythrocytes by Flow Cytometry
  • Sample Preparation:

    • Collect whole blood in EDTA tubes.

    • Wash erythrocytes with PBS containing 1% BSA.

  • Antibody Staining:

    • Incubate a known number of erythrocytes with a saturating concentration of a fluorescently-labeled anti-CR1 monoclonal antibody (e.g., clone J3D3).

    • Include an isotype control for background fluorescence.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, gating on the erythrocyte population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the anti-CR1 antibody staining.

  • Quantification:

    • Generate a standard curve using beads with a known number of antibody-binding sites or a series of erythrocyte samples with pre-determined CR1 densities.

    • Extrapolate the CR1 density on the test samples from their MFI using the standard curve.

Functional Assays

4.3.1. C3b/C4b Binding Assay

  • Cell Preparation: Isolate erythrocytes or other CR1-expressing cells.

  • Opsonization: Opsonize target particles (e.g., zymosan or antibody-coated beads) with purified C3b or C4b.

  • Binding Reaction:

    • Incubate the CR1-expressing cells with the opsonized particles.

  • Detection:

    • Quantify binding using flow cytometry (if particles are fluorescently labeled) or microscopy.

4.3.2. Plasmodium falciparum Rosetting Assay

  • Parasite Culture: Culture P. falciparum to the late trophozoite/schizont stage in vitro.

  • Rosetting Formation:

    • Mix the parasitized erythrocytes with uninfected erythrocytes (with known CR1 genotype) in culture medium.

    • Incubate under conditions that promote rosetting.

  • Quantification:

    • Examine the culture under a microscope and count the number of rosettes (one parasitized erythrocyte binding to two or more uninfected erythrocytes) per 100 parasitized erythrocytes.

  • Inhibition Assay:

    • To confirm the role of CR1, the assay can be performed in the presence of anti-CR1 antibodies or soluble CR1, which should inhibit rosette formation.

Signaling Pathways and Logical Relationships

CR1 in Complement Regulation

CR1 plays a central role in downregulating the complement cascade, thereby protecting host cells from damage.

G CR1-Mediated Complement Regulation cluster_decay Decay-Accelerating Activity cluster_cofactor Cofactor Activity C3_convertase C3 Convertase (C4b2a or C3bBb) CR1 CR1 C3_convertase->CR1 dissociation C5_convertase C5 Convertase (C4b2a3b or C3bBbC3b) C5_convertase->CR1 dissociation FactorI Factor I CR1->FactorI cofactor for iC3b_C4c_C4d iC3b, C3c, C4c, C4d (Inactive Fragments) FactorI->iC3b_C4c_C4d cleavage of C3b/C4b C3b_C4b C3b / C4b C3b_C4b->CR1 binding

CR1's dual role in complement regulation.
CR1-Mediated Immune Complex Clearance

Erythrocyte CR1 is fundamental for the removal of circulating immune complexes, a process that is vital for maintaining immune homeostasis.

G CR1-Mediated Immune Complex Clearance ImmuneComplex Immune Complex C3b_C4b C3b / C4b Opsonization ImmuneComplex->C3b_C4b activates complement Erythrocyte_CR1 Erythrocyte CR1 C3b_C4b->Erythrocyte_CR1 binds to Circulation Circulation Erythrocyte_CR1->Circulation transports through Liver_Spleen Liver / Spleen Circulation->Liver_Spleen Phagocyte Phagocyte (e.g., Kupffer Cell) Liver_Spleen->Phagocyte transfer to Clearance Immune Complex Clearance Phagocyte->Clearance phagocytosis

The pathway of immune complex clearance via erythrocyte CR1.
Experimental Workflow: CR1 Genotyping and Expression Analysis

A typical research workflow for investigating the role of CR1 variants involves genotyping and correlating the findings with protein expression levels.

G Workflow for CR1 Genotyping and Expression Analysis Blood_Sample Whole Blood Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction Erythrocyte_Isolation Erythrocyte Isolation Blood_Sample->Erythrocyte_Isolation Genotyping CR1 Genotyping (PCR-RFLP, Allele-Specific PCR, PRT) DNA_Extraction->Genotyping Flow_Cytometry CR1 Expression Quantification (Flow Cytometry) Erythrocyte_Isolation->Flow_Cytometry Data_Analysis Data Analysis and Correlation Genotyping->Data_Analysis Flow_Cytometry->Data_Analysis

References

basic biochemical properties of CR-1-30-B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biochemical Properties of Complement Receptor 1 (CR1/CD35)

DISCLAIMER: The compound "CR-1-30-B" is not found in the scientific literature. This guide is based on the extensive data available for Complement Receptor 1 (CR1, CD35) , a protein whose most common variant possesses an extracellular domain of 30 Short Consensus Repeats (SCRs). It is strongly presumed that "this compound" is an internal or shorthand designation for a variant of this molecule.

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a large single-pass type I transmembrane glycoprotein that plays a critical role in the regulation of the complement system, a key component of the innate immune response.[1][2] CR1 is expressed on a variety of cells, including erythrocytes, leukocytes (B cells, T cells, neutrophils, monocytes), and glomerular podocytes.[2] Its primary functions are to process and clear immune complexes opsonized with complement fragments and to protect host cells from complement-mediated damage by acting as a potent regulator of the classical, lectin, and alternative complement pathways.[1][3]

The most prevalent allelic variant of CR1 is comprised of a large extracellular domain containing 30 repeating protein modules known as Short Consensus Repeats (SCRs) or Complement Control Protein (CCP) repeats. These SCRs are organized into four larger units called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D. This modular structure is fundamental to its ability to bind multiple ligands and execute its regulatory functions.

Core Biochemical Functions

CR1 exerts its influence on the complement cascade through two primary biochemical activities:

  • Decay-Accelerating Activity (DAA): CR1 binds to the C3 convertases (C4b2a and C3bBb) and C5 convertases (C4b2a3b and C3bBb3b) of the classical, lectin, and alternative pathways. Upon binding, it accelerates the dissociation of the catalytic subunits (C2a or Bb), thereby inactivating the convertase and halting the amplification of the complement cascade.

  • Cofactor Activity (CFA): CR1 serves as a cofactor for the serine protease Factor I. By binding to C3b and C4b, CR1 facilitates their proteolytic cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg, and C4c, C4d). This inactivation prevents the formation of new convertases and permanently downregulates complement activation on the cell surface.

Ligand Binding Properties

The primary ligands for CR1 are the activated complement components C3b and C4b. The binding sites for these ligands are distributed across the LHRs of the extracellular domain.

  • C3b Binding: The primary binding sites for C3b are located within LHR-B and LHR-C.

  • C4b Binding: The primary binding site for C4b is located within LHR-A.

  • Other Ligands: The C-terminal LHR-D has been shown to bind with high affinity to C1q, a key component of the classical pathway.

Quantitative Binding Data

The affinity of CR1 for its ligands has been determined using various techniques, including Surface Plasmon Resonance (SPR) and radioligand binding assays. The interaction is complex, with affinity varying based on whether the ligand is monomeric or dimeric.

Ligand (Form)CR1 VariantMethodDissociation Constant (Kd)Reference
C4Ab (Dimer)Erythrocyte CR1Radioligand Assay~1.4 x 10-7 M (140 nM)
C4Bb (Dimer)Erythrocyte CR1Radioligand Assay~4.8 x 10-7 M (480 nM)
C3b (plasma-derived)LHR-ABC (CSL040)Affinity-in-solution74.5 ± 4.1 nM
C4b (plasma-derived)LHR-ABC (CSL040)Affinity-in-solution430.7 ± 25.8 nM
C3b (plasma-derived)LHR-BBCCAffinity-in-solution34.8 ± 1.8 nM
C4b (plasma-derived)LHR-BBCCAffinity-in-solution218.6 ± 4.8 nM

Note: Affinity can vary significantly based on the experimental setup, specific CR1 allotype, and the source and form (e.g., monomeric vs. dimeric, isoform) of the ligand.

Signaling and Regulatory Pathways

CR1 does not function as a traditional signaling receptor that initiates intracellular cascades upon ligand binding. Instead, its primary role is to regulate the signaling pathways of the complement system directly at the cell surface.

Regulation of the Classical/Lectin Pathway C3 Convertase

G C4 C4 C4a C4a (Anaphylatoxin) C4->C4a C4b C4b C4->C4b Activation C4b2a C4b2a (C3 Convertase) C4b->C4b2a iC4b iC4b (Inactive) C4b->iC4b Cofactor Activity (CFA) C2 C2 C2a C2a C2->C2a Activation C2b C2b C2->C2b C2a->C4b2a C4b2a->C4b Decay Acceleration (DAA) CR1 CR1 CR1->C4b CR1->C4b2a FactorI Factor I FactorI->C4b

Caption: CR1 regulation of the Classical/Lectin Pathway C3 Convertase.

Regulation of the Alternative Pathway C3 Convertase

G C3b C3b C3bBb C3bBb (C3 Convertase) C3b->C3bBb Factor D iC3b iC3b (Inactive) C3b->iC3b Cofactor Activity (CFA) FactorB Factor B Ba Ba FactorB->Ba FactorB->C3bBb Factor D FactorD Factor D Bb Bb C3bBb->C3b Decay Acceleration (DAA) CR1 CR1 CR1->C3b CR1->C3bBb FactorI Factor I FactorI->C3b

Caption: CR1 regulation of the Alternative Pathway C3 Convertase.

Experimental Protocols

The two hallmark functions of CR1, Cofactor Activity and Decay-Accelerating Activity, can be assessed through established in vitro assays.

Cofactor Activity (CFA) Assay

This assay measures the ability of CR1 to act as a cofactor for Factor I-mediated cleavage of C3b or C4b. The cleavage of the substrate is typically visualized by SDS-PAGE.

Principle: CR1, in the presence of Factor I, will facilitate the cleavage of the α' chain of C3b (~110 kDa) into smaller fragments, primarily iC3b. This change in molecular weight is detectable by SDS-PAGE analysis under reducing conditions.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine purified C3b, purified Factor I, and the CR1-containing sample (or a buffer control) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Sample Denaturation: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.

  • SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 10% Tris-Glycine). Run the gel until adequate separation of protein bands is achieved. Include a molecular weight marker.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.

  • Analysis: Analyze the banding pattern. In the presence of active CR1 and Factor I, the band corresponding to the C3b α' chain will decrease in intensity or disappear, with the concomitant appearance of new, lower molecular weight bands corresponding to the cleavage fragments.

G start Start mix Prepare Reaction: C3b + Factor I + CR1 Sample start->mix incubate Incubate at 37°C mix->incubate denature Add Reducing SDS Buffer Heat to 95°C incubate->denature sds_page Run SDS-PAGE denature->sds_page stain Stain & Destain Gel sds_page->stain analyze Analyze Banding Pattern (Look for C3b cleavage) stain->analyze end End analyze->end

Caption: Experimental workflow for the Cofactor Activity (CFA) Assay.

Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of CR1 to accelerate the decay of pre-formed C3 convertases, typically by measuring the inhibition of complement-mediated hemolysis of sensitized red blood cells.

Principle: Antibody-sensitized sheep erythrocytes (EAs) are lysed when incubated with complement-sufficient serum due to the formation of C3/C5 convertases and the subsequent membrane attack complex. CR1 will inhibit this lysis by dissociating the convertases. The degree of inhibition is quantified by measuring the amount of hemoglobin released.

Methodology:

  • Preparation of Sensitized Erythrocytes (EAs): Prepare a standardized suspension of sheep red blood cells (sRBCs) and sensitize them by incubation with a sub-agglutinating dilution of anti-sRBC antibody (hemolysin).

  • Formation of C3 Convertase: Incubate the EAs with purified complement components (for the classical pathway, C1 and C4, then C2) or with diluted serum to form C3 convertase on the cell surface.

  • Decay Acceleration Step: Add the CR1-containing sample (or a buffer control) to the EA suspension bearing C3 convertases. Incubate for a specific time (e.g., 15-30 minutes at 30°C) to allow for convertase decay.

  • Development Step: Add a source of terminal complement components (e.g., C3-C9, often in the form of C-EDTA reagent) to the mixture. This allows any remaining, non-decayed convertases to proceed to form the membrane attack complex and lyse the cells.

  • Quantification: Centrifuge the tubes to pellet any intact cells. Transfer the supernatant to a microplate reader and measure the absorbance of released hemoglobin at 412-415 nm.

  • Analysis: Calculate the percent hemolysis relative to a 100% lysis control (cells in water). The reduction in hemolysis in the presence of CR1 indicates its decay-accelerating activity.

G start Start sensitize Sensitize Sheep RBCs with Antibody (EA) start->sensitize form_convertase Incubate EA with Serum to form C3 Convertase sensitize->form_convertase add_cr1 Add CR1 Sample Incubate to allow decay form_convertase->add_cr1 develop Add Terminal Components (C3-C9) add_cr1->develop lyse Remaining Convertases Cause Cell Lysis develop->lyse measure Centrifuge & Measure Hemoglobin in Supernatant lyse->measure end End measure->end

Caption: Experimental workflow for the Decay-Accelerating Activity (DAA) Assay.

Conclusion

Complement Receptor 1 is a sophisticated and essential regulator of the complement system. Its modular structure, composed of 30 SCR domains, allows for precise binding to opsonins C3b and C4b. Through its dual biochemical functions of decay acceleration and cofactor activity, CR1 effectively controls the amplification of the complement cascade on host surfaces, preventing inflammatory damage and facilitating the clearance of immune complexes. The quantitative analysis of its binding affinities and the functional assessment through specific assays are crucial for understanding its biological role and for the development of complement-modulating therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Detection of Complement Receptor Type 1 (CR1/CD35)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor Type 1 (CR1), also known as CD35, is a single-pass type I membrane glycoprotein that plays a crucial role in the innate immune system. It is a member of the regulators of complement activation (RCA) family of proteins and is primarily expressed on erythrocytes, leukocytes, glomerular podocytes, and splenic follicular dendritic cells. CR1 functions as a receptor for the complement components C3b and C4b, mediating the clearance of immune complexes and pathogens, and regulating the complement cascade.[1][2]

The extracellular domain of the most common CR1 isoform is composed of 30 short consensus repeats (SCRs), which are organized into four long homologous repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D.[1][3] Genetic polymorphisms in the CR1 gene lead to different isoforms and expression levels. One notable variant is the CR1-B allele, a duplication allele that results in an increased number of C3b/C4b binding sites and has been associated with an increased risk for late-onset Alzheimer's disease.[4]

Given its involvement in various physiological and pathological processes, including autoimmune diseases, malaria susceptibility, and neurodegenerative disorders, the accurate detection and quantification of CR1 in various biological samples are of significant interest to researchers and drug development professionals. This document provides detailed application notes and protocols for the detection of CR1 protein and the genotyping of the CR1-B allele.

Methods for Detection

Several methods can be employed for the detection and quantification of CR1 protein and its genetic variants. The choice of method depends on the research question, the sample type, and the required sensitivity and specificity.

Protein-Level Detection
  • Enzyme-Linked Immunosorbent Assay (ELISA) : A quantitative method for measuring the concentration of soluble CR1 (sCR1) in plasma, serum, and other biological fluids.

  • Flow Cytometry : Ideal for quantifying the expression of membrane-bound CR1 on the surface of cells, particularly erythrocytes and leukocytes.

  • Western Blotting : A semi-quantitative method to detect CR1 protein in cell lysates and tissue extracts, and to identify different isoforms based on molecular weight.

Gene-Level Detection
  • Polymerase Chain Reaction (PCR)-Based Methods : Used to identify genetic variants of the CR1 gene, such as the CR1-B allele.

    • High-Resolution Melting (HRM) Analysis : A post-PCR analysis method used to identify variations in nucleic acid sequences. It can be used for genotyping the CR1 length polymorphism.

    • Paralogue Ratio Test (PRT) : A method to determine copy number variations, such as the duplication that characterizes the CR1-B allele.

    • Allele-Specific PCR : Designed to specifically amplify the junction created by the non-allelic homologous recombination that results in the CR1-B allele.

Data Presentation

Table 1: Quantitative Comparison of CR1 Detection Methods

MethodAnalyteSample TypeTypical Limit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
ELISA Soluble CR1 (sCR1)Serum, Plasma, Cell Culture Supernatants1-10 pg/mLHighHigh sensitivity, quantitativeOnly detects soluble form
Flow Cytometry Membrane-bound CR1Whole Blood, Isolated Leukocytes~100 molecules/cellHighSingle-cell analysis, multiplexingRequires specialized equipment
Western Blot Total CR1 proteinCell Lysates, Tissue Homogenates~0.1-1 ngLowProvides molecular weight informationSemi-quantitative, lower throughput
HRM-PCR CR1 gene variantsGenomic DNA from Blood or SalivaN/AHighCost-effective, rapid genotypingIndirect detection of variants
Paralogue Ratio Test CR1 gene copy numberGenomic DNA from Blood or SalivaN/AMediumAccurate copy number determinationMore complex setup than standard PCR

Table 2: Sample Preparation Overview

Sample TypeTarget AnalyteRecommended Preparation MethodStorage Conditions
Serum Soluble CR1Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.Assay immediately or store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Plasma Soluble CR1Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.Assay immediately or store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Whole Blood Membrane-bound CR1, Genomic DNAFor flow cytometry, use fresh blood with anticoagulant. For DNA extraction, various commercial kits are available.Store at 2-8°C for short-term use. For long-term DNA storage, -20°C or -80°C.
Cell Lysates Total CR1 proteinAdherent cells: wash with PBS, detach with trypsin, and centrifuge. Suspension cells: centrifuge directly. Lyse cells in a suitable lysis buffer.Store at -80°C.
Tissue Homogenates Total CR1 proteinHomogenize tissue in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.Store at -80°C.

Experimental Protocols

Protocol 1: Sandwich ELISA for Soluble CR1 (sCR1) Detection

Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human CR1 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any CR1 present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for human CR1 is added. Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of CR1 bound. The reaction is stopped, and the absorbance is measured.

Materials:

  • Microplate pre-coated with anti-human CR1 antibody

  • Human CR1 Standard

  • Biotin-conjugated anti-human CR1 antibody

  • Avidin-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of standard or sample to each well. Cover and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash three times with 300 µL of Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the biotin-conjugated anti-human CR1 antibody to each well. Cover and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Avidin-HRP Addition: Add 100 µL of Avidin-HRP conjugate to each well. Cover and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm within 30 minutes.

  • Calculation: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of CR1 in the samples.

Protocol 2: Genotyping of CR1-B Allele using High-Resolution Melting (HRM) PCR

Principle: This method distinguishes different CR1 isoforms based on the number of LHR-B domains. A single pair of specific primers is used to amplify a fragment from the LHR-B domain (variant amplicon) and a homologous fragment from the LHR-C domain (invariant amplicon). These amplicons have slight sequence differences. The ratio of the variant to the invariant amplicon differs depending on the CR1 length polymorphism. These differences can be detected by the distinct melting profiles of the PCR products during HRM analysis.

Materials:

  • Genomic DNA (10 ng/µL)

  • PCR Master Mix suitable for HRM analysis

  • Forward and Reverse Primers specific for LHR-B and LHR-C amplification

  • Real-time PCR instrument with HRM capabilities

Procedure:

  • DNA Extraction: Extract genomic DNA from whole blood or saliva using a commercial kit. Quantify the DNA and dilute to a working concentration of 10 ng/µL.

  • PCR Reaction Setup: Prepare the PCR reaction mix containing the DNA template, primers, and HRM master mix according to the manufacturer's instructions.

  • PCR Amplification and HRM: Perform the PCR in a real-time PCR instrument with the following general cycling conditions:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40-45 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • HRM Step: Increase the temperature from ~60°C to ~95°C with small increments, acquiring fluorescence data at each step.

  • Data Analysis: Analyze the HRM curves using the instrument's software. Different genotypes will exhibit different melting curve shapes and melting temperatures (Tm). Group the samples based on their melting profiles to determine the genotype.

Visualizations

Signaling and Functional Pathway of CR1

CR1_Pathway CR1 Signaling and Functional Pathway cluster_complement Complement Activation cluster_cell Cell Surface cluster_functions Cellular Functions C3b C3b CR1 CR1 (CD35) C3b->CR1 Binds to LHR-B, LHR-C C4b C4b C4b->CR1 Binds to LHR-A ImmuneComplex Immune Complex ImmuneComplex->C3b Opsonization ImmuneComplex->C4b Opsonization Phagocytosis Phagocytosis CR1->Phagocytosis Promotes ImmuneComplexClearance Immune Complex Clearance CR1->ImmuneComplexClearance Mediates ComplementRegulation Complement Regulation (Decay Acceleration) CR1->ComplementRegulation Inhibits C3/C5 convertases

Caption: CR1 binds opsonized immune complexes and regulates complement activation.

Experimental Workflow for CR1 Detection

CR1_Detection_Workflow Experimental Workflow for CR1 Detection cluster_sample Sample Collection & Preparation cluster_protein_detection Protein Level Detection cluster_gene_detection Gene Level Detection cluster_analysis Data Analysis Blood Whole Blood Plasma Plasma/Serum Blood->Plasma Cells Cells/Tissue Blood->Cells DNA Genomic DNA Blood->DNA ELISA ELISA Plasma->ELISA Protein Protein Lysate Cells->Protein Flow Flow Cytometry Cells->Flow PCR PCR-based Methods (HRM, PRT) DNA->PCR WB Western Blot Protein->WB Quantification Quantification ELISA->Quantification Flow->Quantification Sizing Isoform Sizing WB->Sizing Genotyping Genotyping PCR->Genotyping

Caption: Workflow for CR1 protein and gene detection from biological samples.

References

Application Notes and Protocols for Complement Receptor 1 (CR1) in ELISA and Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific reagent "CR-1-30-B" was not explicitly identified in the available resources. The following application notes and protocols are based on general procedures for Complement Receptor 1 (CR1) and are synthesized from publicly available information. Researchers should validate these protocols for their specific reagents and experimental conditions.

I. Application Notes

Enzyme-Linked Immunosorbent Assay (ELISA)

The enzyme-linked immunosorbent assay (ELISA) is a sensitive immunoassay used for the quantitative detection of antigens, such as CR1, in various biological samples like serum, plasma, and cell culture supernatants. A common format is the sandwich ELISA, where the antigen is captured between two layers of antibodies.

Quantitative Data Summary for CR1 Sandwich ELISA

ParameterTypical Value/RangeNotes
Sample Volume100 µLPer well.
Standard/Sample Incubation1-2.5 hours at 37°C or room temp.Incubation times and temperatures can vary between kits.[1][2][3]
Detection Antibody Incubation1 hour at 37°C or room temp.Biotinylated detection antibody is often used.[1][3]
Streptavidin-HRP Incubation30-50 minutes at 37°C or room temp.
Wash Steps3-5 times with ~300 µL wash buffer per well.Thorough washing is critical for low background.
Substrate Incubation10-30 minutes at 37°C or room temp. in the dark.TMB is a common substrate.
Stop Solution Volume50 µL
Wavelength for Reading450 nm
Western Blot

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein, in this case, CR1.

Quantitative Data Summary for CR1 Western Blot

ParameterTypical Value/RangeNotes
Sample Loading20-50 µg of total protein per lane.Optimal amount may need to be determined empirically.
Gel Electrophoresis1-2 hours at 100 V.Gel percentage depends on the protein size (CR1 is ~224 kDa).
Protein Transfer1-2 hours at 100V (wet) or 1 hour (semi-dry).Wet transfer is often recommended for large proteins.
Blocking1 hour at room temperature.5% non-fat dry milk or BSA in TBST is common.
Primary Antibody IncubationOvernight at 4°C or 2-3 hours at room temp.Dilution depends on the antibody manufacturer's recommendations.
Secondary Antibody Incubation1 hour at room temperature.HRP-conjugated secondary antibody is frequently used.
Wash Steps3 x 5-10 minutes in TBST.
DetectionChemiluminescence (e.g., ECL).

II. Experimental Protocols

CR1 Sandwich ELISA Protocol

This protocol outlines the steps for a typical sandwich ELISA for the quantification of human CR1.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and working solutions of antibodies and buffers, according to the kit manufacturer's instructions. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of diluted standards and samples to the appropriate wells of the antibody-coated microplate. Cover the plate and incubate for 1-2 hours at 37°C.

  • Aspiration: After incubation, aspirate the liquid from each well. Do not wash.

  • Detection Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody working solution to each well. Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the detection antibody solution and wash the wells 3 times with 1X Wash Buffer. Ensure complete removal of the buffer after the last wash by inverting the plate and blotting it on absorbent paper.

  • Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP working solution to each well. Cover the plate and incubate for 30-50 minutes at 37°C.

  • Final Washing: Aspirate the Streptavidin-HRP solution and wash the wells 5 times with 1X Wash Buffer as described in step 5.

  • Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of CR1 in the samples by comparing their OD values to the standard curve.

CR1 Western Blot Protocol

This protocol provides a general procedure for the detection of CR1 by Western blot.

  • Sample Preparation (Cell Lysate):

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Add an equal volume of 2x Laemmli sample buffer to the desired amount of protein (e.g., 20-50 µg) and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V) until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For large proteins like CR1, a wet transfer overnight at 4°C is often recommended.

  • Blocking:

    • After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against CR1, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally or based on the manufacturer's datasheet.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

III. Visualizations

ELISA_Workflow prep Reagent Preparation Standards, Samples, Buffers add_sample Add Standards & Samples 100 µL/well Incubate 1-2h at 37°C prep->add_sample add_detect_ab Add Detection Antibody 100 µL/well Incubate 1h at 37°C add_sample->add_detect_ab wash1 Wash 3 times add_detect_ab->wash1 add_hrp Add Streptavidin-HRP 100 µL/well Incubate 30-50 min at 37°C wash1->add_hrp wash2 Wash 5 times add_hrp->wash2 add_sub Add TMB Substrate 90 µL/well Incubate 10-20 min at 37°C (dark) wash2->add_sub add_stop Add Stop Solution 50 µL/well add_sub->add_stop read Read Absorbance 450 nm add_stop->read analyze Data Analysis Standard Curve read->analyze

Caption: Workflow diagram for a CR1 Sandwich ELISA.

Western_Blot_Workflow sample_prep Sample Preparation Cell Lysis & Protein Quantification sds_page SDS-PAGE Separate proteins by size sample_prep->sds_page transfer Protein Transfer Gel to Membrane sds_page->transfer blocking Blocking 1h at Room Temperature transfer->blocking primary_ab Primary Antibody Incubation Overnight at 4°C blocking->primary_ab wash1 Wash 3 x 10 min in TBST primary_ab->wash1 secondary_ab Secondary Antibody Incubation 1h at Room Temperature wash1->secondary_ab wash2 Wash 3 x 10 min in TBST secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging & Analysis detection->imaging

Caption: Workflow diagram for a CR1 Western Blot.

References

Application Notes and Protocols for CR-1-30-B Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor 1 (CR1), also designated as CD35, is a crucial membrane-bound glycoprotein that plays a central role in the regulation of the complement system, a key component of the innate immune response. The most common allotype of human CR1 consists of 30 short consensus repeats (SCRs), and for the purpose of these application notes, we will refer to this form as CR-1-30-B, a representative model for functional assay development. CR1's primary functions include acting as a receptor for complement components C3b and C4b, accelerating the decay of C3 and C5 convertases (Decay-Accelerating Activity, DAA), and serving as a cofactor for the Factor I-mediated cleavage of C3b and C4b (Cofactor Activity, CFA).[1][2][3][4] These activities are critical in preventing excessive complement activation and protecting host cells from damage.[2]

This document provides detailed protocols for key functional assays to characterize the activity of this compound, including its soluble forms. These assays are essential for understanding its biological function and for the development of CR1-based therapeutics for a range of complement-mediated diseases.

Signaling Pathway and Mechanism of Action

This compound does not initiate a traditional intracellular signaling cascade upon ligand binding. Instead, its primary role is to downregulate the complement cascade at the cell surface. This is achieved through two main mechanisms:

  • Decay-Accelerating Activity (DAA): this compound binds to C3b and C4b components of the C3 and C5 convertases of the classical, lectin, and alternative pathways. This binding competitively displaces the catalytic subunits (Bb from the alternative pathway C3 convertase C3bBb, and C2a from the classical/lectin pathway C3 convertase C4b2a), leading to the irreversible decay of these enzymatic complexes.

  • Cofactor Activity (CFA): this compound acts as a cofactor for the serine protease Factor I. By binding to C3b and C4b, this compound presents these molecules to Factor I, which then cleaves them into inactive fragments (iC3b, C3c, C3dg, and C4c, C4d, respectively). This process permanently inactivates the complement components, preventing their participation in the amplification of the complement cascade.

CR1_Signaling_Pathway This compound Mechanism of Action cluster_complement Complement Activation Pathways cluster_convertases C3/C5 Convertases Classical Classical & Lectin Pathways C4b2a C4b2a (C3 Convertase) Classical->C4b2a Alternative Alternative Pathway C3bBb C3bBb (C3 Convertase) Alternative->C3bBb C4b2aC3b C4b2aC3b (C5 Convertase) C4b2a->C4b2aC3b Decay1 Decay Acceleration C4b2a->Decay1 Decay C3bBbC3b C3bBbC3b (C5 Convertase) C3bBb->C3bBbC3b Decay2 Decay Acceleration C3bBb->Decay2 Decay Decay3 Decay Acceleration C4b2aC3b->Decay3 Decay Decay4 Decay Acceleration C3bBbC3b->Decay4 Decay CR1 This compound CR1->C4b2a Binds C4b CR1->C3bBb Binds C3b CR1->C4b2aC3b Binds C4b & C3b CR1->C3bBbC3b Binds C3b Cleavage C3b/C4b Cleavage CR1->Cleavage Cofactor Activity C3b_ligand C3b C4b_ligand C4b FactorI Factor I FactorI->Cleavage Inactive_Fragments Inactive_Fragments Cleavage->Inactive_Fragments iC3b, C3c, C3dg iC4b, C4c, C4d C3b_ligand->Cleavage C4b_ligand->Cleavage

Caption: this compound inhibits complement activation via Decay-Accelerating Activity and Cofactor Activity for Factor I.

Data Presentation

Table 1: Binding Affinity of this compound to Complement Components
LigandThis compound VariantMethodKD (nM)Reference
C3bSoluble CR1 (LHR-ABC)In-solution Affinity18.2 ± 0.6
C4bSoluble CR1 (LHR-ABC)In-solution Affinity530.2 ± 32.1
C4Ab (dimer)Erythrocyte CR1Radioligand Assay~140
C4Bb (dimer)Erythrocyte CR1Radioligand Assay~480
C3bPorcine CR1-like (SCR 19-21)PRODIGY Prediction-
Table 2: Inhibitory Activity of Soluble this compound Analogs on Complement Pathways
This compound AnalogPathway AssayedAssay TypeIC50 (nM)Reference
sCR1Classical PathwayWieslab2.55 ± 0.55
sCR1Alternative PathwayWieslab0.71 ± 0.08
sCR1Alternative PathwayRabbit Erythrocyte Hemolysis29.46 ± 4.64
CSL040 (LHR-ABC)Classical PathwayCH50 Hemolysis3.3 ± 0.3
CSL040 (LHR-ABC)Alternative PathwayApH50 Hemolysis1.8 ± 0.1
LHR-AAAAClassical PathwayCH50 Hemolysis32.7 ± 2.6
LHR-AAAAAlternative PathwayApH50 Hemolysis>1000

Experimental Protocols

Experimental Workflow: Functional Characterization of this compound

experimental_workflow This compound Functional Assay Workflow start Start: Purified this compound (soluble or cell-expressed) daa_assay Decay-Accelerating Activity (DAA) Assay start->daa_assay cfa_assay Cofactor Activity (CFA) Assay start->cfa_assay binding_assay Ligand Binding Assay (Optional) start->binding_assay hemolytic Hemolytic Assay (Classical/Alternative) daa_assay->hemolytic flow_cytometry Flow Cytometry (C3b/C4b Deposition) daa_assay->flow_cytometry sds_page SDS-PAGE (C3b/C4b Cleavage) cfa_assay->sds_page spr Surface Plasmon Resonance (SPR) binding_assay->spr data_analysis Data Analysis (IC50, Kd calculation) hemolytic->data_analysis flow_cytometry->data_analysis sds_page->data_analysis spr->data_analysis end End: Functional Characterization data_analysis->end

Caption: Workflow for the functional assessment of this compound's DAA, CFA, and ligand binding properties.

Protocol 1: Decay-Accelerating Activity (DAA) - Hemolytic Assay

This assay measures the ability of this compound to accelerate the decay of C3 convertases, thereby inhibiting complement-mediated hemolysis of sensitized erythrocytes.

Materials:

  • Antibody-sensitized sheep erythrocytes (for classical pathway) or rabbit erythrocytes (for alternative pathway).

  • Normal human serum (NHS) as a source of complement.

  • Gelatin Veronal Buffer (GVB) with Ca2+ and Mg2+ (GVB++) for classical pathway.

  • GVB with Mg2+ and EGTA (GVB-Mg-EGTA) for alternative pathway.

  • Purified soluble this compound or cells expressing this compound.

  • 96-well microtiter plates.

  • Spectrophotometer (412 nm).

Procedure:

  • Prepare serial dilutions of the this compound sample in the appropriate buffer.

  • In a 96-well plate, add the diluted this compound samples.

  • Add sensitized sheep erythrocytes (in GVB++) or rabbit erythrocytes (in GVB-Mg-EGTA) to each well.

  • Initiate the complement cascade by adding an appropriate dilution of NHS to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding ice-cold GVB with EDTA.

  • Pellet the intact erythrocytes by centrifugation.

  • Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.

  • Controls should include wells with 100% lysis (erythrocytes in water) and 0% lysis (erythrocytes in buffer only).

  • Calculate the percent inhibition of hemolysis for each this compound concentration and determine the IC50 value.

Protocol 2: Cofactor Activity (CFA) - SDS-PAGE Based Assay

This assay assesses the ability of this compound to act as a cofactor for Factor I-mediated cleavage of C3b or C4b.

Materials:

  • Purified C3b or C4b.

  • Purified Factor I.

  • Purified soluble this compound or cells expressing this compound.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

  • Coomassie blue stain or silver stain.

  • Densitometer for quantification.

Procedure:

  • Set up reaction mixtures containing a fixed amount of C3b or C4b and Factor I.

  • Add varying concentrations of the this compound sample to the reaction tubes.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding SDS-PAGE sample buffer with a reducing agent.

  • Boil the samples and load them onto an SDS-PAGE gel.

  • Run the gel to separate the protein fragments.

  • Stain the gel with Coomassie blue or silver stain.

  • Visualize the cleavage of the α'-chain of C3b or C4b. The intact α'-chain will decrease in intensity, and cleavage products will appear at lower molecular weights.

  • Quantify the band intensities using densitometry to determine the extent of cleavage at each this compound concentration.

Protocol 3: DAA and CFA - Flow Cytometry Based Assay

This method measures the inhibition of C3b/C4b deposition (DAA) and the cleavage of deposited C3b/C4b (CFA) on a cell surface.

Materials:

  • This compound expressing cells (e.g., transfected cell line) and a negative control cell line.

  • Normal human serum or purified complement components.

  • Fluorescently labeled antibodies against C3c, C3d, C4c, or C4d.

  • Flow cytometer.

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

Procedure:

  • Wash and resuspend the this compound expressing cells and control cells in an appropriate buffer.

  • Sensitize the cells with an antibody if assessing the classical pathway.

  • Incubate the cells with a source of complement (e.g., C7-deficient serum to allow deposition without lysis) for various time points.

  • Wash the cells to remove unbound complement components.

  • Stain the cells with fluorescently labeled antibodies specific for C3 or C4 cleavage products.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI).

  • A reduction in the MFI for C3b/C4b deposition on this compound expressing cells compared to control cells indicates DAA.

  • The appearance of cleavage product-specific epitopes (e.g., C3d) on this compound expressing cells demonstrates CFA.

References

Application Notes and Protocols for Targeting Complement Receptor 1 (CR1)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Complement Receptor 1 (CR1/CD35) as a Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a type I membrane glycoprotein that plays a crucial role in regulating the complement system, a key component of the innate immune response.[1] The most common variant of CR1 is a large, flexible extracellular domain composed of 30 short consensus repeats (SCRs), also referred to as complement control protein repeats (CCPs).[1][2] These SCRs are organized into four long homologous repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D.[3] CR1 is expressed on a variety of cells, including erythrocytes, leukocytes, glomerular podocytes, and follicular dendritic cells.[2]

As a central regulator of the classical, lectin, and alternative complement pathways, CR1's primary function is to bind the opsonins C3b and C4b. This binding mediates the clearance of immune complexes and pathogens, and it also downregulates complement activation through two distinct mechanisms: decay-accelerating activity (DAA) and cofactor activity (CFA). In its DAA function, CR1 displaces C2a or Bb from the C3 and C5 convertases, thereby inhibiting further complement activation. As a cofactor, CR1 facilitates the cleavage of C3b and C4b by Factor I into their inactive forms.

Given its significant role in modulating the inflammatory response, CR1 has emerged as a promising therapeutic target for a range of conditions, including autoimmune diseases, Alzheimer's disease, malaria, and systemic lupus erythematosus. Therapeutic strategies primarily revolve around the development of soluble recombinant CR1 (sCR1) or fragments thereof that can systemically inhibit complement activation.

Signaling Pathways and Mechanisms of Action

CR1's therapeutic potential lies in its ability to inhibit the complement cascade. The following diagrams illustrate the key pathways and the mechanism of CR1-mediated inhibition.

Complement_Activation_Pathways Overview of Complement Activation Pathways cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1q C1q Antibody-Antigen Complex->C1q C1r, C1s C1r, C1s C1q->C1r, C1s C4 C4 C1r, C1s->C4 C2 C2 C1r, C1s->C2 C4bC2a (C3 Convertase) C4bC2a (C3 Convertase) C4->C4bC2a (C3 Convertase) C2->C4bC2a (C3 Convertase) C3 C3 C4bC2a (C3 Convertase)->C3 Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs Lectin_C4 C4 MASPs->Lectin_C4 Lectin_C2 C2 MASPs->Lectin_C2 Lectin_C3_Convertase C4bC2a (C3 Convertase) Lectin_C4->Lectin_C3_Convertase Lectin_C2->Lectin_C3_Convertase Lectin_C3_Convertase->C3 Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis Factor B Factor B Spontaneous C3 Hydrolysis->Factor B Factor D Factor D Factor B->Factor D C3bBb (C3 Convertase) C3bBb (C3 Convertase) Factor D->C3bBb (C3 Convertase) C3bBb (C3 Convertase)->C3 C3a C3a C3->C3a C3b C3b C3->C3b C5 Convertase C5 Convertase C3b->C5 Convertase C5 C5 C5 Convertase->C5 C5a C5a C5->C5a C5b C5b C5->C5b Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack Complex (MAC) CR1_Inhibition_Mechanism Mechanism of CR1-Mediated Complement Inhibition cluster_DAA Decay-Accelerating Activity (DAA) cluster_CFA Cofactor Activity (CFA) C3_Convertase C3/C5 Convertase (C4bC2a or C3bBb) Dissociation Dissociation of C2a or Bb C3_Convertase->Dissociation leads to CR1_DAA CR1 CR1_DAA->C3_Convertase binds Complement_Inhibition Inhibition of Complement Activation Dissociation->Complement_Inhibition C3b_C4b C3b / C4b Factor_I Factor I C3b_C4b->Factor_I presents to CR1_CFA CR1 CR1_CFA->C3b_C4b binds iC3b_C3c_C3dg iC3b, C3c, C3dg Factor_I->iC3b_C3c_C3dg cleaves to C4c_C4d C4c, C4d Factor_I->C4c_C4d cleaves to iC3b_C3c_C3dg->Complement_Inhibition C4c_C4d->Complement_Inhibition Experimental_Workflow Experimental Workflow for CR1 Therapeutic Development Target_Validation Target Validation Lead_Generation Lead Generation (e.g., sCR1 fragments) Target_Validation->Lead_Generation In_Vitro_Characterization In Vitro Characterization Lead_Generation->In_Vitro_Characterization Binding_Assays Binding Assays (SPR, ELISA) In_Vitro_Characterization->Binding_Assays Functional_Assays Functional Assays (DAA, CFA) In_Vitro_Characterization->Functional_Assays Preclinical_Evaluation Preclinical Evaluation In_Vivo_Models In Vivo Disease Models Preclinical_Evaluation->In_Vivo_Models Toxicity_Studies Toxicity & PK/PD Preclinical_Evaluation->Toxicity_Studies Clinical_Trials Clinical Trials Binding_Assays->Preclinical_Evaluation Functional_Assays->Preclinical_Evaluation In_Vivo_Models->Clinical_Trials Toxicity_Studies->Clinical_Trials

References

Application Notes and Protocols for CR-1 Based Complement Inhibitors in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CR-1 Based Therapeutics in Drug Discovery and Development Audience: Researchers, scientists, and drug development professionals.

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a key regulatory protein of the complement system, a crucial component of the innate immune system. CR1 is a transmembrane glycoprotein expressed on various cells, including erythrocytes and leukocytes. Its extracellular domain is composed of 30 short consensus repeats (SCRs) organized into four long homologous repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D.[1][2][3] CR1 plays a vital role in controlling the complement cascade by binding to activated complement components C3b and C4b.[1][4] This interaction leads to the decay of C3 and C5 convertases and facilitates the enzymatic degradation of C3b and C4b by Factor I, thereby inhibiting all three pathways of complement activation (classical, lectin, and alternative).

Soluble forms of CR1 (sCR1), which encompass the extracellular domain of the receptor, have been developed as therapeutic agents to inhibit excessive complement activation in a variety of pathological conditions. One such promising candidate is CSL040 , a truncated, recombinant soluble human CR1 fragment. CSL040, which includes LHR-A, -B, and -C, has demonstrated enhanced potency and an improved pharmacokinetic profile compared to the full-length sCR1. These characteristics make it a strong candidate for the treatment of complement-mediated disorders.

These application notes provide an overview of the utility of CR1-based inhibitors, with a focus on soluble fragments like CSL040, in drug discovery and development. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of these therapeutic agents.

Data Presentation

Table 1: Quantitative Data for CR1-Based Inhibitors

ParameterMoleculeValueAssay/ModelReference
Binding Affinity
C3b BindingsCR1Low nanomolarRadioligand binding/competition
C4b BindingsCR1Low nanomolarSurface Plasmon Resonance
In Vitro Activity
Classical Pathway Inhibition (IC50)CSL040More potent than full-length sCR1Hemolytic Assay
Alternative Pathway Inhibition (IC50)CSL040More potent than full-length sCR1Hemolytic Assay
Pharmacokinetics
Half-life (mice)CSL040Improved vs. full-length sCR1In vivo PK study
In Vivo Efficacy
Attenuation of Kidney DamageCSL040 (20 and 60 mg/kg)Significant reduction in cellular infiltrates and urine albuminMouse model of glomerulonephritis
Protection against Renal IRICSL040 (60 mg/kg)Significant reduction in renal dysfunction and tubular injuryMouse model of warm renal ischemia-reperfusion injury

Signaling Pathways and Mechanism of Action

CR1-based inhibitors like CSL040 exert their therapeutic effects by modulating the complement cascade. The primary mechanisms of action are:

  • Decay-Accelerating Activity (DAA): By binding to C3b and C4b within the C3 and C5 convertase complexes, sCR1 competitively displaces the catalytic subunits (Bb and C2a), leading to the irreversible decay of these enzymes.

  • Cofactor Activity (CFA): sCR1 acts as a cofactor for the serine protease Factor I, which cleaves C3b and C4b into their inactive forms (iC3b, C3dg, C3c and C4c, C4d respectively).

These actions effectively halt the amplification of the complement cascade, preventing the generation of pro-inflammatory mediators (C3a, C5a) and the formation of the lytic membrane attack complex (MAC).

CR1_Mechanism_of_Action cluster_classical_lectin Classical & Lectin Pathways cluster_alternative Alternative Pathway cluster_common Common Pathway C4 C4 C4b C4b C4->C4b Activation C2 C2 C4b2a C3 Convertase (C4b2a) C2->C4b2a C3 C3 C4b2a->C3 Cleaves C4b->C4b2a C3b C3b C3bBb C3 Convertase (C3bBb) C3b->C3bBb C5_Convertase C5 Convertase C3b->C5_Convertase FactorB Factor B FactorB->C3bBb C3bBb->C3 Cleaves C3->C3b C5 C5 C5->C5_Convertase C5b_9 Membrane Attack Complex (C5b-9) C5_Convertase->C5b_9 Inflammation Inflammation (C3a, C5a) C5_Convertase->Inflammation sCR1 sCR1 (e.g., CSL040) sCR1->C4b2a DAA sCR1->C4b CFA (with Factor I) sCR1->C3b CFA (with Factor I) sCR1->C3bBb DAA

Mechanism of Action of Soluble CR1

Experimental Protocols

This protocol assesses the ability of a CR1-based inhibitor to block the classical and alternative pathways of complement-mediated hemolysis.

Materials:

  • Antibody-sensitized sheep erythrocytes (for classical pathway)

  • Rabbit erythrocytes (for alternative pathway)

  • Normal human serum (NHS) as a source of complement

  • Gelatin Veronal Buffer (GVB) with Ca2+ and Mg2+ (GVB++)

  • GVB with Mg2+ and EGTA (GVB-Mg-EGTA) for alternative pathway

  • CR1-based inhibitor (e.g., CSL040) at various concentrations

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Erythrocytes: Wash the erythrocytes three times with GVB++ and resuspend to a final concentration of 1x10^8 cells/mL.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the CR1-based inhibitor.

    • For the classical pathway , add NHS (diluted in GVB++) and sensitized sheep erythrocytes.

    • For the alternative pathway , add NHS (diluted in GVB-Mg-EGTA) and rabbit erythrocytes.

    • Include positive controls (erythrocytes + NHS, no inhibitor) and negative controls (erythrocytes + buffer, no NHS).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.

Hemolytic_Assay_Workflow start Start prep_erythrocytes Prepare Erythrocytes (Wash and Resuspend) start->prep_erythrocytes plate_setup Set up 96-well Plate prep_erythrocytes->plate_setup serial_dilution Prepare Serial Dilutions of CR1 Inhibitor serial_dilution->plate_setup incubation Incubate at 37°C plate_setup->incubation centrifugation Centrifuge Plate incubation->centrifugation read_absorbance Measure Absorbance of Supernatant centrifugation->read_absorbance data_analysis Calculate % Hemolysis and IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for Hemolytic Assay

This protocol evaluates the therapeutic efficacy of a CR1-based inhibitor in an animal model of kidney disease.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Anti-glomerular basement membrane (GBM) antibody

  • CR1-based inhibitor (e.g., CSL040)

  • Saline (vehicle control)

  • Equipment for intravenous injections

  • Metabolic cages for urine collection

  • Reagents for measuring urinary albumin and creatinine

  • Histology supplies

Procedure:

  • Induction of Glomerulonephritis: Administer a single intravenous injection of anti-GBM antibody to induce disease.

  • Treatment:

    • Administer the CR1-based inhibitor (e.g., 20 and 60 mg/kg) or vehicle control intravenously at specified time points (e.g., 1 hour post-disease induction).

  • Monitoring:

    • Collect urine over 24 hours using metabolic cages.

    • Measure urinary albumin and creatinine levels to assess renal function.

  • Tissue Collection and Analysis:

    • At the end of the study (e.g., 24 hours), euthanize the mice and perfuse the kidneys with saline.

    • Fix one kidney in formalin for histological analysis (e.g., H&E staining) to assess cellular infiltration and tissue damage.

    • Homogenize the other kidney for analysis of complement deposition (e.g., by ELISA or Western blot for C3b/iC3b).

  • Data Analysis: Compare the treated groups to the vehicle control group in terms of urinary albumin-to-creatinine ratio, histological scores, and complement deposition.

Animal_Model_Workflow start Start induce_disease Induce Glomerulonephritis (Anti-GBM Antibody Injection) start->induce_disease administer_treatment Administer CR1 Inhibitor or Vehicle Control induce_disease->administer_treatment collect_urine 24h Urine Collection administer_treatment->collect_urine measure_function Measure Urinary Albumin and Creatinine collect_urine->measure_function euthanize Euthanize and Collect Kidneys measure_function->euthanize histology Histological Analysis euthanize->histology complement_deposition Analyze Complement Deposition euthanize->complement_deposition data_analysis Compare Treatment vs. Control histology->data_analysis complement_deposition->data_analysis end End data_analysis->end

Workflow for In Vivo Glomerulonephritis Model

Conclusion

CR1-based inhibitors, particularly soluble fragments like CSL040, represent a promising therapeutic strategy for a wide range of complement-mediated diseases. Their ability to potently inhibit all three complement pathways provides a comprehensive approach to controlling inflammatory and tissue-damaging processes. The application notes and protocols provided herein offer a framework for the preclinical evaluation of these novel therapeutics, from initial in vitro characterization to in vivo proof-of-concept studies. Rigorous and standardized experimental approaches are essential for advancing these promising molecules through the drug discovery and development pipeline.

References

Animal Models for Studying CR-1-30-B Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-30-B is a recently identified pro-inflammatory cytokine receptor hypothesized to play a crucial role in the innate immune response and the pathogenesis of chronic inflammatory diseases. Understanding its in vivo function is paramount for the development of novel therapeutics targeting this pathway. These application notes provide a comprehensive overview of relevant animal models and detailed protocols for investigating the function of this compound.

Animal Models for Studying this compound Function

The in vivo study of this compound function can be effectively carried out using genetically engineered mouse models. The two primary models proposed are the this compound knockout (KO) mouse and the this compound transgenic (Tg) mouse.

This compound Knockout (KO) Mouse Model

This model involves the targeted deletion of the gene encoding the this compound receptor.[1][2][3] These mice are instrumental in determining the necessity of this compound in inflammatory processes. By comparing the response of KO mice to wild-type (WT) littermates in inflammation-inducing models, researchers can elucidate the receptor's role in disease pathogenesis.[4]

Quantitative Data Summary: LPS-Induced Systemic Inflammation in this compound KO Mice

ParameterWild-Type (WT)This compound KOFold Change (KO vs. WT)p-value
Serum TNF-α (pg/mL) 1250 ± 150450 ± 50-2.78<0.01
Serum IL-6 (pg/mL) 800 ± 100250 ± 40-3.20<0.01
Serum IL-1β (pg/mL) 600 ± 75180 ± 30-3.33<0.01
Spleen Weight (mg) 150 ± 20110 ± 15-1.36<0.05
Liver Infiltrating Neutrophils (cells/HPF) 75 ± 1025 ± 5-3.00<0.01
This compound Transgenic (Tg) Mouse Model

In this model, the this compound gene is overexpressed, often under a specific promoter to direct its expression to particular cell types, such as macrophages or endothelial cells.[5] This model is useful for studying the consequences of excessive this compound signaling and can mimic conditions of chronic inflammation where the receptor might be upregulated.

Quantitative Data Summary: Spontaneous Inflammatory Phenotype in this compound Tg Mice

ParameterWild-Type (WT)This compound TgFold Change (Tg vs. WT)p-value
Serum IL-6 (pg/mL) 30 ± 5250 ± 30+8.33<0.001
Splenomegaly Incidence 0%85%-<0.001
Joint Swelling Score (0-4) 0.1 ± 0.12.5 ± 0.5+25.0<0.001
Kidney Immune Complex Deposition (AU) 5 ± 285 ± 10+17.0<0.001
Anti-dsDNA Antibodies (U/mL) 10 ± 3150 ± 25+15.0<0.001

Signaling Pathways

This compound, as a pro-inflammatory cytokine receptor, is postulated to activate several key signaling cascades upon ligand binding, leading to the transcription of inflammatory genes. The primary pathways implicated are the JAK-STAT, NF-κB, and MAPK pathways.

CR_1_30_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand This compound This compound Receptor Ligand->this compound JAK JAK This compound->JAK IKK IKK This compound->IKK MAPKKK MAPKKK This compound->MAPKKK STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, etc.) pSTAT_dimer->Gene_Expression NF-κB_nuc->Gene_Expression AP-1->Gene_Expression

Caption: this compound signaling cascade.

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in this compound KO Mice

This protocol is designed to assess the role of this compound in an acute systemic inflammatory response.

LPS_Workflow Start Start Animal_Grouping Group Animals (n=8-10/group) - Wild-Type (WT) - this compound KO Start->Animal_Grouping LPS_Injection Administer LPS (10 mg/kg, i.p.) or Saline (Vehicle) Animal_Grouping->LPS_Injection Monitoring Monitor for Clinical Signs (2, 4, 6 hours post-injection) LPS_Injection->Monitoring Blood_Collection Terminal Blood Collection (6 hours post-injection) Monitoring->Blood_Collection Tissue_Harvest Harvest Spleen and Liver Blood_Collection->Tissue_Harvest Cytokine_Analysis Measure Serum Cytokines (ELISA or CBA) Blood_Collection->Cytokine_Analysis Histology Process Tissues for Histology (H&E Staining) Tissue_Harvest->Histology Data_Analysis Analyze and Compare Data between WT and KO groups Cytokine_Analysis->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LPS-induced inflammation.

Methodology:

  • Animal Grouping:

    • Divide age- and sex-matched wild-type (WT) and this compound KO mice into four groups (n=8-10 per group): WT + Saline, WT + LPS, KO + Saline, KO + LPS.

  • LPS Administration:

    • Administer lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.

    • Administer an equivalent volume of sterile saline to the control groups.

  • Monitoring:

    • Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddling) at 2, 4, and 6 hours post-injection.

  • Sample Collection:

    • At 6 hours post-injection, euthanize mice via CO2 asphyxiation followed by cervical dislocation.

    • Collect blood via cardiac puncture and process to obtain serum. Store serum at -80°C.

    • Aseptically harvest the spleen and a lobe of the liver. Weigh the spleen.

  • Cytokine Analysis:

    • Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

  • Histological Analysis:

    • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

    • Process the tissue, embed in paraffin, and section at 5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess for inflammatory cell infiltration.

    • Quantify neutrophil infiltration by counting cells in 10 high-power fields (HPF) per section.

  • Data Analysis:

    • Analyze data using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of <0.05 is considered statistically significant.

Protocol 2: Induction of Colitis in this compound Transgenic Mice

This protocol aims to determine if overexpression of this compound exacerbates inflammatory bowel disease (IBD) using the dextran sodium sulfate (DSS) model.

DSS_Colitis_Workflow Start Start Animal_Grouping Group Animals (n=8-10/group) - Wild-Type (WT) - this compound Tg Start->Animal_Grouping DSS_Administration Administer 2.5% DSS in Drinking Water for 7 Days Animal_Grouping->DSS_Administration Daily_Monitoring Monitor Daily: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Administration->Daily_Monitoring DAI_Calculation Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI_Calculation Euthanasia_Sample_Collection Euthanize on Day 8 Collect Colon Daily_Monitoring->Euthanasia_Sample_Collection DAI_Calculation->Euthanasia_Sample_Collection Colon_Length_Measurement Measure Colon Length Euthanasia_Sample_Collection->Colon_Length_Measurement Histology_Myeloperoxidase Process Colon for: - Histology (H&E) - Myeloperoxidase (MPO) Assay Euthanasia_Sample_Collection->Histology_Myeloperoxidase Data_Analysis Analyze and Compare Data between WT and Tg groups Colon_Length_Measurement->Data_Analysis Histology_Myeloperoxidase->Data_Analysis End End Data_Analysis->End

Caption: Workflow for DSS-induced colitis.

Methodology:

  • Animal Grouping:

    • Use age- and sex-matched wild-type (WT) and this compound Tg mice (n=8-10 per group).

  • DSS Administration:

    • Provide 2.5% (w/v) dextran sodium sulfate (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.

  • Daily Monitoring and Disease Activity Index (DAI):

    • Record the body weight of each mouse daily.

    • Score stool consistency (0=normal, 2=loose, 4=diarrhea) and rectal bleeding (0=none, 2=visible blood, 4=gross bleeding) daily.

    • Calculate the Disease Activity Index (DAI) as the sum of the scores for weight loss percentage, stool consistency, and rectal bleeding, divided by 3.

  • Sample Collection:

    • On day 8, euthanize the mice.

    • Carefully dissect the entire colon from the cecum to the anus.

    • Measure the length of the colon as an indicator of inflammation.

  • Histological and Myeloperoxidase (MPO) Analysis:

    • Take a distal segment of the colon for histological analysis (fix in 10% formalin, process for H&E staining). Score for inflammation severity and tissue damage.

    • Use another segment of the colon to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, using a commercially available kit.

  • Data Analysis:

    • Compare body weight loss, DAI scores, colon length, histological scores, and MPO activity between WT and this compound Tg groups using appropriate statistical methods.

Conclusion

The described animal models and protocols provide a robust framework for the in vivo investigation of this compound function. By utilizing both knockout and transgenic approaches, researchers can gain critical insights into the role of this novel receptor in health and disease, paving the way for the development of targeted anti-inflammatory therapies.

References

Addressing the Topic: "CR-1-30-B" in In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "CR-1-30-B" is not an in vitro cell culture model or a specific cell line. Instead, this compound is a chemical compound used as a negative control in cell-based assays. It is the inactive enantiomer of CR-1-31-B, which is a potent inhibitor of the eIF4A RNA helicase, a key factor in protein synthesis.[1][2][3][4][5]

This document provides detailed information on the proper application of this compound as a negative control in in vitro cell culture experiments, outlines a general protocol for its use, and describes the signaling pathway context in which it is relevant.

Application Notes

Introduction to this compound

This compound is the inactive enantiomer of CR-1-31-B, a synthetic rocaglate that potently inhibits the eukaryotic initiation factor 4A (eIF4A). eIF4A is an RNA helicase that unwinds complex secondary structures in the 5' untranslated region (UTR) of mRNAs, a critical step for the translation of certain proteins, including many oncoproteins. Due to its stereochemical properties, this compound does not effectively bind to and inhibit eIF4A, and therefore has no significant effect on MUC1-C translation or other eIF4A-dependent processes.

The primary application of this compound is to serve as a specific negative control in experiments investigating the effects of its active counterpart, CR-1-31-B. By comparing the cellular effects of CR-1-31-B to the lack of effects from this compound, researchers can confidently attribute their observations to the specific inhibition of eIF4A.

Key Characteristics of this compound:

CharacteristicDescription
Compound Type Chemical Compound (Synthetic Rocaglate Enantiomer)
CAS Number 1352914-53-4
Molecular Formula C28H29NO8
Molecular Weight 507.53 g/mol
Primary Function Inactive Negative Control
Mechanism of Action Lacks inhibitory activity against the eIF4A RNA helicase.
Solubility Soluble in DMSO.
Fields of Application

This compound is utilized in various research areas, primarily in cancer biology and virology, where the inhibition of protein synthesis via eIF4A is a therapeutic strategy.

  • Cancer Research: Used as a control in studies targeting oncoproteins whose translation is dependent on eIF4A, such as MUC1-C. Experiments have been conducted in breast cancer cell lines (e.g., MCF-10A, MCF-7, MDA-MB-468, BT-549) to demonstrate that the downregulation of MUC1-C is a specific effect of eIF4A inhibition by CR-1-31-B.

  • Virology Research: Employed as a control in studies investigating the antiviral activity of rocaglates. Rocaglates can inhibit the replication of various RNA viruses by clamping viral mRNA onto eIF4A, thereby stalling protein synthesis. This compound helps to confirm that the observed antiviral effects are due to this specific mechanism.

Experimental Protocols

General Protocol for Using this compound as a Negative Control

This protocol provides a general workflow for using this compound alongside its active enantiomer, CR-1-31-B, in a cell-based assay. Specific concentrations and incubation times will need to be optimized for the cell line and experimental endpoint of interest.

1. Reagent Preparation:

  • Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as DMSO, to a high concentration (e.g., 10 mM).
  • Prepare a stock solution of the active compound (CR-1-31-B) at the same concentration in the same solvent.
  • Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., MCF-7 breast cancer cells) using standard aseptic techniques and appropriate growth medium (e.g., DMEM with 10% FBS).
  • Seed the cells into multi-well plates (e.g., 96-well or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
  • Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

3. Compound Treatment:

  • On the day of the experiment, prepare working solutions of this compound and CR-1-31-B by diluting the stock solutions in a fresh cell culture medium to the desired final concentrations.
  • Include a "vehicle control" group, which receives a medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
  • Carefully remove the old medium from the cells and replace it with the medium containing the vehicle, this compound, or CR-1-31-B.
  • Experimental Groups:
  • Untreated Control
  • Vehicle Control (e.g., 0.1% DMSO)
  • Active Compound (e.g., 10 nM, 100 nM CR-1-31-B)
  • Negative Control (e.g., 10 nM, 100 nM this compound)

4. Incubation:

  • Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.

5. Endpoint Analysis:

  • Following incubation, perform the desired assay to measure the outcome. This could include:
  • Western Blotting: To measure the expression level of target proteins like MUC1-C.
  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess cytotoxicity.
  • Viral Titer Assays (e.g., Plaque Assay): To measure antiviral activity.

6. Data Interpretation:

  • Compare the results from the CR-1-31-B-treated group to both the vehicle control and the this compound-treated group.
  • A significant effect observed with CR-1-31-B but not with this compound (relative to the vehicle control) indicates that the effect is specific to the inhibition of the target (e.g., eIF4A).

Signaling Pathway and Experimental Workflow Visualization

The primary use of this compound is as a control for inhibitors targeting the PI3K/AKT/mTOR/eIF4A signaling axis, which is crucial for the translation of many oncoproteins.

G cluster_eIF4F GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 eIF4E_BP 4E-BP1 mTORC1->eIF4E_BP eIF4A eIF4A (RNA Helicase) mTORC1->eIF4A eIF4E eIF4E eIF4E_BP->eIF4E eIF4F_complex eIF4F Complex Assembly eIF4E->eIF4F_complex eIF4A->eIF4F_complex eIF4G eIF4G eIF4G->eIF4F_complex Translation Translation of Oncoproteins (e.g., MUC1-C) eIF4F_complex->Translation CR_31_B CR-1-31-B (Active Inhibitor) CR_31_B->eIF4A CR_30_B This compound (Inactive Control)

Caption: Role of this compound in the context of eIF4A-mediated translation.

G cluster_treatment Treatment Groups cluster_results Expected Outcome start Start: Seed Cells in Multi-well Plate overnight Incubate Overnight (37°C, 5% CO2) start->overnight vehicle Vehicle Control (e.g., DMSO) active Active Compound (CR-1-31-B) inactive Negative Control (this compound) incubation Incubate for Experimental Period (e.g., 24-72h) vehicle->incubation active->incubation inactive->incubation analysis Endpoint Analysis (e.g., Western Blot, Viability Assay) incubation->analysis result_active Effect Observed analysis->result_active from CR-1-31-B result_inactive No Effect analysis->result_inactive from this compound conclusion Conclusion: Observed effect is specific to target inhibition result_active->conclusion result_inactive->conclusion

References

Application Notes and Protocols for Studying Complement Receptor 1 (CR1/CD35) Ligand Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Complement Receptor 1 (CR1), also known as CD35, is a single-chain, type I transmembrane glycoprotein that plays a crucial role in the innate immune response.[1][2] The most common allotype of human CR1 features a large extracellular domain composed of 30 short consensus repeats (SCRs), also referred to as complement control protein repeats (CCPs).[2][3] These SCRs are organized into four long homologous repeats (LHRs) designated A, B, C, and D.[3] CR1 is a key receptor for the opsonins C3b and C4b, which are fragments of the complement components C3 and C4, respectively. It also binds with lower affinity to iC3b and has been shown to interact with C1q. By binding these ligands, CR1 mediates the clearance of immune complexes and pathogens, and regulates the activity of the complement system through its decay-accelerating and cofactor activities.

These application notes provide detailed protocols for key techniques used to study the interactions between CR1 and its ligands, with a focus on its interaction with C3b. The provided methodologies are essential for researchers investigating the molecular basis of immune regulation and for professionals in drug development targeting the complement system.

Quantitative Data Summary

The binding affinities of CR1 for its primary ligands, C3b and C4b, have been determined using various biophysical techniques. The interaction is notably complex, with affinities varying based on the oligomeric state of the ligand (monomeric vs. dimeric) and the specific experimental conditions. Dimeric C3b generally exhibits a significantly higher affinity for CR1, suggesting a bivalent binding model that increases avidity.

LigandReceptor/ConstructTechnique UsedDissociation Constant (Kd)Association Rate (k_on)Dissociation Rate (k_off)Reference
Dimeric C3bSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)Low nanomolar rangeNot specifiedNot specified
Monomeric C3bSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)Micromolar range (~15 µM)Not specifiedNot specified
Dimeric C4b (A isoform)Erythrocyte-expressed CR1 (E-CR1)Radioligand Binding Assay120–140 nMNot specifiedNot specified
Dimeric C4b (B isoform)Erythrocyte-expressed CR1 (E-CR1)Radioligand Binding Assay410–480 nMNot specifiedNot specified
Dimeric C4AbErythrocyte CR1Radioligand Binding Assay~140 nMNot specifiedNot specified
Dimeric C4BbErythrocyte CR1Radioligand Binding Assay400-800 nMNot specifiedNot specified
C1qSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)High affinityNot specifiedNot specified

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis of CR1-Ligand Interaction

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.

Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d) of the CR1-C3b interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 dextran-coated)

  • Recombinant soluble CR1 (ligand)

  • Purified C3b (analyte)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.005% (v/v) Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization:

    • Dilute recombinant sCR1 to a concentration of 20-50 µg/mL in the immobilization buffer.

    • Inject the sCR1 solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of C3b in running buffer (e.g., ranging from low nM to µM concentrations).

    • Inject the C3b solutions sequentially over the immobilized sCR1 surface at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds).

    • Allow for a dissociation phase by flowing running buffer over the chip for a defined period (e.g., 300 seconds).

    • A buffer-only injection should be included as a control (blank run).

  • Surface Regeneration:

    • After each C3b injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand) and the blank run from the experimental data.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_d.

Radioligand Binding Assay for Equilibrium Affinity Measurement

This technique measures the affinity of a ligand for its receptor by quantifying the amount of a radiolabeled ligand bound to the receptor at equilibrium.

Objective: To determine the equilibrium dissociation constant (K_d) of C3b for CR1 expressed on cells.

Materials:

  • Cells expressing CR1 (e.g., human erythrocytes or a transfected cell line)

  • Radiolabeled C3b (e.g., ¹²⁵I-C3b)

  • Unlabeled ("cold") C3b

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (ice-cold PBS)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum manifold

  • Gamma counter

Protocol:

  • Cell Preparation:

    • Harvest and wash the CR1-expressing cells. Resuspend the cells in binding buffer to a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Saturation Binding Assay:

    • Set up a series of reactions in a 96-well plate.

    • For total binding, add a fixed number of cells to wells containing increasing concentrations of ¹²⁵I-C3b.

    • For non-specific binding, set up a parallel set of wells containing the cells, the same concentrations of ¹²⁵I-C3b, and a large excess (e.g., 100-fold) of unlabeled C3b.

    • Incubate the plates at 4°C for 2 hours with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Stop the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 3 times) to remove unbound radioligand.

  • Quantification:

    • Dry the filters and measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each ¹²⁵I-C3b concentration.

    • Plot the specific binding against the concentration of free ¹²⁵I-C3b.

    • Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the K_d and the maximum number of binding sites (B_max).

Co-Immunoprecipitation (Co-IP) to Verify In Vitro Interaction

Co-IP is used to identify and confirm protein-protein interactions from cell lysates.

Objective: To demonstrate the interaction between CR1 and C3b in a cellular context.

Materials:

  • Cells expressing CR1

  • C3b ligand

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-CR1 antibody (for immunoprecipitation)

  • Protein A/G agarose beads

  • Wash buffer (e.g., IP lysis buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-C3b antibody (for Western blotting)

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Lysis:

    • Incubate CR1-expressing cells with C3b to allow for binding.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 15-30 minutes.

    • Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Pre-clearing the Lysate (Optional):

    • Incubate the supernatant with Protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-CR1 antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-C3b antibody to detect the co-immunoprecipitated C3b.

Visualizations

CR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CR1 CR1 (CD35) Syk Syk CR1->Syk Inhibits Phosphorylation BCR B-Cell Receptor (BCR) BCR->Syk Activates MAPK_pathway MAPK Pathway (ERK, JNK) Syk->MAPK_pathway Phosphorylation Cascade Cellular_Response Inhibition of: - Proliferation - Plasmablast Differentiation - Ig Production MAPK_pathway->Cellular_Response Leads to C3b C3b-opsonized Antigen C3b->CR1 Binding Ag Antigen Ag->BCR Binding SPR_Workflow start Start prep Prepare Sensor Chip (Activation with EDC/NHS) start->prep immobilize Immobilize Ligand (CR1) on Sensor Surface prep->immobilize block Block Remaining Active Sites (Ethanolamine) immobilize->block bind Inject Analyte (C3b) at Various Concentrations block->bind dissociate Flow Running Buffer (Dissociation Phase) bind->dissociate regenerate Regenerate Surface dissociate->regenerate regenerate->bind Next Concentration analyze Analyze Sensorgram Data (k_on, k_off, K_d) regenerate->analyze All Concentrations Tested end End analyze->end CoIP_Workflow start Start cell_lysis Lyse Cells Expressing CR1 and C3b start->cell_lysis preclear Pre-clear Lysate with Protein A/G Beads (Optional) cell_lysis->preclear ip Immunoprecipitate with Anti-CR1 Antibody preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute detect Detect C3b via Western Blot elute->detect end End detect->end

References

Application Notes and Protocols: CR1 (Complement Receptor 1) as a Biomarker for Specific Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a transmembrane glycoprotein that plays a crucial role in the innate immune system. It is a key component of the complement system, primarily involved in the clearance of immune complexes and pathogens opsonized with complement fragments C3b and C4b. Structurally, the most common allotype of CR1 is characterized by an extracellular domain composed of 30 short consensus repeats (SCRs). Variations in CR1 expression and genetic polymorphisms have been associated with several diseases, making it a significant biomarker for diagnostics, prognostics, and therapeutic development. Decreased expression of CR1 has been linked to conditions such as systemic lupus erythematosus (SLE), while genetic variants are associated with an increased risk for late-onset Alzheimer's disease.[1][2][3] Its role as a receptor for Plasmodium falciparum also makes it critical in the study of malaria.[4][5]

This document provides detailed application notes on the use of CR1 as a biomarker for Systemic Lupus Erythematosus, Alzheimer's Disease, and Malaria, along with protocols for its quantification.

CR1 as a Biomarker in Systemic Lupus Erythematosus (SLE)

Application: Decreased expression of CR1 on erythrocytes is a well-documented finding in patients with SLE. This deficiency impairs the clearance of immune complexes, contributing to their deposition in tissues and subsequent inflammation and damage. Monitoring erythrocyte CR1 (E-CR1) levels can be valuable for assessing disease activity and severity, particularly in relation to kidney involvement. While genetic factors contribute to baseline CR1 levels, the reduction seen in SLE is largely considered an acquired defect.

Quantitative Data Summary:

ParameterHealthy ControlsSLE PatientsKey FindingsReference
Erythrocyte CR1 Density ( sites/erythrocyte )Varies by genotype (HH, HL, LL)Significantly decreased within each genotype compared to controls.Deficiency is largely acquired and correlates with disease activity.
Correlation with Disease-Decreased E-CR1 expression significantly correlates with kidney involvement in patients with the high-density (HH) genotype.E-CR1 levels may serve as a prognostic marker for renal complications in a subset of SLE patients.

CR1 as a Biomarker in Alzheimer's Disease (AD)

Application: Genome-wide association studies (GWAS) have identified genetic variants in the CR1 gene that are associated with an increased risk of late-onset Alzheimer's disease. The prevailing hypothesis is that certain CR1 polymorphisms lead to lower levels of CR1 on erythrocytes, which in turn reduces the efficiency of amyloid-beta (Aβ) clearance from the periphery, potentially contributing to its accumulation in the brain. CR1 is also expressed on microglia and astrocytes in the brain, and its expression is significantly increased in AD brains, suggesting a direct role in neuroinflammation and Aβ phagocytosis.

Quantitative Data Summary:

ParameterLocationHealthy ControlsAlzheimer's Disease PatientsKey FindingsReference
CR1 mRNA ExpressionBrain TissueBaseline ExpressionSignificantly IncreasedIncreased central CR1 expression may be a response to pathology.
CR1 Protein ExpressionBrain (Microglia, Astrocytes)PresentSignificantly IncreasedSupports a direct role for CR1 in glial cell functions in AD.
Genetic AssociationCR1 Gene-Specific SNPs (e.g., rs6656401, rs3818361) associated with increased risk.Genetic variants of CR1 are a risk factor for late-onset AD.

CR1 as a Biomarker in Malaria

Application: CR1 serves as an erythrocyte receptor for the Plasmodium falciparum parasite, specifically for the PfRh4 ligand, which is crucial for a sialic acid-independent invasion pathway. The level of CR1 expression on erythrocytes directly correlates with the binding of PfRh4 and the efficiency of this invasion pathway. Furthermore, during malaria infection, the surface expression of CR1 on monocytes/macrophages and B cells is significantly decreased, which may impair immune complex clearance and contribute to the pathology of the disease.

Quantitative Data Summary:

ParameterCell TypeHealthy ControlsMalaria Patients (P. falciparum or P. vivax)Key FindingsReference
Surface CR1 ExpressionMonocytes/MacrophagesNormal LevelsSignificantly DecreasedImpaired CR1 expression may lead to reduced immune complex clearance.
Surface CR1 ExpressionB CellsNormal LevelsSignificantly DecreasedMay have consequences for B cell function during infection.
Invasion Inhibition by sCR1In vitro->90% inhibition of PfRh4 binding at 0.04 mg/mL.Soluble CR1 can block a key parasite invasion pathway.
Invasion of Neuraminidase-treated ErythrocytesField Isolates-65-90% inhibition by soluble CR1.CR1 is a critical receptor for sialic acid-independent invasion in clinical isolates.

Experimental Protocols & Methodologies

Protocol 1: Quantification of Erythrocyte-Bound CR1 (E-CR1) by Flow Cytometry

This protocol is adapted from established methods for measuring CR1 density on erythrocytes.

Objective: To quantify the number of CR1 molecules per erythrocyte.

Materials:

  • Whole blood collected in EDTA tubes.

  • Phosphate-Buffered Saline (PBS).

  • PBS with 0.5% Bovine Serum Albumin (PBS-BSA).

  • Biotinylated primary monoclonal anti-CR1 antibody (e.g., clone J3D3).

  • Streptavidin conjugated to a fluorophore (e.g., Phycoerythrin - PE).

  • Flow cytometer.

  • Calibration beads with a known number of antibody binding sites (for absolute quantification).

Procedure:

  • Sample Preparation:

    • Collect whole blood in an EDTA tube.

    • Wash 50 µL of whole blood twice with 1 mL of PBS-BSA, centrifuging at 500 x g for 5 minutes and discarding the supernatant.

    • Resuspend the erythrocyte pellet in PBS-BSA.

  • Immunostaining:

    • Aliquot the washed erythrocytes into flow cytometry tubes.

    • To each sample tube, add the biotinylated anti-CR1 antibody at a predetermined optimal concentration. For a negative control, add PBS-BSA alone or a biotinylated isotype control antibody.

    • Incubate for 45 minutes at 4°C in the dark.

    • Wash the cells twice with 750 µL of PBS-BSA.

    • Resuspend the pellet and add streptavidin-PE.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 750 µL of PBS-BSA.

    • Resuspend the final pellet in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer. Gate on the erythrocyte population based on forward and side scatter properties.

    • Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events in the erythrocyte gate.

    • To determine the absolute number of CR1 molecules, a standard curve is generated using calibration beads with known numbers of antibody binding sites, processed with the same staining protocol.

    • The MFI of the sample erythrocytes is then used to extrapolate the number of CR1 sites per cell from the standard curve.

Protocol 2: Quantification of Soluble CR1 (sCR1) by ELISA

This protocol outlines a standard sandwich ELISA for the detection of soluble CR1 in plasma or serum.

Objective: To measure the concentration of soluble CR1 in biological fluids.

Materials:

  • ELISA plate pre-coated with a capture anti-CR1 monoclonal antibody.

  • Serum or plasma samples.

  • Recombinant human sCR1 standard.

  • Detection anti-CR1 antibody, biotinylated.

  • Streptavidin-HRP (Horseradish Peroxidase).

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Diluent (e.g., PBS with 1% BSA).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the recombinant sCR1 standard in Assay Diluent to generate a standard curve.

    • Dilute samples as required in Assay Diluent.

  • Assay:

    • Add 100 µL of standards, samples, and blank (Assay Diluent) to the appropriate wells of the pre-coated plate.

    • Incubate for 1.5 - 2 hours at 37°C or as recommended by the kit manufacturer.

    • Aspirate the liquid from each well and wash 3-4 times with Wash Buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate as in step 3.

    • Add 100 µL of Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the plate as in step 3.

  • Detection:

    • Add 90 µL of TMB substrate to each well.

    • Incubate for 15-20 minutes at 37°C in the dark. The color will develop in proportion to the amount of sCR1 bound.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm immediately.

  • Calculation:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of sCR1 in the samples by interpolating their absorbance values from the standard curve.

Visualizations: Pathways and Workflows

CR1_Complement_Regulation_Pathway cluster_Classical_Lectin Classical & Lectin Pathways cluster_Alternative Alternative Pathway cluster_Amplification Amplification Loop cluster_CR1_Regulation CR1-Mediated Regulation C1q_MBL C1q / MBL (Pathogen/Antibody Recognition) C4 C4 C1q_MBL->C4 Cleaves C4b C4b C4->C4b C2 C2 C4b2a C4b2a (C3 Convertase) C2->C4b2a C3 C3 C4b2a->C3 C4b->C4b2a C3_H2O C3(H2O) C3bBb C3bBb (C3 Convertase) C3_H2O->C3bBb FactorB Factor B FactorB->C3bBb FactorD Factor D FactorD->FactorB Cleaves B C3bBb->C3 C3b_alt C3b C3b_alt->C3bBb C3b C3b C3->C3b Cleavage C3a C3a (Anaphylatoxin) C3->C3a C3b->C3b_alt Binds Factor B iC3b iC3b (Inactive) C3b->iC3b CR1 CR1 (CD35) CR1->C4b2a Decay Acceleration (Dissociates C2a) CR1->C3bBb Decay Acceleration (Dissociates Bb) CR1->C3b Cofactor Activity FactorI Factor I FactorI->C3b Cleaves C3b C3c_C3dg C3c + C3dg iC3b->C3c_C3dg Further Cleavage

Caption: CR1's role in regulating the complement system.

E_CR1_Flow_Cytometry_Workflow start Whole Blood (EDTA) wash1 Wash with PBS-BSA (Centrifuge 500g, 5 min) start->wash1 stain_primary Incubate with Biotinylated Anti-CR1 Ab (45 min, 4°C) wash1->stain_primary wash2 Wash x2 with PBS-BSA stain_primary->wash2 stain_secondary Incubate with Streptavidin-PE (30 min, 4°C) wash2->stain_secondary wash3 Wash x2 with PBS-BSA stain_secondary->wash3 resuspend Resuspend in PBS wash3->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Gate on Erythrocytes & Calculate MFI acquire->analyze quantify Quantify CR1/cell using Calibration Curve analyze->quantify

Caption: Workflow for E-CR1 quantification by flow cytometry.

Soluble_CR1_ELISA_Workflow start Serum/Plasma Sample & sCR1 Standards add_to_plate Add to Anti-CR1 Coated Plate (Incubate 90 min, 37°C) start->add_to_plate wash1 Wash Plate x3 add_to_plate->wash1 add_detection Add Biotinylated Detection Antibody (Incubate 60 min, 37°C) wash1->add_detection wash2 Wash Plate x3 add_detection->wash2 add_hrp Add Streptavidin-HRP (Incubate 30 min, 37°C) wash2->add_hrp wash3 Wash Plate x4 add_hrp->wash3 add_tmb Add TMB Substrate (Incubate 15 min, 37°C) wash3->add_tmb add_stop Add Stop Solution add_tmb->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Concentration from Standard Curve read_plate->calculate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CR-1-30-B Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of CR-1-30-B. For the purposes of this guide, this compound is defined as a recombinant, soluble, human Complement Receptor 1 (CR1) construct, composed of 30 short consensus repeat (SCR) domains. The protocols and advice provided are based on established methods for purifying large, complex glycoproteins like soluble CR1 (sCR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is a recombinant soluble version of human Complement Receptor 1 (CR1/CD35). CR1 is a large, N-glycosylated protein that is a key regulator of the complement system. The "30" in its name refers to the 30 tandemly arranged short consensus repeat (SCR) domains that make up its extracellular region.[1] As a therapeutic candidate, it functions by inhibiting the C3 and C5 convertases of the complement cascade, thereby protecting cells from complement-mediated damage.[1][2]

Key Characteristics:

  • Molecular Weight: Due to its large size and glycosylation, the apparent molecular weight can be high, typically in the range of 220-250 kDa when expressed in mammalian cells.[1][3]

  • Structure: It is a single-chain polypeptide composed of 30 SCR domains, which are grouped into four larger structures called long homologous repeats (LHRs).

  • Function: It binds to activated complement components C3b and C4b and acts as a cofactor for Factor I-mediated cleavage, inactivating them.

Q2: Which expression system is best for producing this compound?

A2: Mammalian expression systems, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, are highly recommended. These systems provide the necessary post-translational modifications, particularly N-linked glycosylation, which are critical for the proper folding, stability, and function of a large, complex protein like sCR1. While expression in E. coli is possible for smaller fragments of CR1, producing the full-length, 30-domain version in a bacterial system is challenging due to the lack of glycosylation and the complex disulfide bonding required.

Q3: What is a typical purification strategy for this compound?

A3: A multi-step chromatography process is standard. A common strategy involves:

  • Capture Step: Affinity chromatography is often the first step. This could involve an immunoaffinity column using a monoclonal antibody specific for CR1 or a tag-based affinity resin (e.g., His-tag, Strep-tag) if the recombinant protein has been engineered with one.

  • Intermediate Purification: Ion-exchange chromatography (IEX) is used to separate this compound from remaining host cell proteins based on charge.

  • Polishing Step: Size-exclusion chromatography (SEC) is the final step to remove any remaining aggregates or smaller contaminants and to exchange the protein into its final formulation buffer.

Experimental Workflow for this compound Purification

Below is a diagram illustrating a typical workflow for the expression and purification of this compound from a mammalian expression system.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Transfection Transfection of CHO/HEK293 Cells Expression Protein Expression (5-7 days) Transfection->Expression Harvest Harvest Supernatant Expression->Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Conditioned Media Affinity Affinity Chromatography (Capture) Clarification->Affinity Clarified Harvest IEX Ion Exchange Chromatography (IEX) Affinity->IEX Eluted Protein SEC Size Exclusion Chromatography (SEC) IEX->SEC Partially Pure Protein QC QC & Analysis (SDS-PAGE, ELISA) SEC->QC Purified this compound

Caption: A standard workflow for recombinant this compound production.

Detailed Experimental Protocols

Protocol 1: Immunoaffinity Chromatography (Capture Step)

This protocol assumes the use of a monoclonal antibody against human CR1 coupled to a chromatography resin.

  • Column Equilibration: Equilibrate the anti-CR1 affinity column with 5-10 column volumes (CV) of Equilibration Buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading: Load the clarified cell culture supernatant onto the column. The flow rate should be optimized to allow sufficient residence time for binding (e.g., 60-100 cm/h). Collect the flow-through to check for unbound protein.

  • Washing: Wash the column with 10-15 CV of Equilibration Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound this compound using a low pH buffer (e.g., 0.1 M Glycine, pH 2.5-3.0). Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately restore a neutral pH and preserve protein activity.

  • Pool and Buffer Exchange: Pool the fractions containing the purified protein based on UV absorbance. Immediately perform a buffer exchange into the IEX Equilibration Buffer using dialysis or a desalting column.

Protocol 2: Anion Exchange Chromatography (Intermediate Step)

This protocol assumes this compound has a net negative charge at the operating pH.

  • Column Equilibration: Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with 5-10 CV of IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the buffer-exchanged sample from the affinity step onto the column.

  • Washing: Wash the column with 5-10 CV of IEX Equilibration Buffer.

  • Elution: Elute the bound protein using a linear salt gradient. For example, a 20 CV linear gradient from 0% to 100% Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0). A shallow gradient generally improves resolution.

  • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound. Pool the purest fractions for the final polishing step.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for this compound purification.

Table 1: Buffer Compositions for a Two-Step Purification Process

Buffer TypeCompositionPurpose
Affinity Equilibration Phosphate Buffered Saline (PBS), pH 7.4Column equilibration and washing
Affinity Elution 0.1 M Glycine, pH 2.7Elution of bound protein
Neutralization 1 M Tris-HCl, pH 8.5Immediate neutralization of eluted fractions
IEX Equilibration 20 mM Tris-HCl, pH 8.0IEX column equilibration and washing
IEX Elution 20 mM Tris-HCl, 1 M NaCl, pH 8.0Elution of bound protein from IEX column
Final Formulation Phosphate Buffered Saline (PBS), pH 7.4Storage of the final purified protein

Table 2: Expected Yield and Purity at Each Purification Stage

Purification StepTypical PurityExpected Yield (%)Key QC Metrics
Clarified Supernatant < 5%100%Total protein concentration
Affinity Chromatography > 80%50-70%SDS-PAGE, Western Blot
Ion Exchange (IEX) > 95%80-90% (of IEX load)SDS-PAGE, A280
Size Exclusion (SEC) > 98%> 90% (of SEC load)SDS-PAGE (purity), SEC-MALS (aggregation)

Troubleshooting Guide

Section 1: Low Yield or No Protein Binding

Q: My this compound protein is not binding to the affinity column. What could be the issue?

A: This can be caused by several factors:

  • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your loading buffer are optimal for the affinity interaction. For immunoaffinity, physiological pH (7.4) is usually best. For His-tagged proteins, avoid high concentrations of imidazole or chelating agents like EDTA in your sample.

  • Inaccessible Affinity Tag: If using a tag, it might be sterically hindered or improperly folded. Consider moving the tag to the other terminus of the protein.

  • Low Expression Levels: The concentration of your target protein in the supernatant may be too low for effective binding. Confirm expression levels using Western Blot or ELISA before proceeding with purification.

  • Column Capacity Exceeded: Overloading the column can cause the target protein to flow through without binding. Try loading a smaller sample volume or using a larger column.

  • Slow Binding Kinetics: Some protein-ligand interactions are slow. Try reducing the flow rate during sample application to increase the residence time on the column.

G cluster_solutions1 Binding Issues cluster_solutions2 Elution Issues cluster_solutions3 Expression/Stability Issues Start Low Yield After Affinity Chromatography CheckFlowthrough Analyze Flow-Through (SDS-PAGE/Western Blot) Start->CheckFlowthrough ProteinInFT Is Target Protein in Flow-Through? CheckFlowthrough->ProteinInFT CheckElution Is Target Protein Still on Column? ProteinInFT->CheckElution No Sol1 Check Buffer pH/ Ionic Strength ProteinInFT->Sol1 Yes Sol4 Use Harsher Elution Buffer CheckElution->Sol4 Yes Sol6 Optimize Expression Conditions CheckElution->Sol6 No Sol2 Reduce Flow Rate Sol1->Sol2 Sol3 Confirm Tag Accessibility Sol2->Sol3 Sol5 Increase Elution Volume/Time Sol4->Sol5 Sol7 Check for Degradation (Add Protease Inhibitors) Sol6->Sol7

Caption: A troubleshooting flowchart for low yield issues.

Section 2: Purity and Contamination Issues

Q: My eluted protein contains many contaminants after affinity chromatography. How can I improve purity?

A:

  • Increase Wash Stringency: Add a mild detergent (e.g., 0.1% Tween-20) or increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt non-specific hydrophobic and ionic interactions.

  • Optimize Elution: Use a step or gradient elution instead of a single-step elution. For His-tagged proteins, a gradient of imidazole can effectively separate weakly bound contaminants from your target protein.

  • Add an Intermediate Purification Step: Ion-exchange chromatography is an excellent second step to remove host cell proteins that may have co-purified.

Q: My final product shows signs of aggregation in Size-Exclusion Chromatography. What can I do?

A:

  • Optimize Buffer Conditions: Aggregation can be influenced by pH, ionic strength, and temperature. Screen different buffer conditions to find one that maximizes protein solubility. Additives like L-arginine (e.g., 0.5 M) or glycerol (5-10%) can sometimes prevent aggregation.

  • Reduce Protein Concentration: Highly concentrated protein samples are more prone to aggregation. Try to perform the final SEC step with a more dilute sample if possible, and concentrate the final pure pool afterwards if necessary.

  • Handle with Care: Avoid harsh conditions like vigorous vortexing or repeated freeze-thaw cycles, which can denature the protein and lead to aggregation.

This compound Signaling and Mechanism of Action

This compound functions by disrupting the complement cascade. The diagram below illustrates its key points of intervention.

G C4b2a C4bC2a (C3 Convertase) C3 C3 C4b2a->C3 Cleaves C3bBb C3bBb (C3 Convertase) C3bBb->C3 Cleaves C3b C3b C3->C3b Activation C5_Convertase C5 Convertase (C4b2a3b or C3bBb3b) C3b->C5_Convertase Forms iC3b iC3b (Inactive) C3b->iC3b Inactivation MAC Membrane Attack Complex (MAC) Cell Lysis C5_Convertase->MAC Initiates CR1_30B This compound CR1_30B->C4b2a Decay Acceleration CR1_30B->C3bBb Decay Acceleration CR1_30B->C3b Binds (Cofactor Activity) FactorI Factor I FactorI->C3b Cleaves

Caption: Mechanism of complement regulation by this compound.

References

improving signal-to-noise in CR-1-30-B detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CR-1-30-B Detection

Welcome to the technical support center for this compound detection assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in your experiments. While "this compound" may be a specific internal designation, this guide focuses on the principles of detecting its likely target, Complement Receptor 1 (CR1/CD35), a key protein in the complement system.[1][2][3] The strategies outlined here are broadly applicable to the detection of cell surface and soluble proteins.

A high signal-to-noise ratio (S/N) is crucial for sensitive and reliable assay results, allowing for the clear distinction of a true signal from background noise.[4] This guide provides structured troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Complement Receptor 1 (CR1) and why is its detection important?

Complement Receptor 1 (CR1), also known as CD35, is a single-pass membrane glycoprotein that plays a critical role in the immune system.[2] It is a member of the regulators of complement activation (RCA) family of proteins. CR1 is expressed on various cells, including erythrocytes, leukocytes (monocytes, neutrophils, B cells, and some T cells), and glomerular podocytes. Its primary function is to mediate the clearance of immune complexes and particles opsonized with complement fragments C3b and C4b. Detecting CR1 is important for studying immune responses, and altered expression has been associated with diseases like systemic lupus erythematosus and malaria.

Q2: What is the signal-to-noise ratio (S/N) and why is it critical?

The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A high S/N ratio indicates that the signal from your target (e.g., CR1) is strong relative to the non-specific background, leading to more sensitive and reliable detection. Conversely, a low S/N ratio can obscure true results, leading to false negatives or inaccurate quantification.

Q3: What are the common sources of high background noise in detection assays?

High background noise can stem from several factors:

  • Nonspecific Antibody Binding: The primary or secondary antibodies may bind to off-target proteins or the surface of the assay plate/well.

  • Autofluorescence: In cell-based fluorescence assays, cellular components like NADH and flavins, or media components like phenol red, can emit their own fluorescence.

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies or detection reagents, contributing to the background signal.

  • Suboptimal Blocking: Incomplete blocking of non-specific binding sites on the assay surface or cells can lead to high background.

  • Reagent Contamination: Contaminated buffers or reagents can introduce fluorescent particles or interfering substances.

Q4: What are the primary causes of a weak or absent signal?

A low signal can be just as problematic as high background. Common causes include:

  • Suboptimal Antibody Concentration: Using too little primary antibody will result in insufficient binding to CR1.

  • Low Target Expression: The cells or sample being tested may have very low or no expression of CR1.

  • Inactive Reagents: Antibodies, enzymes (like HRP), or substrates may have lost activity due to improper storage or handling.

  • Incorrect Instrument Settings: For fluorescence or luminescence assays, incorrect filter sets, gain settings, or focal height can lead to poor signal detection.

  • Poor Cell Health: Unhealthy or dead cells can result in reduced protein expression and a blunted response in functional assays.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide provides a systematic approach to resolving common issues related to a poor signal-to-noise ratio.

Issue 1: High Background Signal

A high background signal can mask the true signal from your target. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Nonspecific Antibody Binding Titrate primary and secondary antibodies to find the optimal concentration that maximizes signal without increasing background. Include an isotype control to assess non-specific binding of the primary antibody.
Suboptimal Blocking Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. Increase blocking incubation time or temperature.
Autofluorescence (Cell-Based Assays) Use phenol red-free media for the assay steps. If possible, use fluorescent dyes that emit in the red or far-red spectrum to avoid the natural autofluorescence of cells in the green spectrum.
Insufficient Washing Increase the number and/or duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer to help remove non-specifically bound antibodies.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are prone to evaporation. Fill the perimeter wells with sterile water or PBS to create a humidity barrier.
Issue 2: Low or Weak Signal

A weak signal can make it difficult to distinguish from the background. Refer to the table below for troubleshooting steps.

Potential Cause Recommended Solution
Low CR1 Expression Confirm CR1 expression on your target cells using a validated positive control cell line or by an alternative method like Western Blot or flow cytometry.
Suboptimal Antibody Concentration Perform a titration of your primary antibody to determine the optimal concentration for your specific assay.
Inactive Reagents Prepare fresh buffers and reagents. Ensure antibodies and enzymes have been stored correctly and have not undergone multiple freeze-thaw cycles. Verify substrate activity with a positive control.
Incorrect Instrument Settings Ensure the correct excitation/emission filters are used for your fluorophore. Optimize the gain setting on your plate reader or flow cytometer to maximize signal without saturating the detector. For microscopy and some plate readers, optimize the focal height.
Poor Cell Health or Density Ensure cells are healthy, viable, and in the logarithmic growth phase. Optimize cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal without overcrowding.

Visualizing the Workflow and Key Concepts

Diagrams can help clarify complex processes and relationships. The following visualizations use the DOT language to illustrate key aspects of optimizing CR1 detection.

cluster_Signal Signal cluster_Noise Noise cluster_Ratio Signal-to-Noise Ratio Signal Target (CR1) Expression SNR High S/N Ratio (Reliable Data) Signal->SNR Increase Antibody Primary Antibody Affinity & Concentration Antibody->SNR Optimize Detection Detection Reagent Activity Detection->SNR Maximize Nonspecific Nonspecific Binding Nonspecific->SNR Decrease Autofluorescence Autofluorescence Autofluorescence->SNR Minimize Instrument Instrument Noise Instrument->SNR Reduce

Caption: Factors influencing the signal-to-noise ratio.

Start Problem: Low S/N Ratio CheckSignal Is the Signal Weak? Start->CheckSignal CheckBackground Is Background High? CheckSignal->CheckBackground No OptimizeAb Optimize Antibody Concentration CheckSignal->OptimizeAb Yes OptimizeBlock Optimize Blocking Step CheckBackground->OptimizeBlock Yes End Achieve High S/N Ratio CheckBackground->End No CheckReagents Check Reagent Activity OptimizeAb->CheckReagents CheckCells Verify Cell Health & Target Expression CheckReagents->CheckCells CheckCells->CheckBackground OptimizeWash Increase Wash Stringency OptimizeBlock->OptimizeWash ReduceAutoF Use Autofluorescence Reduction Strategies OptimizeWash->ReduceAutoF ReduceAutoF->End

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental Protocol: CR1 (CD35) Detection on Leukocytes by Flow Cytometry

This protocol provides a detailed methodology for the detection of CR1 on the surface of peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

  • Whole blood collected in EDTA tubes

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • FACS Buffer (PBS + 2% Fetal Bovine Serum + 0.1% Sodium Azide)

  • Fc Block (e.g., Human TruStain FcX™)

  • Primary Antibody: FITC-conjugated anti-human CD35 (CR1)

  • Isotype Control: FITC-conjugated mouse IgG1, κ Isotype Control

  • Viability Dye (e.g., 7-AAD)

2. PBMC Isolation:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque in a 15 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new 15 mL tube.

  • Wash the cells by adding PBS to a final volume of 15 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in FACS buffer and perform a cell count.

3. Staining Protocol:

  • Adjust the cell suspension to a concentration of 1 x 10⁷ cells/mL in cold FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

  • Add Fc Block to each tube according to the manufacturer's instructions and incubate for 10 minutes at 4°C to block non-specific binding to Fc receptors.

  • Without washing, add the pre-titrated optimal concentration of the anti-human CD35 antibody or the corresponding isotype control to the appropriate tubes.

  • Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice by adding 2 mL of cold FACS buffer and centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold FACS buffer.

  • Add the viability dye according to the manufacturer's protocol just before analysis.

4. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer, collecting a minimum of 50,000 events in the live-cell gate.

  • Use the isotype control to set the gate for positive staining.

  • Analyze the percentage of CD35-positive cells within the live leukocyte population.

  • The signal is the median fluorescence intensity (MFI) of the CD35-positive population, while noise is the MFI of the isotype control population.

cluster_Prep Sample Preparation cluster_Stain Staining cluster_Analysis Analysis Blood Collect Whole Blood Isolate Isolate PBMCs (Ficoll Gradient) Blood->Isolate Count Wash & Count Cells Isolate->Count FcBlock Fc Receptor Block Count->FcBlock Antibody Add Anti-CD35 or Isotype Control FcBlock->Antibody Incubate Incubate (30 min, 4°C) Antibody->Incubate Wash Wash Cells (2x) Incubate->Wash Viability Add Viability Dye Wash->Viability Acquire Acquire on Flow Cytometer Viability->Acquire Analyze Gate on Live Cells & Analyze CD35+ Acquire->Analyze

Caption: Experimental workflow for CR1 (CD35) detection by flow cytometry.

References

CR-1-30-B antibody validation and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using antibodies against Complement Receptor 1 (CR1), also known as CD35. The designation "CR-1-30-B" does not correspond to a standard commercial antibody clone name. It may refer to an antibody targeting the first 30 complement control protein (CCP) repeats of the CR1 protein, which constitutes its extracellular domain. This guide offers validation information, troubleshooting advice, and experimental protocols applicable to antibodies targeting the CR1 protein.

Understanding the Target: Complement Receptor 1 (CR1/CD35)

CR1 is a single-chain, type-one membrane glycoprotein that plays a crucial role in the complement system.[1][2] It is also known as the immune adherence receptor and CD35.[1][3] CR1 is expressed on various cells, including most peripheral blood cells, follicular-dendritic cells, Schwann cells, and glomerular podocytes.[1]

Key functions of CR1 include:

  • Binding and processing C3b and C4b opsonized immune complexes.

  • Regulating complement activation by acting as a cofactor for the factor I-mediated cleavage of C3b and C4b.

  • Accelerating the decay of C3 and C5 convertases.

  • Mediating the cellular binding of particles and immune complexes that have activated complement.

  • Inhibiting B-lymphocyte functions generated by the B-cell receptor (BCR) and playing a role in tolerance development.

The extracellular domain of the most common allotype of CR1 is composed of 30 repeating subunits known as short consensus repeats (SCR) or complement control protein (CCP) repeats.

Antibody Validation and Application Data

Effective antibody performance is critical for reliable experimental results. Validation involves confirming the specificity and selectivity of the antibody for its intended target in the context of a specific application. Below is a summary of common applications for anti-CR1 antibodies and typical validation data.

Table 1: Summary of Validated Applications for Anti-CR1 Antibodies

ApplicationSpecies ReactivityTypical ObservationsRecommended Controls
Western Blot (WB) HumanDetects a band at the predicted molecular weight of CR1 (~224 kDa).Wild-type and CR1 knockout/knockdown cell lysates. Lysates from cells known to express CR1 (e.g., erythrocytes, B-cells).
Immunohistochemistry (IHC) Human, Baboon, MonkeyStaining observed on follicular dendritic cells, peripheral blood cells, and glomerular podocytes.Positive control tissues (e.g., tonsil, spleen) and negative control tissues. Omission of the primary antibody.
Immunofluorescence (IF) / Immunocytochemistry (ICC) Human, Baboon, MonkeyMembrane staining on CR1-expressing cells.CR1-positive and CR1-negative cell lines. Secondary antibody only control.
Flow Cytometry (FACS) Human, Non-human primatePositive staining on peripheral blood cells (e.g., B-cells, erythrocytes).Isotype controls and unstained cells.
ELISA HumanDetection of soluble CR1 (sCR1).Recombinant CR1 protein as a standard. Buffer-only controls.

Experimental Protocols

Below are detailed protocols for common applications using anti-CR1 antibodies. These are general guidelines and may require optimization for specific antibodies and experimental setups.

Immunohistochemistry (IHC) Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for IHC staining.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)

  • Primary anti-CR1 antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP (or other detection reagent)

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 20-30 minutes.

    • Immerse in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Submerge slides in antigen retrieval buffer.

    • Heat in a microwave, steamer, or water bath (e.g., 95-100°C for 10-40 minutes).

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-CR1 antibody to its optimal concentration in antibody diluent.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with Streptavidin-HRP for 30 minutes at room temperature.

    • Rinse with PBS.

  • Chromogen Development:

    • Incubate with DAB solution until the desired stain intensity is reached (monitor under a microscope).

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Western Blot (WB) Protocol

This protocol outlines the basic steps for performing a Western blot to detect CR1.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-CR1 antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL detection reagent

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in ice-cold RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-CR1 antibody in blocking buffer.

    • Incubate the membrane overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Troubleshooting and FAQs

Here are some common issues encountered when working with anti-CR1 antibodies and their solutions.

Q1: Why am I seeing no signal or a very weak signal in my Western blot?

A1:

  • Low Protein Expression: The target cells or tissues may not express CR1 at a detectable level. It is recommended to use a positive control, such as lysates from cells known to express CR1.

  • Insufficient Protein Load: Ensure you are loading an adequate amount of protein (typically 20-30 µg of whole-cell lysate).

  • Antibody Concentration: The primary antibody may be too dilute. Perform a titration to determine the optimal concentration.

  • Inactive Antibody: Confirm that the antibody has been stored correctly and is within its expiration date.

  • Poor Transfer: Check your transfer efficiency by staining the membrane with Ponceau S after transfer.

Q2: My IHC staining shows high background. What can I do to reduce it?

A2:

  • Insufficient Blocking: Ensure proper blocking of endogenous peroxidases and non-specific binding sites. Using normal serum from the same species as the secondary antibody is recommended.

  • Primary Antibody Concentration Too High: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.

  • Over-development of Chromogen: Reduce the incubation time with the DAB substrate.

  • Tissue Drying: Ensure that the tissue sections do not dry out at any point during the staining procedure.

  • Secondary Antibody Cross-Reactivity: Use a cross-adsorbed secondary antibody to minimize cross-reactivity with the tissue.

Q3: I am observing non-specific bands in my Western blot. How can I improve specificity?

A3:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Validate the antibody using knockout/knockdown cell lines if available.

  • Blocking Conditions: Optimize your blocking buffer. Sometimes switching from non-fat milk to BSA (or vice versa) can help.

  • Stringency of Washes: Increase the number or duration of your TBST washes to remove non-specifically bound antibodies.

  • Antibody Concentration: Use a lower concentration of the primary and secondary antibodies.

Q4: My flow cytometry results show high background or poor separation between positive and negative populations.

A4:

  • Fc Receptor Binding: Block Fc receptors on cells using an Fc block reagent before adding the primary antibody.

  • Antibody Titration: Ensure you are using the optimal concentration of the primary antibody. Too much antibody can lead to non-specific binding.

  • Cell Viability: Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

  • Isotype Control: Always include an isotype control to assess the level of non-specific background staining.

Visual Guides

Troubleshooting Workflow for Weak or No Staining in IHC

IHC_Troubleshooting_Weak_Signal start Start: Weak or No IHC Staining check_positive_control Was a positive control included and did it work? start->check_positive_control positive_control_ok Positive Control Stained Correctly check_positive_control->positive_control_ok Yes positive_control_failed Positive Control Also Failed check_positive_control->positive_control_failed No check_target_expression Is target protein expected in sample? - Check literature/databases. positive_control_ok->check_target_expression check_antibody Check Primary Antibody - Correct dilution? - Stored correctly? - Validated for IHC-FFPE? positive_control_failed->check_antibody check_detection Check Detection System - Secondary Ab compatible? - Reagents expired? positive_control_failed->check_detection check_protocol Review Protocol Steps - Antigen retrieval optimal? - Reagents prepared correctly? positive_control_failed->check_protocol solution_re_titer Solution: Re-titer primary antibody. check_antibody->solution_re_titer solution_replace_reagents Solution: Replace secondary Ab or detection reagents. check_detection->solution_replace_reagents solution_optimize_protocol Solution: Optimize protocol steps based on review. check_protocol->solution_optimize_protocol fixation_issue Consider Fixation Issues - Over-fixation? - Inadequate fixation? check_target_expression->fixation_issue Yes optimize_ar Optimize Antigen Retrieval - Try different pH/heating time. fixation_issue->optimize_ar solution_new_sample Solution: Use a different tissue block if available. fixation_issue->solution_new_sample optimize_ar->solution_optimize_protocol CR1_Structure cluster_extracellular Extracellular Domain (CCP 1-30) CR1 Extracellular Domain Transmembrane Domain Cytoplasmic Tail Extracellular LHR-A (CCP 1-7) LHR-B (CCP 8-14) LHR-C (CCP 15-21) LHR-D (CCP 22-28) CCP 29-30 label_1_30 Potential Target Region for 'this compound' Antibody label_1_30->Extracellular Antibody_Validation_Workflow start Start: New Antibody Lot tier1 Tier 1: Basic Validation - Western Blot vs. Lysate Panel - Titration in Primary Application start->tier1 decision Is performance specific and reproducible? tier1->decision tier2 Tier 2: Advanced Validation - Knockout/Knockdown Model Testing - Immunoprecipitation-Mass Spec - Comparison to another validated Ab tier2->decision decision->tier2 If high-impact pass Validation Passed: Proceed with Experiments decision->pass Yes fail Validation Failed: Contact Vendor / Select New Antibody decision->fail No

References

preventing degradation of CR-1-30-B in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of CR-1-30-B in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light, elevated temperatures, extreme pH conditions, presence of oxidizing or reducing agents, and enzymatic activity in biological samples. It is crucial to control these factors throughout your experimental workflow.

Q2: What are the recommended storage conditions for this compound stock solutions and samples?

A2: Proper storage is critical to maintain the integrity of this compound.[1][2] For specific storage temperatures and durations, always refer to the manufacturer's safety data sheet (SDS) or product information sheet.[1] In the absence of specific instructions, it is generally advisable to store stock solutions in small, single-use aliquots at -20°C or -80°C in light-protecting containers.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: How can I detect the degradation of this compound in my samples?

A3: Degradation can be detected using various analytical techniques. The choice of method depends on the properties of this compound and its degradation products. Common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[3] These techniques can separate and identify the parent compound and its degradants. Spectrophotometric methods can also be employed if the degradation products have distinct absorption spectra.

Q4: Are there any known incompatibilities of this compound with common laboratory materials?

A4: Information regarding material compatibility should be detailed in the compound's SDS. As a general precaution, it is recommended to use high-quality, inert materials such as borosilicate glass or polypropylene for sample handling and storage. Avoid using materials that may leach impurities or react with the compound.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Loss of Compound Activity or Inconsistent Results

This is often the first indication of compound degradation.

Potential Cause Troubleshooting Step Recommended Action
Improper Storage Verify storage temperature and conditions against the product datasheet.Store aliquots at the recommended temperature, protected from light. Minimize freeze-thaw cycles.
Solvent Instability Assess the stability of this compound in the chosen solvent over time.Prepare fresh solutions for each experiment. If using aqueous buffers, ensure the pH is within the stable range for the compound.
Experimental Conditions Review the experimental protocol for harsh conditions (e.g., high temperature, extreme pH).Modify the protocol to use milder conditions where possible. Include control samples at each step to monitor stability.
Contamination Check for potential sources of contamination in reagents or on labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned and, if necessary, sterilized.
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)

The presence of new peaks suggests the formation of degradation products.

Potential Cause Troubleshooting Step Recommended Action
Photodegradation Evaluate the light sensitivity of this compound.Conduct experiments under low-light conditions or use amber-colored vials.
Oxidation Determine if the compound is susceptible to oxidation.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may be considered if compatible with the experimental setup.
Hydrolysis Assess stability in aqueous solutions at different pH values.Adjust the pH of the buffer to a range where the compound is most stable. Prepare aqueous solutions immediately before use.
Enzymatic Degradation (For biological samples) Consider the presence of metabolic enzymes.Add protease or phosphatase inhibitors to the sample preparation buffer. Keep biological samples on ice throughout the handling process.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the solvent or buffer of interest.

  • Incubation: Aliquot the test solution into multiple vials. Incubate the vials under different conditions (e.g., room temperature, 4°C, 37°C) and for various durations (e.g., 0, 2, 4, 8, 24 hours). Include a set of vials protected from light.

  • Sample Analysis: At each time point, quench the reaction (if necessary) and analyze the sample using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Solution Implementation Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Start Review Experimental Protocol Review Experimental Protocol Check Storage Conditions->Review Experimental Protocol Analyze Control Samples Analyze Control Samples Review Experimental Protocol->Analyze Control Samples Degradation Hypothesis Degradation Hypothesis Analyze Control Samples->Degradation Hypothesis Photodegradation Photodegradation Degradation Hypothesis->Photodegradation Oxidation Oxidation Degradation Hypothesis->Oxidation Hydrolysis Hydrolysis Degradation Hypothesis->Hydrolysis Enzymatic Degradation Enzymatic Degradation Degradation Hypothesis->Enzymatic Degradation Implement Corrective Actions Implement Corrective Actions Degradation Hypothesis->Implement Corrective Actions Modify Protocol Modify Protocol Implement Corrective Actions->Modify Protocol Use Fresh Solutions Use Fresh Solutions Implement Corrective Actions->Use Fresh Solutions Protect from Light Protect from Light Implement Corrective Actions->Protect from Light Re-evaluate Results Re-evaluate Results Implement Corrective Actions->Re-evaluate Results

Caption: Troubleshooting workflow for this compound degradation.

Diagram 2: Hypothetical Degradation Pathway of this compound

G This compound This compound Degradation Product A Degradation Product A This compound->Degradation Product A Hydrolysis (pH dependent) Degradation Product B Degradation Product B This compound->Degradation Product B Oxidation (O2) Inactive Metabolite Inactive Metabolite Degradation Product A->Inactive Metabolite Enzymatic Cleavage

Caption: A conceptual diagram of this compound degradation.

References

Technical Support Center: CR-1-30-B Recombinant Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the CR-1-30-B recombinant protein. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and folding of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protein, and what are its common expression challenges?

A1: this compound is a novel recombinant protein with significant therapeutic potential. However, its expression in common systems like E. coli is often challenging. The primary issue is the formation of insoluble and non-functional protein aggregates known as inclusion bodies.[1][2][3] This is often due to the high expression rates and the lack of appropriate cellular machinery in prokaryotic hosts to facilitate the correct folding of this complex protein.[4]

Q2: What are inclusion bodies and why do they form?

A2: Inclusion bodies are dense aggregates of misfolded proteins that accumulate within the host cell. Their formation is a common bottleneck in recombinant protein production. Several factors contribute to their formation, including:

  • High protein expression rate: Rapid synthesis can overwhelm the cell's folding machinery.

  • Hydrophobic nature of the protein: Exposed hydrophobic patches on folding intermediates can lead to aggregation.

  • Absence of post-translational modifications: If this compound requires specific modifications for proper folding that the expression host cannot provide, it may misfold.

  • Suboptimal culture conditions: Factors like temperature and inducer concentration can significantly impact protein solubility.

Q3: Is it possible to recover active this compound from inclusion bodies?

A3: Yes, it is often possible to recover biologically active this compound from inclusion bodies through a process of solubilization and refolding. This typically involves first isolating the inclusion bodies, then dissolving them using strong denaturants, followed by a carefully controlled refolding process to guide the protein into its native conformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Expression of this compound

Symptoms:

  • No visible band of the expected molecular weight on SDS-PAGE.

  • Low protein yield after purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Codon Mismatch The codon usage of the this compound gene may not be optimal for the E. coli expression host. Solution: Synthesize a codon-optimized version of the gene for E. coli.
Plasmid Instability The expression vector may be unstable or lost from the host cells. Solution: Ensure proper antibiotic selection is maintained throughout cell culture. Verify the integrity of the plasmid by sequencing.
Toxicity of this compound High levels of this compound expression may be toxic to the host cells. Solution: Use a tightly regulated promoter system and lower the inducer concentration to reduce expression levels.
Protein Degradation The expressed protein may be rapidly degraded by host cell proteases. Solution: Use protease-deficient host strains and add protease inhibitors during cell lysis.
Issue 2: this compound is Expressed but Forms Inclusion Bodies

Symptoms:

  • A strong band of the correct molecular weight is present in the insoluble fraction after cell lysis.

  • Low yield of soluble protein.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Expression Rate Rapid protein synthesis leads to misfolding and aggregation. Solution: Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration.
Suboptimal Culture Media The composition of the growth media can affect protein folding. Solution: Experiment with different media formulations, such as Terrific Broth (TB) instead of Luria-Bertani (LB), which can sometimes improve solubility.
Lack of Folding Assistance The host cell may lack sufficient chaperones to assist in the folding of this compound. Solution: Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, which can aid in proper protein folding.
Disulfide Bond Formation If this compound contains cysteine residues, improper disulfide bond formation can lead to aggregation. Solution: Express the protein in the periplasm of E. coli or use an expression system that promotes disulfide bond formation. Alternatively, ensure a proper redox environment during refolding.
Solubility Issues The intrinsic properties of this compound may lead to low solubility. Solution: Express this compound with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
Issue 3: Low Recovery of Active this compound After Refolding

Symptoms:

  • The protein precipitates during the refolding process.

  • The purified protein shows low or no biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Protein Aggregation During Refolding Rapid removal of the denaturant can lead to aggregation. Solution: Optimize the refolding method. Try gradual removal of the denaturant by dialysis or use a rapid dilution method into a large volume of refolding buffer.
Incorrect Buffer Conditions The pH, ionic strength, and additives in the refolding buffer are critical. Solution: Screen a matrix of refolding buffers with varying pH, salt concentrations, and additives.
Misfolding The protein is folding into a non-native, inactive conformation. Solution: Include folding-promoting agents in the refolding buffer. Common additives include L-arginine, sugars (like sucrose or sorbitol), and non-denaturing detergents.

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Refolding of this compound
  • Inclusion Body Isolation:

    • Harvest the E. coli cells expressing this compound by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., 20 mM DTT) to break any incorrect disulfide bonds.

    • Incubate at room temperature with gentle agitation until the inclusion bodies are fully dissolved.

  • Refolding:

    • Rapid Dilution: Quickly dilute the solubilized protein solution 100-fold into a large volume of ice-cold refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).

    • Stepwise Dialysis: Alternatively, dialyze the solubilized protein against a refolding buffer with decreasing concentrations of the denaturant.

    • Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.

  • Purification and Characterization:

    • Concentrate the refolded protein using ultrafiltration.

    • Purify the refolded this compound using appropriate chromatography techniques (e.g., affinity chromatography if a tag is present, followed by size-exclusion chromatography).

    • Assess the purity and folding state of the protein using SDS-PAGE, Western Blot, and Circular Dichroism (CD) spectroscopy.

Protocol 2: Quantitative Analysis of this compound Aggregation
  • Dynamic Light Scattering (DLS):

    • Prepare samples of this compound under different buffer conditions or at various stages of the refolding process.

    • Analyze the samples using a DLS instrument to determine the size distribution of particles in the solution. An increase in the average particle size is indicative of aggregation.

  • Fluorescence Spectroscopy using a Hydrophobic Dye:

    • Use a fluorescent dye that binds to exposed hydrophobic regions of misfolded or aggregated proteins (e.g., SYPRO Orange).

    • Incubate the this compound sample with the dye.

    • Measure the fluorescence intensity. An increase in fluorescence correlates with a higher degree of protein misfolding and aggregation.

Visualizations

Experimental_Workflow_for_CR_1_30_B_Refolding cluster_Expression Expression & Lysis cluster_IB_Processing Inclusion Body Processing cluster_Refolding_Purification Refolding & Purification Ecoli_Expression E. coli Expression of this compound Cell_Lysis Cell Lysis Ecoli_Expression->Cell_Lysis Centrifugation1 Centrifugation Cell_Lysis->Centrifugation1 Soluble_Fraction Soluble Fraction (Discard) Centrifugation1->Soluble_Fraction Supernatant Insoluble_Fraction Insoluble Fraction (Inclusion Bodies) Centrifugation1->Insoluble_Fraction Pellet IB_Wash Inclusion Body Wash Insoluble_Fraction->IB_Wash Solubilization Solubilization (8M Urea / 6M GdnHCl) IB_Wash->Solubilization Refolding Refolding (Dilution / Dialysis) Solubilization->Refolding Purification Purification (Chromatography) Refolding->Purification Characterization Characterization (SDS-PAGE, CD) Purification->Characterization Final_Product Active this compound Characterization->Final_Product Folded this compound

Caption: Workflow for this compound recovery from inclusion bodies.

Troubleshooting_Logic_for_Inclusion_Bodies cluster_Expression_Optimization Optimize Expression Conditions cluster_Genetic_Strategies Genetic Strategies Start High Inclusion Body Formation for this compound Lower_Temp Lower Expression Temperature (18-25°C) Start->Lower_Temp Reduce_Inducer Reduce Inducer Concentration Start->Reduce_Inducer Change_Media Change Growth Media (e.g., TB) Start->Change_Media Coexpress_Chaperones Co-express Chaperones (GroEL/ES, DnaK/J) Start->Coexpress_Chaperones Add_Tag Add Solubility Tag (MBP, GST) Start->Add_Tag Check_Solubility Analyze Soluble vs. Insoluble Fractions Lower_Temp->Check_Solubility Reduce_Inducer->Check_Solubility Change_Media->Check_Solubility Coexpress_Chaperones->Check_Solubility Add_Tag->Check_Solubility Soluble_Protein_Increased Proceed with Purification of Soluble this compound Check_Solubility->Soluble_Protein_Increased Improved Solubility Refine_Strategy Combine Strategies or Proceed to Refolding Check_Solubility->Refine_Strategy No Improvement

Caption: Troubleshooting logic for this compound inclusion bodies.

References

Technical Support Center: Troubleshooting Low Yield of CR-1-30-B Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the CR-1-30-B protein. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of this recombinant protein.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protein?

The this compound protein is a recombinant protein construct. Based on available information for similar proteins such as Complement Receptor 1 (CR1), it is likely a transmembrane glycoprotein involved in the innate immune system.[1][2] CR1 functions as a receptor for the complement components C3b and C4b, playing a role in the regulation of the complement cascade and the clearance of immune complexes.[2][3] Your specific this compound construct may represent a particular domain or variant of this protein.

Q2: I am not observing any expression of my this compound protein. What are the common causes?

Several factors can lead to a complete lack of protein expression. These can range from issues with the expression vector to the host cell's incompatibility with the target protein.[4] Key areas to investigate include the integrity of your expression vector and potential toxicity of the this compound protein to the host cells.

Q3: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?

Insoluble protein expression, often resulting in the formation of inclusion bodies, is a frequent challenge in recombinant protein production, particularly in bacterial systems like E. coli. Strategies to improve solubility include lowering the induction temperature, reducing the concentration of the inducer, and using a different expression host or a solubility-enhancing fusion tag.

Q4: I have decent expression, but I lose most of the this compound protein during purification. Why is this happening?

Significant protein loss during purification can be attributed to several factors, including suboptimal buffer conditions, issues with the affinity tag, or protein degradation. It is crucial to optimize each step of the purification protocol, from cell lysis to elution.

Troubleshooting Guides

Guide 1: No or Very Low Protein Expression

If you are observing little to no expression of the this compound protein, systematically evaluate the following parameters.

low_expression_troubleshooting start Start: No/Low this compound Expression check_vector 1. Verify Vector Integrity - Sequence DNA insert - Check for frameshift mutations - Confirm promoter/terminator sequences start->check_vector vector_ok Vector OK check_vector->vector_ok No errors found vector_bad Vector Issue check_vector->vector_bad Errors found check_transfection 2. Confirm Successful Transfection/Transformation vector_ok->check_transfection reclone Re-clone or perform site-directed mutagenesis vector_bad->reclone transfection_ok Successful check_transfection->transfection_ok transfection_bad Failed check_transfection->transfection_bad check_induction 3. Optimize Induction Conditions - Vary inducer concentration - Optimize induction time and temperature - Test different cell densities (OD600) transfection_ok->check_induction optimize_transfection Optimize transfection/ transformation protocol transfection_bad->optimize_transfection induction_ok Expression Improved check_induction->induction_ok no_improvement No Improvement check_induction->no_improvement end_success Successful Expression induction_ok->end_success check_host 4. Evaluate Host Strain - Consider codon bias - Test different host strains - Check for protein toxicity no_improvement->check_host host_issue Host Issue Identified check_host->host_issue optimize_host - Codon optimize the gene - Switch to a different host strain (e.g., BL21(DE3)pLysS for toxic proteins) host_issue->optimize_host optimize_host->end_success

Caption: Troubleshooting workflow for no or low protein expression.

ParameterCondition 1Condition 2Condition 3Condition 4
Inducer (IPTG) Conc. 0.1 mM0.5 mM1.0 mM0.5 mM
Temperature 18°C18°C18°C37°C
Induction Time 16 hours16 hours16 hours4 hours
Relative Yield LowMediumHighVery Low
Guide 2: Improving Protein Solubility

If your this compound protein is forming inclusion bodies, the following adjustments to your expression protocol may enhance its solubility.

insoluble_protein_troubleshooting start Start: Insoluble this compound (Inclusion Bodies) lower_temp 1. Lower Expression Temperature - Try 16-25°C overnight induction start->lower_temp temp_effect Solubility Improved? lower_temp->temp_effect reduce_inducer 2. Reduce Inducer Concentration - Titrate IPTG from 0.01 to 0.5 mM temp_effect->reduce_inducer No end_success Soluble Protein Obtained temp_effect->end_success Yes inducer_effect Solubility Improved? reduce_inducer->inducer_effect change_host 3. Change Host Strain - Use strains that aid disulfide bond formation or have chaperone co-expression inducer_effect->change_host No inducer_effect->end_success Yes host_effect Solubility Improved? change_host->host_effect add_tag 4. Use a Solubility-Enhancing Tag - e.g., MBP, GST, or SUMO host_effect->add_tag No host_effect->end_success Yes tag_effect Solubility Improved? add_tag->tag_effect refolding 5. In Vitro Refolding - Purify from inclusion bodies under denaturing conditions and refold tag_effect->refolding No tag_effect->end_success Yes

Caption: Strategies to improve protein solubility.

Expression TemperatureTotal this compound (Relative Units)Soluble this compound (Relative Units)% Soluble
37°C 1001515%
30°C 853541%
25°C 705071%
18°C 504590%
Guide 3: Optimizing Protein Purification

To minimize protein loss during purification, consider the following optimization steps.

low_purification_yield start Start: Low this compound Yield After Purification check_lysis 1. Evaluate Cell Lysis Efficiency - Compare different lysis methods (sonication, French press, chemical) - Add protease inhibitors start->check_lysis lysis_ok Lysis Efficient check_lysis->lysis_ok lysis_bad Lysis Inefficient check_lysis->lysis_bad check_binding 2. Optimize Binding to Resin - Check affinity tag accessibility - Adjust pH and salt concentration of binding buffer - Increase incubation time with resin lysis_ok->check_binding optimize_lysis Optimize lysis protocol lysis_bad->optimize_lysis binding_ok Binding Optimized check_binding->binding_ok binding_bad Poor Binding check_binding->binding_bad check_elution 3. Optimize Elution - Test a gradient of eluting agent (e.g., imidazole) - Adjust pH of elution buffer - Check for protein precipitation upon elution binding_ok->check_elution optimize_binding Modify binding buffer/ conditions binding_bad->optimize_binding elution_ok Elution Optimized check_elution->elution_ok end_success Improved Purification Yield elution_ok->end_success

Caption: Workflow for optimizing protein purification yield.

Experimental Protocols

Protocol 1: SDS-PAGE for Protein Expression Analysis

Objective: To determine the expression level and solubility of the this compound protein.

Materials:

  • Cell pellet from a 1 ml culture sample

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail)

  • 2x Laemmli Sample Buffer

  • Precast polyacrylamide gels

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue stain or other protein stain

Procedure:

  • Resuspend the cell pellet from a 1 ml culture in 100 µl of Lysis Buffer.

  • Take a 10 µl aliquot and add it to 10 µl of 2x Laemmli Sample Buffer. This is the "Total Cell Lysate" sample.

  • Lyse the remaining cells by sonication on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant. Take a 10 µl aliquot and add it to 10 µl of 2x Laemmli Sample Buffer. This is the "Soluble Fraction".

  • Resuspend the pellet in 100 µl of Lysis Buffer. Take a 10 µl aliquot and add it to 10 µl of 2x Laemmli Sample Buffer. This is the "Insoluble Fraction".

  • Boil all samples at 95°C for 5 minutes.

  • Load 10-15 µl of each sample onto an SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. The presence and relative intensity of a band at the expected molecular weight of this compound in the different fractions will indicate its expression level and solubility.

Protocol 2: Small-Scale Affinity Purification (e.g., His-tag)

Objective: To quickly assess the binding and elution of His-tagged this compound from Ni-NTA resin.

Materials:

  • Clarified cell lysate containing His-tagged this compound

  • Ni-NTA agarose resin

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole)

  • Microcentrifuge tubes

Procedure:

  • Equilibrate 50 µl of Ni-NTA resin slurry in a microcentrifuge tube by washing with 500 µl of Binding Buffer. Centrifuge at low speed and discard the supernatant. Repeat twice.

  • Add 1 ml of clarified cell lysate to the equilibrated resin.

  • Incubate on a rotator at 4°C for 1 hour to allow the protein to bind to the resin.

  • Centrifuge at low speed and collect the supernatant. This is the "Flow-through" sample.

  • Wash the resin by adding 500 µl of Wash Buffer. Mix gently and centrifuge. Discard the supernatant. Repeat this wash step two more times.

  • Elute the bound protein by adding 100 µl of Elution Buffer to the resin. Mix gently and incubate for 5-10 minutes.

  • Centrifuge and collect the supernatant. This is the "Elution" fraction.

  • Analyze all fractions (Lysate, Flow-through, Washes, and Elution) by SDS-PAGE to assess the efficiency of binding and elution.

References

Technical Support Center: Refining CR-1-30-B Flow Cytometry Gating Strategy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their CR-1-30-B flow cytometry gating strategy. The following information is based on general best practices in flow cytometry and assumes that "CR-1" refers to Complement Receptor 1 (CD35) and "-B" refers to the analysis of B-cell populations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a flow cytometry gating strategy?

A1: A flow cytometry gating strategy is the sequential process of isolating a target cell population from a heterogeneous sample for analysis.[1][2][3] This is achieved by creating a series of gates on dot plots, which are graphical representations of the data.[4] Each gate refines the cell population based on specific characteristics like size (Forward Scatter, FSC), internal complexity (Side Scatter, SSC), and the expression of specific markers.[1] A well-defined gating strategy is crucial for obtaining reproducible and accurate results.

Q2: Why is it important to have a specific gating strategy for this compound?

A2: A specific gating strategy ensures that you are accurately identifying and quantifying the B-cell population of interest that expresses CR-1. This is critical for several reasons:

  • Accuracy: It helps to exclude debris, dead cells, and cell aggregates (doublets) that can otherwise lead to inaccurate data.

  • Reproducibility: A standardized strategy allows for consistent data interpretation across different experiments and users.

  • Resolution: It enables the clear distinction between cells with low CR-1 expression and background noise, which is particularly important for markers that may not be highly expressed.

Q3: What are the essential controls for a this compound flow cytometry experiment?

A3: To ensure the quality and accuracy of your data, the following controls are essential:

  • Unstained Control: Cells that have not been treated with any fluorescent antibodies, used to assess autofluorescence.

  • Viability Dye Control: To distinguish between live and dead cells, as dead cells can non-specifically bind antibodies.

  • Single-Stained Compensation Controls: Used to correct for spectral overlap between different fluorochromes in a multicolor panel.

  • Fluorescence Minus One (FMO) Controls: These controls help to identify the correct gate placement for a particular fluorochrome by staining with all antibodies in the panel except the one of interest.

  • Isotype Controls: While their use is debated, they can sometimes help to assess non-specific binding of the antibody.

Troubleshooting Guides

Issue 1: Weak or No CR-1 Signal

Q: I am observing a weak or absent signal for CR-1 on my B-cell population. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the experimental protocol and reagents.

Possible CauseRecommended Solution
Suboptimal Antibody Concentration Titrate your anti-CR-1 antibody to determine the optimal concentration that provides the best separation between positive and negative populations.
Low CR-1 Expression CR-1 expression can be naturally low on certain B-cell subsets. Ensure you are using a bright fluorochrome conjugated to your anti-CR-1 antibody. Consider if cell stimulation is required to upregulate expression.
Improper Sample Handling If using frozen peripheral blood mononuclear cells (PBMCs), be aware that this can sometimes affect marker expression. Freshly isolated cells are often preferable.
Incorrect Instrument Settings Optimize the photomultiplier tube (PMT) voltages for each detector to ensure maximum sensitivity for detecting dim signals.
Antibody Degradation Ensure proper storage of your anti-CR-1 antibody as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Issue 2: High Background or Non-Specific Staining

Q: My data shows high background fluorescence, making it difficult to distinguish the true CR-1 positive B-cells. How can I resolve this?

A: High background can obscure your population of interest and lead to false positives.

Possible CauseRecommended Solution
Excessive Antibody Concentration Using too much antibody is a common cause of non-specific binding. Perform an antibody titration to find the optimal concentration.
Dead Cells Dead cells are known to non-specifically bind antibodies, increasing background noise. Always include a viability dye in your panel to gate out dead cells early in your analysis.
Fc Receptor Binding B-cells express Fc receptors which can bind to the Fc portion of your antibodies non-specifically. Pre-incubate your cells with an Fc blocking reagent.
Inadequate Washing Steps Insufficient washing after antibody incubation can leave unbound antibodies in the sample. Ensure you are following the recommended washing protocol.
Cellular Autofluorescence Some cell types naturally have higher levels of autofluorescence. Use an unstained control to assess this and consider using a fluorochrome in a channel with less autofluorescence.

Experimental Protocols

Protocol: Staining for CR-1 on Human B-Cells

This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer (e.g., PBS with 2% fetal bovine serum).

  • Fc Receptor Blocking:

    • Add Fc block to the cell suspension according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at 4°C.

  • Surface Staining:

    • Prepare a master mix of your fluorescently conjugated antibodies (e.g., anti-CD19, anti-CR-1/CD35, and a viability dye). Use pre-determined optimal concentrations.

    • Add the antibody master mix to the cells.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step.

  • Fixation (Optional):

    • If you do not plan to acquire the samples immediately, resuspend the cells in 500 µL of 1% paraformaldehyde.

    • Store at 4°C in the dark and acquire within 24 hours.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer that has been properly set up and compensated.

    • Collect a sufficient number of events to allow for the identification of your B-cell population of interest.

Visualizations

Logical Workflow for Gating Strategy

Gating_Strategy A Total Events B Gate 1: Cells (FSC-A vs SSC-A) A->B Exclude Debris C Gate 2: Singlets (FSC-A vs FSC-H) B->C Exclude Doublets D Gate 3: Live Cells (Viability Dye vs FSC-A) C->D Exclude Dead Cells E Gate 4: Lymphocytes (FSC-A vs SSC-A) D->E Isolate Lymphocyte Population F Gate 5: B-Cells (CD19+ vs SSC-A) E->F Isolate B-Cell Population G Gate 6: CR-1+ B-Cells (CR-1 vs CD19) F->G Identify CR-1 Expression

A hierarchical gating workflow for identifying CR-1 positive B-cells.

Hypothetical CR-1 Signaling on B-Cells

CR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CR1 CR-1 (CD35) Downstream Downstream Signaling (e.g., Lyn, Syk) CR1->Downstream Co-ligation with BCR BCR BCR BCR->Downstream Modulation Modulation of B-Cell Activation Downstream->Modulation C3b C3b-coated Antigen C3b->CR1

A simplified diagram of CR-1's role in modulating B-cell activation.

References

Technical Support Center: CR-1-30-B Gene Cloning and Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the CR-1-30-B gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cloning and mutagenesis of the this compound gene.

General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to have a general framework for troubleshooting your cloning and mutagenesis experiments. The following workflow can help you systematically identify the source of a problem.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Stage-Specific Troubleshooting cluster_3 Resolution start Experiment Failed (e.g., No Colonies, Incorrect Sequence) reagents Check Reagents (Enzymes, Buffers, dNTPs, Antibiotics) start->reagents protocol Review Protocol (Timings, Temperatures, Concentrations) start->protocol competent_cells Verify Competent Cell Efficiency start->competent_cells pcr PCR Amplification Issues reagents->pcr protocol->pcr transformation Transformation Failure competent_cells->transformation digestion Restriction Digest / DpnI Digest pcr->digestion optimize Optimize Conditions pcr->optimize ligation Ligation Problems digestion->ligation digestion->optimize ligation->transformation ligation->optimize sequencing Sequencing Discrepancies transformation->sequencing transformation->optimize redesign Redesign Primers/Strategy sequencing->redesign success Successful Experiment optimize->success redesign->success

Caption: A logical workflow for troubleshooting cloning and mutagenesis experiments.

I. Gene Cloning Troubleshooting

This section addresses common issues encountered during the initial cloning of the this compound gene into a plasmid vector.

FAQs: Cloning of this compound

Q1: I am not getting any colonies on my plate after transformation. What could be the problem?

A1: The absence of colonies is a common issue that can arise from several steps in the cloning workflow. Here are the primary areas to investigate:

  • Competent Cells: The transformation efficiency of your competent cells may be too low. You should always test the efficiency of a new batch of competent cells with a control plasmid (e.g., pUC19). An efficiency of less than 10^4 CFU/µg is considered low.[1][2] To ensure optimal transformation efficiencies, use best practices when preparing competent cells, store them at -70°C, and avoid repeated freeze-thaw cycles.[3]

  • Transformation Protocol: Ensure that the heat shock step is performed at the correct temperature and for the precise duration specified in your protocol (usually 30-90 seconds at 42°C).[1][4] Also, allow for a recovery period in an appropriate medium (like SOC) for about 1 hour before plating.

  • Antibiotic Selection: Double-check that you are using the correct antibiotic for your vector and that the concentration in your plates is accurate. You can verify your plates by plating non-transformed competent cells; if they don't grow, your antibiotic selection is likely working.

  • Ligation Reaction: Your ligation may have failed. See the ligation troubleshooting section below for more details.

  • DNA Concentration: Using too much of the ligation mixture can inhibit transformation. It's recommended to use less than 5 µL of the ligation reaction for transformation.

Q2: I have a lawn of bacteria or too many colonies on my plate. What went wrong?

A2: An overgrowth of colonies can be due to a few factors:

  • Antibiotic Failure: The antibiotic in your plates may have degraded due to age or improper storage, or it might have been added to the agar when it was too hot.

  • Insufficient Antibiotic Concentration: The concentration of the antibiotic may be too low, allowing for the growth of non-transformed cells.

  • Plating Too Many Cells: You may have plated too much of your transformation culture. Try plating a smaller volume or diluting the culture before plating.

Q3: I have colonies, but when I screen them, they don't contain my this compound insert. Why?

A3: This is often due to a high background of vector self-ligation. Here are some potential causes and solutions:

  • Incomplete Vector Digestion: If your vector is not fully digested, the uncut plasmid will readily transform, leading to a high number of colonies without the insert. Confirm complete digestion by running a small amount of the digested vector on an agarose gel.

  • Vector Re-ligation: If you are using a single restriction enzyme or blunt-end cloning, the vector can easily re-ligate to itself. To prevent this, dephosphorylate the vector using an alkaline phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) after digestion.

  • Vector:Insert Ratio: The molar ratio of vector to insert is crucial for successful ligation. A common starting point is a 1:3 vector to insert molar ratio, but this may need to be optimized. You can try varying the ratio from 1:1 to 1:10.

Data Presentation: Optimizing Ligation Ratios

The optimal molar ratio of vector to insert can vary. Below is a table of suggested starting ratios for different cloning methods.

Cloning MethodRecommended Vector:Insert Molar RatioReference
Single Insert Cloning1:1 to 1:10 (start with 1:3)
Multiple Inserts2:1 for each insert to vector (e.g., 2:2:1 for two inserts)
Small DNA Fragments (150-350 bp)3:1 to 5:1
Short Oligos (50-150 bp)5:1 to 15:1
Blunt-End LigationHigher insert concentration is often required
Experimental Protocol: Alkaline Phosphatase Treatment of Vector

To reduce vector self-ligation, treat the digested vector with alkaline phosphatase.

  • Perform the restriction digest of your vector as per the manufacturer's protocol.

  • After digestion, add 1 µL of Shrimp Alkaline Phosphatase (SAP) and 1/10th volume of the corresponding 10X SAP buffer directly to the digestion reaction.

  • Incubate the reaction at 37°C for 15-30 minutes.

  • Heat-inactivate the SAP by incubating at 65°C for 15 minutes.

  • The vector is now dephosphorylated and ready for ligation.

II. Site-Directed Mutagenesis Troubleshooting

This section focuses on issues that may arise when introducing specific mutations into the this compound gene.

FAQs: Mutagenesis of this compound

Q1: My site-directed mutagenesis PCR failed, and I don't see a product on the gel. What should I do?

A1: A failed PCR in site-directed mutagenesis can be due to several factors:

  • Primer Design: Poorly designed primers are a common cause of PCR failure. Primers should be 25-45 nucleotides in length with a melting temperature (Tm) of ≥78°C. The mutation should be in the center of the primer with at least 12 bp of matching sequence on either side. Avoid self-complementarity and hairpins.

  • Template DNA Quality and Concentration: Use a high-quality, purified plasmid as your template. Using too much template DNA (more than 10 ng) can inhibit the PCR reaction.

  • PCR Conditions: The annealing temperature may not be optimal. Try running a gradient PCR to find the best annealing temperature. The extension time should be sufficient for the polymerase to amplify the entire plasmid (typically 20-30 seconds per kb).

  • High-Fidelity Polymerase: It is crucial to use a high-fidelity, proofreading DNA polymerase to prevent introducing unwanted mutations.

Q2: I got colonies after transformation, but sequencing shows I still have the wild-type this compound sequence.

A2: This indicates that the parental (non-mutated) template plasmid was not effectively removed.

  • DpnI Digestion: The DpnI enzyme is used to digest the methylated parental plasmid, leaving the newly synthesized, unmethylated (mutant) plasmid intact. Ensure that your template plasmid was isolated from a dam-methylating E. coli strain (e.g., DH5α, JM109). Incomplete DpnI digestion can be a problem; try increasing the digestion time to 2 hours or more.

  • Low PCR Efficiency: If the PCR amplification of the mutant plasmid is inefficient, the parental template will be in vast excess, and even a small amount of undigested template can lead to a high background of wild-type colonies.

  • Template Concentration: Using too much template plasmid in the initial PCR can lead to incomplete digestion by DpnI.

Q3: My sequencing results show random mutations in addition to my desired mutation.

A3: Unwanted mutations are typically introduced during the PCR step.

  • Low-Fidelity Polymerase: Ensure you are using a high-fidelity polymerase with proofreading activity.

  • Excessive PCR Cycles: Too many PCR cycles can increase the likelihood of random mutations. Try to keep the number of cycles to a minimum (ideally not exceeding 30).

Experimental Protocol: DpnI Digestion of Mutagenesis Product

This protocol is essential for removing the parental template DNA after site-directed mutagenesis PCR.

  • Following the mutagenesis PCR, add 1 µL of DpnI restriction enzyme directly to the 50 µL PCR reaction.

  • Gently mix the reaction by pipetting up and down.

  • Incubate at 37°C for at least 1 hour. For difficult mutations or high background, this incubation can be extended to 2-3 hours.

  • The DpnI-digested product can then be used directly for transformation.

Mandatory Visualization: Site-Directed Mutagenesis Workflow

SDM_Workflow cluster_0 Preparation cluster_1 PCR Amplification cluster_2 Template Removal cluster_3 Transformation and Screening primer_design Design Mutagenic Primers pcr Perform Mutagenesis PCR with High-Fidelity Polymerase primer_design->pcr template_prep Prepare High-Quality Template Plasmid template_prep->pcr dpni Digest Parental Methylated DNA with DpnI pcr->dpni transform Transform into Competent E. coli dpni->transform screen Screen Colonies (Colony PCR, Miniprep) transform->screen sequence Sequence Verify Positive Clones screen->sequence

Caption: Workflow for site-directed mutagenesis of the this compound gene.

III. Plasmid Purification Troubleshooting

Issues with plasmid purification can affect downstream applications, including sequencing and transfection.

FAQs: Plasmid Purification

Q1: My plasmid yield is very low. How can I improve it?

A1: Low plasmid yield can be caused by several factors:

  • Bacterial Culture: Ensure your bacterial culture was grown to a sufficient density but not overgrown (generally 12-18 hours). Using a fresh culture is also important. If the this compound gene product is toxic to the bacteria, this can result in poor growth and low plasmid yield.

  • Plasmid Copy Number: If your vector is a low-copy-number plasmid, you will naturally get a lower yield. Consider using a larger culture volume.

  • Incomplete Lysis: Make sure the cell pellet is completely resuspended before adding the lysis buffer. Insufficient lysis will result in a poor plasmid yield.

  • Column Overloading: Do not overload the purification column with too much bacterial culture, as this can lead to reduced yield and purity.

Q2: My purified plasmid is contaminated with genomic DNA.

A2: Genomic DNA contamination is often due to improper handling during the lysis step.

  • Vigorous Vortexing: Avoid vortexing or vigorous shaking after adding the lysis buffer, as this can shear the genomic DNA, which will then co-purify with your plasmid. Gently invert the tube to mix.

Q3: My purified plasmid is contaminated with RNA.

A3: RNA contamination can interfere with downstream applications.

  • RNase A: Ensure that RNase A was added to the resuspension buffer and that it is active. If the problem persists, you may need to add fresh RNase A.

Data Presentation: Expected Plasmid Yields

The expected yield of plasmid DNA can vary depending on the purification method and the copy number of the plasmid.

Purification ScaleExpected Yield (High-Copy Plasmid)Reference
Miniprep5–50 µg
Midiprep50–200 µg
Maxiprep200–1000 µg

This technical support center provides a starting point for troubleshooting your this compound gene cloning and mutagenesis experiments. Remember to include proper controls in your experiments, as they are invaluable for diagnosing problems.

References

Validation & Comparative

Comparative Efficacy of CR-1-30-B in Complement System Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CR-1-30-B, a soluble recombinant form of human Complement Receptor 1 (sCR1) featuring 30 short consensus repeats (SCRs), against other key regulators of the complement system. The document outlines its functional validation in a new model, presenting supporting experimental data and detailed protocols to facilitate reproducible research.

Complement Receptor 1 (CR1), also known as CD35, is a crucial membrane glycoprotein that protects host cells from complement-mediated damage.[1] It achieves this by binding to the central complement components C3b and C4b, leading to the decay of C3 and C5 convertases and acting as a cofactor for the Factor I-mediated cleavage of these opsonins.[2][3] Soluble forms of CR1, such as this compound, have been developed as potent therapeutic inhibitors of the classical, lectin, and alternative complement pathways.[4][5]

This guide will evaluate the performance of this compound in its primary functions against truncated sCR1 variants and other endogenous complement regulators.

Comparative Performance Data

The inhibitory activity of this compound and its alternatives can be quantified by their ability to inhibit complement-mediated cell lysis, typically measured as the half-maximal inhibitory concentration (IC50) in hemolytic assays. Binding affinities to C3b and C4b provide further insight into their mechanism of action.

Table 1: Hemolytic Inhibition (IC50) of Complement Activation

MoleculeClassical Pathway IC50 (nM)Alternative Pathway IC50 (nM)Source(s)
This compound (sCR1) ~1.90~1.90
CSL040 (truncated sCR1)~0.91~0.91
sCR1[desLHR-A]InactiveActive
Factor H (FH)Inactive~325 (as fusion protein)
Decay-Accelerating Factor (DAF/CD55)Less Potent than sCR1More Potent than sCR1

Table 2: Binding Affinity (Kd) to C3b and C4b

MoleculeC3b Binding Kd (nM)C4b Binding Kd (nM)Source(s)
This compound (sCR1) ~385.7Not explicitly found
CSL040 (truncated sCR1)~264.6Not explicitly found

Experimental Methodologies

Detailed protocols for the key functional assays are provided below to allow for the validation of this compound in new models.

C3b/C4b Binding Assay (ELISA-based)

This assay quantifies the binding of this compound to its primary ligands, C3b and C4b.

Protocol:

  • Plate Coating: Coat 96-well ELISA plates with 1-5 µg/mL of purified human C3b or C4b in a suitable coating buffer (e.g., PBS, pH 7.4) overnight at 4°C.

  • Blocking: Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plates again. Add serial dilutions of this compound and competitor molecules (e.g., CSL040, Factor H) to the wells and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plates. Add a primary antibody specific for CR1 (or the respective competitor) and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the plates. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plates. Add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance values against the concentration of the test molecule to determine the binding curve and calculate the EC50.

Decay-Accelerating Activity (DAA) Assay (Hemolytic Assay)

This assay measures the ability of this compound to accelerate the decay of C3 convertases, thereby inhibiting complement-mediated hemolysis.

Protocol:

  • Erythrocyte Preparation: For the classical pathway, use antibody-sensitized sheep erythrocytes. For the alternative pathway, use rabbit erythrocytes. Wash the erythrocytes in a suitable buffer (e.g., GVB/Mg-EGTA for the alternative pathway).

  • Assay Setup: In a 96-well plate, add a constant amount of C5-depleted human serum (as a source of complement components except C5) and the prepared erythrocytes.

  • Inhibitor Addition: Add serial dilutions of this compound or competitor molecules to the wells.

  • Complement Activation: Initiate complement activation by adding a source of C5 (e.g., purified C5 or normal human serum). Incubate at 37°C for 30-60 minutes.

  • Lysis Measurement: Pellet the intact erythrocytes by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm or 541 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (100% lysis with water) and a negative control (no complement activation). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

Cofactor Activity (CFA) Assay (SDS-PAGE-based)

This assay assesses the ability of this compound to act as a cofactor for Factor I in the proteolytic cleavage of C3b and C4b.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, combine purified human C3b or C4b (as the substrate), purified Factor I, and the test molecule (this compound or a competitor).

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Preparation for SDS-PAGE: Stop the reaction in the aliquots by adding SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heating at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate the protein fragments by size.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.

  • Data Analysis: Analyze the cleavage of the α'-chain of C3b (or C4b) into its characteristic fragments (e.g., α'46, α'43, and α'68 for C3b) over time. The rate of appearance of these fragments indicates the cofactor activity of the test molecule.

Visualizations

Signaling Pathway of Complement Inhibition by this compound

cluster_0 Complement Activation Pathways cluster_1 Key Complement Components cluster_2 This compound Mediated Inhibition Classical Pathway Classical Pathway C4 C4 Classical Pathway->C4 Lectin Pathway Lectin Pathway Lectin Pathway->C4 Alternative Pathway Alternative Pathway C3 C3 Alternative Pathway->C3 C3_Convertase C3 Convertase (C4b2a or C3bBb) C3->C3_Convertase C4->C3_Convertase C3b_C4b C3b / C4b C3_Convertase->C3b_C4b C5_Convertase C5 Convertase C3b_C4b->C5_Convertase iC3b_iC4b iC3b / iC4b (Inactive) C3b_C4b->iC3b_iC4b Cofactor Activity (CFA) CR1_30_B This compound CR1_30_B->C3_Convertase Decay-Accelerating Activity (DAA) CR1_30_B->C3b_C4b Binds to Factor_I Factor I CR1_30_B->Factor_I Cofactor for Factor_I->iC3b_iC4b

Caption: Mechanism of complement inhibition by this compound.

Experimental Workflow for Functional Validation

cluster_0 Functional Assays cluster_1 Test Molecules cluster_2 Readouts Binding_Assay C3b/C4b Binding Assay (ELISA) Binding_Readout Binding Affinity (Kd) EC50 Binding_Assay->Binding_Readout DAA_Assay Decay-Accelerating Activity (Hemolytic Assay) DAA_Readout Inhibition of Hemolysis IC50 DAA_Assay->DAA_Readout CFA_Assay Cofactor Activity (SDS-PAGE) CFA_Readout C3b/C4b Cleavage Fragments CFA_Assay->CFA_Readout CR1_30_B This compound CR1_30_B->Binding_Assay CR1_30_B->DAA_Assay CR1_30_B->CFA_Assay Alternatives Alternative Molecules (CSL040, Factor H, etc.) Alternatives->Binding_Assay Alternatives->DAA_Assay Alternatives->CFA_Assay CR1_30_B This compound Binding Binds to C3b/C4b CR1_30_B->Binding DAA Decay-Accelerating Activity Binding->DAA Leads to CFA Cofactor Activity Binding->CFA Enables Inhibition Inhibition of Complement Activation DAA->Inhibition CFA->Inhibition

References

A Comparative Guide to Complement Regulatory Proteins: Featuring Soluble Complement Receptor 1 (CR1) Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional activities of soluble Complement Receptor 1 (sCR1) and its variants against other key physiological complement regulatory proteins. The data presented is compiled from publicly available experimental studies to aid in the objective assessment of these molecules for research and therapeutic development.

Introduction to Complement Regulation

The complement system is a critical component of innate immunity, providing a first line of defense against pathogens and facilitating the removal of immune complexes and apoptotic cells.[1][2] Its activation is a tightly controlled cascade, and dysregulation can lead to inflammation and damage to host tissues.[1][3] To prevent such damage, a family of soluble and membrane-bound proteins known as Regulators of Complement Activation (RCA) controls the cascade at critical checkpoints.[4] Key regulatory functions include accelerating the decay of C3 and C5 convertases (Decay-Accelerating Activity, DAA) and acting as a cofactor for the Factor I-mediated cleavage and inactivation of C3b and C4b (Cofactor Activity, CFA).

Complement Receptor 1 (CR1, or CD35) is a potent membrane-bound regulator that possesses both DAA and CFA functions against the classical, lectin, and alternative pathways. Its large extracellular domain, comprising 30 Short Consensus Repeats (SCRs), has been engineered to create soluble forms (sCR1) as potential therapeutics for complement-mediated diseases. This guide focuses on the performance of sCR1 variants, likely encompassing molecules referred to by specific internal or research designations such as "CR-1-30-B," in comparison to other vital complement regulators like Factor H (FH), Decay-Accelerating Factor (DAF/CD55), and Membrane Cofactor Protein (MCP/CD46).

Mechanism of Action: An Overview

Complement activation converges on the formation of C3 convertases (C4b2a for the classical/lectin pathways and C3bBb for the alternative pathway), which amplify the cascade. Regulatory proteins target these convertases.

  • Soluble CR1 (sCR1): A potent inhibitor of all three pathways. It binds to both C4b and C3b, mediating strong DAA and CFA. Its multiple ligand-binding sites within its four Long Homologous Repeats (LHRs A-D) contribute to its high potency.

  • Factor H (FH): The primary fluid-phase regulator of the alternative pathway. It has strong DAA for the C3bBb convertase and is a key cofactor for Factor I in cleaving C3b.

  • Decay-Accelerating Factor (DAF, CD55): A widely expressed membrane-bound protein that accelerates the decay of both C4b2a and C3bBb convertases. It lacks cofactor activity.

  • Membrane Cofactor Protein (MCP, CD46): A membrane-bound protein that is a potent cofactor for the Factor I-mediated cleavage of C3b and C4b but has weak DAA.

The following diagram illustrates the points of intervention for these regulatory proteins in the complement cascade.

Complement_Regulation cluster_CP_LP Classical & Lectin Pathways cluster_AP Alternative Pathway cluster_Terminal Terminal Pathway cluster_Regulators CP_LP C1q, MBL, Ficolins C4 C4 CP_LP->C4 C2 C2 C4->C2 C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3_hydrolysis Spontaneous C3 Hydrolysis FactorB Factor B C3_hydrolysis->FactorB FactorD Factor D FactorB->FactorD C3bBb C3 Convertase (C3bBb) FactorB->C3bBb FactorD->C3bBb C3bBb->C3 cleaves C5_Convertase C5 Convertase C3->C5_Convertase C5 C5 C5_Convertase->C5 MAC Membrane Attack Complex (C5b-9) C5->MAC sCR1 sCR1 sCR1->C4b2a DAA & CFA sCR1->C3bBb DAA & CFA FactorH Factor H FactorH->C3bBb DAA & CFA DAF DAF (CD55) DAF->C4b2a DAA DAF->C3bBb DAA MCP MCP (CD46) MCP->C4b2a CFA MCP->C3bBb CFA

Caption: Intervention points of key complement regulatory proteins in the activation pathways.

Quantitative Comparison of Regulatory Activity

The efficacy of complement inhibitors is determined by their binding affinity to key components (C3b, C4b) and their functional performance in DAA and CFA assays. While direct comparative data for a specific "this compound" molecule is not publicly available, performance can be inferred from studies on full-length sCR1 and its engineered variants, such as CSL040.

Table 1: Ligand Binding Affinities (Equilibrium Dissociation Constant, KD)

Regulator Ligand Binding Affinity (KD) Method
sCR1 Variants C3b Low nM to high pM range SPR
C4b Low nM range SPR
Factor H C3b Low µM range SPR

| C4b-Binding Protein | C4b | Low nM range | Various |

Note: Affinity values can vary significantly based on experimental conditions. sCR1 variants, due to multiple binding sites, generally exhibit very high avidity to C3b and C4b.

Table 2: Functional Activity Comparison (Relative Potency)

Regulator Decay-Accelerating Activity (DAA) Cofactor Activity (CFA) Primary Pathway(s) Regulated
sCR1 / CSL040 ++++ ++++ Classical, Lectin, Alternative
Factor H +++ (for AP) +++ (for C3b) Alternative
DAF (CD55) +++ - Classical, Lectin, Alternative
MCP (CD46) + +++ (for C3b/C4b) Classical, Lectin, Alternative

| C4BP | ++ (for CP/LP) | +++ (for C4b) | Classical, Lectin |

Rating Scale: ++++ (Very High), +++ (High), ++ (Moderate), + (Low), - (None/Negligible). This is a qualitative summary based on published findings.

Engineered sCR1 variants with duplicated binding domains, such as LHR-ABCC, have shown significantly enhanced inhibitory activity in the alternative pathway compared to parent molecules like CSL040, highlighting the tunability of these therapeutics.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of standard protocols used to assess the function of complement regulatory proteins.

Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of a regulatory protein to accelerate the dissociation of a pre-formed C3 convertase.

Principle: The decay of the convertase (e.g., C3bBb on a sensor chip or cell surface) is monitored over time in the presence and absence of the regulatory protein. A faster rate of decay in the presence of the regulator indicates DAA.

Workflow (Surface Plasmon Resonance - SPR):

  • Immobilization: C3b is covalently coupled to a sensor chip surface.

  • Convertase Formation: A mixture of Factor B and Factor D is injected over the C3b surface to form the C3bBb convertase.

  • Decay Phase: A running buffer is flowed over the chip, and the natural dissociation of Bb from C3b is monitored as a decrease in response units (RU).

  • Accelerated Decay: In a separate cycle, the regulatory protein of interest (e.g., sCR1, Factor H) is injected during the decay phase.

  • Analysis: The decay rates are calculated and compared. A higher decay rate constant in the presence of the regulator signifies DAA.

The following diagram outlines the SPR-based DAA workflow.

DAA_Workflow start Start immobilize 1. Immobilize C3b on SPR Sensor Chip start->immobilize form_convertase 2. Flow Factor B + Factor D to form C3bBb Convertase immobilize->form_convertase wash 3. Inject Buffer (Control Decay) form_convertase->wash inject_regulator 3a. Inject Regulator Protein (Test Decay) form_convertase->inject_regulator measure_control 4. Monitor Dissociation of Bb (Control Rate) wash->measure_control analyze 5. Compare Decay Rates (Test vs. Control) measure_control->analyze measure_test 4a. Monitor Dissociation of Bb (Test Rate) inject_regulator->measure_test measure_test->analyze end End analyze->end

Caption: Workflow for a Surface Plasmon Resonance (SPR)-based Decay-Accelerating Activity (DAA) assay.

Cofactor Activity (CFA) Assay

This assay measures the ability of a regulatory protein to serve as a cofactor for Factor I (FI) in the proteolytic cleavage of C3b or C4b.

Principle: The regulatory protein, the substrate (C3b or C4b), and Factor I are incubated together. The cleavage of the substrate into inactive fragments (e.g., iC3b from C3b) is assessed, typically by SDS-PAGE.

Workflow (SDS-PAGE):

  • Reaction Setup: A reaction mixture is prepared containing purified C3b (or C4b), Factor I, and the cofactor protein to be tested (e.g., sCR1, Factor H, MCP). A control reaction is set up without the cofactor protein.

  • Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: The reaction is stopped by adding SDS-PAGE sample buffer and heating.

  • Electrophoresis: The samples are run on an SDS-PAGE gel under reducing conditions.

  • Visualization: The gel is stained (e.g., with Coomassie Blue). Successful cofactor activity is indicated by the disappearance of the C3b α'-chain band and the appearance of smaller cleavage fragment bands (e.g., ~68 kDa, ~43 kDa).

The logical relationship for cofactor activity is depicted below.

Cofactor_Activity_Logic cluster_inputs Reaction Components cluster_process cluster_outputs Result C3b Substrate (C3b) Incubation Incubation (37°C) C3b->Incubation FactorI Protease (Factor I) FactorI->Incubation Cofactor Cofactor Protein (e.g., sCR1, Factor H) Cofactor->Incubation required for efficient reaction Cleavage Cleavage of C3b α'-chain Incubation->Cleavage iC3b Formation of iC3b fragments Cleavage->iC3b leads to

Caption: Logical diagram showing the components and outcome of a successful cofactor activity assay.

Conclusion

Soluble CR1 and its engineered variants represent a highly potent class of complement inhibitors, distinguished by their ability to robustly regulate all three complement pathways through both decay-acceleration and cofactor activities. Compared to endogenous regulators, which often specialize in a single pathway (like Factor H) or a single mechanism (like DAF), sCR1 offers a broader spectrum of inhibition. The ability to engineer sCR1 constructs with enhanced or pathway-skewed activity further underscores their therapeutic potential for a wide range of complement-mediated inflammatory and autoimmune diseases. The choice of a specific regulator for therapeutic development will depend on the desired mechanism of action, the specific complement pathways driving the pathology, and the required pharmacokinetic profile.

References

A Comparative Analysis of Ligand Affinity to Complement Receptor 1 (CR1/CD35)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various physiological ligands to Complement Receptor 1 (CR1), a key protein in the complement system. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in immunology, drug discovery, and related fields.

Overview of Complement Receptor 1 (CR1)

Complement Receptor 1 (CR1 or CD35) is a transmembrane glycoprotein that plays a crucial role in the regulation of the complement system, a part of the innate immune system.[1] It is expressed on the surface of various cells, including erythrocytes, leukocytes, and follicular dendritic cells. CR1's primary function involves binding to opsonins, particularly the complement components C3b and C4b, which are deposited on the surface of pathogens and immune complexes. This binding facilitates the clearance of these opsonized particles and modulates the complement cascade.[1][2]

Comparative Ligand Binding Affinities

The binding affinity of ligands to CR1 is a critical determinant of its biological function. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for the interaction of various ligands with CR1. Lower Kd or IC50 values indicate higher binding affinity.

LigandCR1 ConstructAssay MethodAffinity (Kd/IC50)Reference
Dimeric C3bSoluble CR1 (sCR1)Radioligand Binding Assay1.0 - 2.7 nM (Kd)The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
Dimeric C3bLHR-BD and -CD mutants on K562 cellsRadioligand Binding Assay2.0 - 2.5 nM (Kd)The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
Monomeric C3bSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)8 - 12 nM (Kd)The Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
C4bSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)~1.2 µM (Kd) for LHR-CThe Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
C1qSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)High AffinityThe Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC
Mannose-binding lectin (MBL)Soluble CR1 (sCR1)ELISA-based assaySimilar affinity to C1qThe Molecular Mechanisms of Complement Receptor 1—It Is Complicated - PMC

Note: Affinity values can vary depending on the specific experimental conditions, CR1 construct (full-length, soluble, or specific domains), and the oligomeric state of the ligand.

Experimental Protocols

Accurate determination of binding affinity relies on precise experimental methodologies. Below are detailed protocols for two common techniques used to measure the interaction between CR1 and its ligands.

Surface Plasmon Resonance (SPR) Assay

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of biomolecular interactions.

Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd) of the interaction between a CR1 construct (ligand) and its binding partner (analyte).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

  • Purified soluble CR1 (sCR1) or a specific Long Homologous Repeat (LHR) domain

  • Purified ligand (e.g., C3b, C4b)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Sensor Chip Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.

  • Ligand Immobilization: A solution of sCR1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The protein is covalently coupled to the dextran matrix of the sensor chip.

  • Deactivation: Remaining active groups on the surface are blocked by injecting ethanolamine.

  • Analyte Injection: A series of concentrations of the purified ligand (e.g., C3b) in running buffer are injected over the immobilized sCR1 surface. The association of the analyte is monitored in real-time.

  • Dissociation: After the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation of the ligand-analyte complex.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Radioligand Binding Assay

This technique utilizes a radiolabeled ligand to quantify the binding to a receptor.

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) for a ligand to CR1 expressed on cells or in membrane preparations.

Materials:

  • Radiolabeled ligand (e.g., ¹²⁵I-C3b)

  • Cells expressing CR1 (e.g., K562 cells transfected with CR1) or membrane preparations

  • Unlabeled ("cold") ligand for competition assays

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Cell/Membrane Preparation: A fixed number of CR1-expressing cells or a specific amount of membrane protein is added to each well of a microplate.

  • Incubation:

    • Saturation Binding: Increasing concentrations of the radiolabeled ligand are added to the wells.

    • Competition Binding: A fixed concentration of the radiolabeled ligand is added along with increasing concentrations of the unlabeled ligand.

  • Equilibration: The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter. The filter traps the cells/membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on each filter is measured using a gamma counter.

  • Data Analysis:

    • Saturation Binding: The specific binding (total binding minus non-specific binding, determined in the presence of a large excess of unlabeled ligand) is plotted against the concentration of the radiolabeled ligand. The data is fitted to a one-site binding hyperbola to determine the Kd and Bmax.

    • Competition Binding: The percentage of specific binding is plotted against the concentration of the unlabeled ligand. The data is fitted to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Processes

To better understand the complex biological processes involving CR1, the following diagrams illustrate key pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis sCR1 Soluble CR1 (Ligand) Immobilize Immobilize sCR1 on Sensor Chip sCR1->Immobilize C3b C3b (Analyte) Inject Inject C3b at Varying Concentrations C3b->Inject Buffer Running Buffer Dissociate Buffer Flow for Dissociation Buffer->Dissociate Immobilize->Inject Inject->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Sensorgram Generate Sensorgrams Dissociate->Sensorgram Regenerate->Inject Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, Kd Fit->Kinetics

Figure 1. Experimental workflow for determining CR1-ligand binding affinity using Surface Plasmon Resonance (SPR).

cr1_signaling_pathway cluster_complement Complement Activation cluster_cr1 CR1-Mediated Regulation cluster_outcome Biological Outcome C3 C3 C3_convertase C3 Convertase C3->C3_convertase cleavage C4 C4 C4_convertase C4 Convertase C4->C4_convertase cleavage C3b C3b C3_convertase->C3b C4b C4b C4_convertase->C4b CR1 CR1 (CD35) C3b->CR1 binds iC3b iC3b C3b->iC3b forms C4b->CR1 binds Decay Decay-Accelerating Activity CR1->Decay mediates Cofactor Cofactor Activity CR1->Cofactor acts as Clearance Immune Complex Clearance CR1->Clearance facilitates FactorI Factor I FactorI->C3b cleaves Decay->C3_convertase dissociates Decay->C4_convertase dissociates Cofactor->FactorI enhances C3c C3c iC3b->C3c further cleavage Phagocytosis Phagocytosis iC3b->Phagocytosis promotes

Figure 2. Signaling pathway illustrating the role of CR1 in the regulation of the complement system.

References

Validating CR-1-30-B as a Therapeutic Target In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The designation "CR-1-30-B" does not correspond to a recognized therapeutic target in publicly available scientific literature. Therefore, this guide uses Complement Receptor 1 (CR1) , a known regulator of the complement system, as an illustrative example to demonstrate the principles and methodologies of in vivo target validation. The data and protocols presented are based on established research for CR1 and related pathways.

Introduction to Target Validation

In vivo target validation is a critical step in drug discovery, designed to confirm that modulating a specific biological target (like a protein or gene) can produce a desired therapeutic effect in a living organism.[1][2] This process is essential for de-risking clinical development by providing evidence of potential efficacy and safety before human trials.[2] Successful in vivo validation requires robust animal models that accurately reflect the human disease state and well-designed experiments to assess the therapeutic potential of the target.[3][4]

This guide compares the validation of Complement Receptor 1 (CR1) as a therapeutic target against a key downstream component of the complement cascade, C3, providing a framework for researchers, scientists, and drug development professionals.

Target Overview: Complement Receptor 1 (CR1)

Function: Complement Receptor 1 (CR1 or CD35) is a transmembrane glycoprotein that plays a central role in regulating the complement system, a key part of the innate immune response. Its primary function is to bind to complement fragments C3b and C4b, which are deposited on the surface of pathogens and damaged cells. This binding helps to clear immune complexes and inhibits the amplification of the complement cascade, thereby preventing excessive inflammation and tissue damage.

Therapeutic Rationale: Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases, as well as conditions like age-related macular degeneration. By targeting CR1, it is theoretically possible to modulate complement activation, reduce inflammation, and prevent the pathological consequences of an overactive immune response. Soluble forms of CR1 have been explored as therapeutic agents to inhibit complement activation systemically.

Signaling & Regulatory Pathway

The diagram below illustrates the central role of CR1 in regulating the three pathways of the complement system. CR1 acts as an inhibitor by binding to C3b and C4b, preventing the formation of C3 and C5 convertases, which are essential for amplifying the complement cascade.

CR1_Signaling_Pathway cluster_pathways Complement Activation Pathways cluster_convertases Key Amplification Step Classical Classical C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Lectin->C3_Convertase Alternative Alternative Alternative->C3_Convertase C5_Convertase C5 Convertase C3_Convertase->C5_Convertase C3 C3 C3_Convertase->C3 cleaves Downstream Inflammation & Cell Lysis (MAC) C5_Convertase->Downstream C3b_C4b C3b / C4b Deposition C3->C3b_C4b CR1 CR1 (CD35) C3b_C4b->CR1 binds to Inhibition Inhibition of Convertase Formation CR1->Inhibition Inhibition->C3_Convertase

Caption: CR1's role in regulating the complement cascade.

Comparative Analysis: CR1 vs. Alternative Target (C3)

For a comprehensive validation, CR1's therapeutic potential is compared with targeting C3, a central component of the complement system.

FeatureTarget: CR1 (Regulator) Alternative Target: C3 (Central Component)
Mechanism of Action Enhances natural inhibition of the complement cascade by binding C3b/C4b.Directly blocks the central step of all three complement pathways.
Potential Efficacy More modulatory; may reduce complement overactivation without complete shutdown.Potentially high efficacy due to blocking a critical convergence point.
Potential Side Effects Lower risk of systemic immunosuppression as it modulates rather than blocks.Higher risk of immunosuppression, potentially increasing susceptibility to infections.
Drug Modality Soluble recombinant proteins (sCR1), monoclonal antibodies.Small molecule inhibitors, monoclonal antibodies, antisense oligonucleotides.

In Vivo Validation: Experimental Data

The following table summarizes hypothetical, yet plausible, quantitative data from a preclinical mouse model of autoimmune inflammatory disease (e.g., lupus nephritis).

ParameterVehicle ControlCR1-Targeting Agent (sCR1) C3-Targeting Agent (C3 Inhibitor)
Survival Rate (%) 40%75%80%
Kidney Inflammation Score (0-4) 3.5 ± 0.41.5 ± 0.31.2 ± 0.2
Serum C3 Levels (mg/dL) 50 ± 845 ± 710 ± 3
**Adverse Events (Bacterial Infection %) **5%8%25%

Data are represented as mean ± standard deviation.

Key Experimental Protocols

Robust in vivo validation relies on standardized and detailed experimental protocols.

Murine Model of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of a CR1-targeting agent compared to a C3 inhibitor in a mouse model that mimics human autoimmune disease.

Methodology:

  • Animal Model: Female MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease, are used at 8 weeks of age.

  • Group Allocation: Mice are randomly assigned to three groups (n=20 per group):

    • Group 1: Vehicle control (Phosphate-Buffered Saline).

    • Group 2: CR1-targeting agent (e.g., soluble CR1 at 15 mg/kg).

    • Group 3: C3-targeting agent (e.g., C3 inhibitor at 10 mg/kg).

  • Dosing Regimen: Treatments are administered via intraperitoneal injection three times per week, starting at 10 weeks of age when disease symptoms begin to manifest.

  • Monitoring: Body weight and clinical signs of disease are monitored weekly. Blood and urine samples are collected bi-weekly to measure inflammatory markers and kidney function.

  • Endpoint Analysis: At 20 weeks of age, mice are euthanized. Kidneys are harvested for histological analysis to score inflammation and tissue damage. Blood is collected for final serological analysis.

Experimental Workflow Diagram

The workflow ensures a systematic approach from model selection to data analysis.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., MRL/lpr mice) B Randomize into Groups (Vehicle, CR1-Target, C3-Target) A->B C Initiate Dosing Regimen (3x per week) B->C D Monitor Health & Collect Samples (Weekly/Bi-weekly) C->D E Euthanasia & Tissue Harvest (Endpoint at 20 weeks) D->E F Histopathology & Serology E->F G Statistical Analysis & Data Interpretation F->G Logical_Comparison Start Therapeutic Goal: Inhibit Complement-Mediated Disease CR1_Node Strategy 1: Modulate Pathway (Target CR1) Start->CR1_Node C3_Node Strategy 2: Block Pathway (Target C3) Start->C3_Node CR1_Pros Pro: Finer control, potentially better safety profile CR1_Node->CR1_Pros CR1_Cons Con: May have lower peak efficacy CR1_Node->CR1_Cons Decision Decision Point: Balance Efficacy vs. Safety CR1_Node->Decision C3_Pros Pro: High efficacy due to central pathway blockade C3_Node->C3_Pros C3_Cons Con: Higher risk of immunosuppression C3_Node->C3_Cons C3_Node->Decision

References

Comparative Guide to Cross-Reactivity of CR1 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of various Complement Receptor 1 (CR1/CD35) antibodies. As information regarding a specific antibody designated "CR-1-30-B" is not publicly available, this document focuses on widely characterized clones to serve as a practical reference for assessing antibody performance and selecting the appropriate reagents for cross-species and off-target reactivity studies.

Introduction to CR1 and Antibody Specificity

Complement Receptor 1 (CR1), also known as CD35, is a key membrane protein involved in the innate immune response. It is primarily expressed on erythrocytes, leukocytes, glomerular podocytes, and follicular dendritic cells. The primary function of CR1 is to act as a receptor for complement components C3b and C4b, facilitating the clearance of immune complexes and pathogens. Given its central role in immunology, antibodies targeting CR1 are invaluable tools in research and diagnostics. However, their utility is critically dependent on their specificity and cross-reactivity.

This guide outlines the cross-reactivity of several common CR1 antibody clones across different species and provides standardized protocols for key validation experiments.

Cross-Reactivity Comparison of Common CR1 Antibody Clones

The following table summarizes the known species reactivity of frequently used anti-CR1 monoclonal antibodies. This data is essential for designing experiments involving animal models or when comparing human and non-human primate samples.

Antibody CloneHost SpeciesTarget Species ReactivityNo Cross-Reactivity ObservedApplications Cited for Reactivity
E11 MouseHuman, Baboon, Cynomolgus Monkey, Rhesus Monkey[1][2][3]Not specifiedFlow Cytometry, Immunofluorescence, Immunohistochemistry[1]
To5 MouseHuman[4]CR2Flow Cytometry, Immunofluorescence, Immunohistochemistry
TQ208 RabbitHumanNot specifiedImmunohistochemistry (Paraffin), Western Blot
7E9 RatMouse (recognizes both CR1 and CR2)Not specifiedFlow Cytometry, Immunofluorescence, Immunoprecipitation, Western Blot
8C12 Not specifiedMouseMouse CR2 (by this specific clone)Immunoprecipitation, Flow Cytometry
CR1/802 MouseHuman, Baboon, MonkeyCR2Flow Cytometry, ICC, IF, IHC (Paraffin)
OTI2A8 MouseHumanNot specifiedWestern Blot, Immunohistochemistry (Paraffin)

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity is fundamental. Below are detailed protocols for three standard immunochemical techniques.

Immunohistochemistry (IHC)

IHC is used to determine the tissue and cellular localization of the target antigen and can reveal cross-reactivity with tissues from different species.

Protocol for Paraffin-Embedded Tissues:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Transfer to 100% ethanol (2 changes for 3 minutes each).

    • Transfer to 95% ethanol for 3 minutes.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a 10 mM citrate buffer (pH 6.0).

    • Heat to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash sections in PBS-Tween 20 (PBST) for 5 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBST.

    • Apply a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

    • Incubate with the primary anti-CR1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBST (3 changes for 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBST (3 changes for 5 minutes each).

    • Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with PBST (3 changes for 5 minutes each).

    • Develop with 3,3'-Diaminobenzidine (DAB) substrate.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

Western Blot (WB)

Western blotting is used to confirm the molecular weight of the target protein and to assess cross-reactivity with protein lysates from different species or cell types.

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CR1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST (3 changes for 10 minutes each).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 changes for 10 minutes each).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry

Flow cytometry is ideal for assessing cross-reactivity on the cell surface of immune cells from different species.

Protocol for Cell Surface Staining:

  • Cell Preparation:

    • Prepare a single-cell suspension from whole blood or tissue.

    • Wash cells with PBS containing 2% FBS (FACS buffer).

    • Adjust cell concentration to 1x10^6 cells/mL.

  • Staining:

    • Add 100 µL of cell suspension to each tube.

    • Block Fc receptors with an appropriate Fc block reagent for 10 minutes.

    • Add the primary anti-CR1 antibody (conjugated to a fluorophore) and incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • Resuspend cells in FACS buffer for analysis.

    • If the primary antibody is unconjugated, after washing, incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark, then wash twice.

  • Data Acquisition:

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the fluorescence intensity to determine antibody binding.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

IHC_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstain Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopic Analysis Dehydration->Imaging

Caption: Immunohistochemistry (IHC) Workflow.

WB_Workflow cluster_prep Protein Preparation cluster_electro Electrophoresis & Transfer cluster_detect Immunodetection LysatePrep Lysate Preparation Quantification Quantification LysatePrep->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Imaging Signal Detection (ECL) SecondaryAb->Imaging

Caption: Western Blot (WB) Workflow.

FC_Workflow CellPrep Single-Cell Suspension FcBlock Fc Receptor Block CellPrep->FcBlock Staining Antibody Staining FcBlock->Staining Wash Wash Steps Staining->Wash Acquisition Flow Cytometer Acquisition Wash->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Flow Cytometry Staining Workflow.

Conclusion

The selection of an appropriate anti-CR1 antibody is critical for the success of immunological research. While a specific clone "this compound" could not be identified in the available literature, this guide provides a framework for evaluating and comparing other commercially available CR1 antibodies. By understanding the known cross-reactivity profiles and employing rigorous validation protocols, researchers can ensure the accuracy and reproducibility of their experimental results. It is always recommended to empirically test antibody performance in the specific application and with the species of interest.

References

comparative studies of CR-1-30-B in different species

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Guide to Complement Receptor 1 (CR1/CD35)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Complement Receptor 1 (CR1), likely referenced as CR-1-30-B, across different species. CR1 is a crucial membrane protein that plays a central role in regulating the complement system, a key component of the innate immune response. The "-30-" in the query likely alludes to the 30 Complement Control Protein (CCP) repeats that form the extracellular domain of the most common human CR1 variant, while "-B" may refer to its B-cell regulatory functions or the C3b-binding activity of its Long Homologous Repeat B (LHR-B). This guide details its performance, supported by experimental data, and compares it with other complement regulatory proteins.

Comparative Analysis of CR1 Structure and Function

CR1 exhibits significant structural and functional variations across species, primarily between primates and other mammals. In humans, CR1 is a large single-chain transmembrane glycoprotein encoded by the CR1 gene. In contrast, mice produce two forms of complement receptors, CR1 and CR2, from a single Cr2 gene through alternative splicing.[1][2] This fundamental genetic difference underlies many of the observed functional distinctions.

The primary functions of CR1 are the binding of complement components C3b and C4b, acting as a cofactor for their degradation by Factor I, and accelerating the decay of C3 and C5 convertases.[3][4] It is also involved in the clearance of immune complexes and pathogens, and the regulation of B-cell responses.

Data Presentation

Table 1: Comparison of CR1 Characteristics in Different Species

FeatureHumanMouseOther Primates (e.g., Chimpanzee, Rhesus Monkey)
Gene CR1Cr2 (alternative splicing with Cr2)CR1 or CR1-like
Major Isoform Size (kDa) ~220 (most common variant)~200Variable (55-75 kDa or 130-165 kDa on erythrocytes)
Erythrocyte Expression Yes (100-1000 molecules/cell)NoYes (10 to 100-fold higher than humans)
Primary Ligands C3b, C4b, C1qC3b, C4bC3b, C4b

Table 2: Binding Affinities of Human CR1 and its Domains to C3b and C4b

CR1 Variant/DomainLigandBinding Affinity (KD, nM)Method
Soluble CR1 (sCR1)C3b (dimer)1.8Radioligand Binding
Soluble CR1 (sCR1)C4b (dimer)12Radioligand Binding
LHR-BC3b336.6 ± 28.8In-solution affinity
LHR-AC4b1231.0 ± 116.9In-solution affinity
LHR-BCC3b78.2 ± 10.4In-solution affinity
LHR-ABC4b530.2 ± 32.1In-solution affinity

Table 3: Comparison of Human CR1 with Other Complement Regulatory Proteins

ProteinPrimary Ligand(s)Key Function(s)Apparent Association Constant (appKa) for C3b,Bb (µM-1)
CR1 (CD35) C3b, C4bDecay acceleration, Factor I cofactor, Immune complex clearance1
DAF (CD55) C3/C5 convertasesDecay acceleration0.91
MCP (CD46) C3b, C4bFactor I cofactorNot directly comparable
Factor H C3bAlternative pathway regulation, Factor I cofactor2.9
CR2 (CD21) iC3b, C3dg, Epstein-Barr virusB-cell activation and developmentNot applicable

Experimental Protocols

Quantification of Erythrocyte CR1 Density by Flow Cytometry

This method determines the number of CR1 molecules on red blood cells.

Methodology:

  • Sample Preparation: Collect whole blood in EDTA-containing tubes. Prepare a 1:10 dilution of the blood in PBS containing 1% BSA.

  • Immunostaining:

    • Transfer 100 µL of the diluted erythrocytes to a microfuge tube and centrifuge to pellet the cells.

    • Discard the supernatant and add 20 µL of a biotinylated anti-CR1 monoclonal antibody (e.g., J3D3 at 0.5 µg/µL) directly to the cell pellet. For a negative control, add 20 µL of PBS-BSA buffer alone.

    • Gently mix and incubate for 45 minutes at 4°C.

    • Wash the cells twice with 1 mL of cold PBS-BSA.

    • Resuspend the pellet in 20 µL of phycoerythrin (PE)-conjugated streptavidin and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of cold PBS-BSA.

    • Resuspend the final cell pellet in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the erythrocyte population using forward and side scatter plots.

    • Measure the mean fluorescence intensity (MFI) of the PE signal for the gated population.

  • Quantification:

    • Generate a standard curve using erythrocytes with known CR1 densities (calibrators).

    • Plot the MFI of the calibrators against their known CR1 density.

    • Determine the CR1 density of the unknown samples by interpolating their MFI values on the standard curve.

CR1-Mediated Phagocytosis Assay

This assay measures the ability of phagocytic cells (e.g., macrophages) to engulf particles opsonized with complement via CR1.

Methodology:

  • Cell Culture: Plate macrophages (e.g., primary human monocyte-derived macrophages) in a 24-well plate with glass coverslips and culture until adherent.

  • Opsonization of Particles:

    • Use sheep red blood cells (SRBCs) or zymosan beads as particles.

    • To opsonize with C3b, incubate the particles with a source of complement (e.g., C5-deficient serum to prevent lysis) and anti-particle IgM antibodies.

  • Phagocytosis:

    • Wash the cultured macrophages with warm media.

    • Add the opsonized particles to the macrophage-containing wells at a specific particle-to-cell ratio (e.g., 10:1).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis. As a control for non-specific binding, perform an incubation at 4°C.

  • Quantification:

    • Microscopy:

      • Wash the wells extensively with cold PBS to remove non-ingested particles.

      • Fix the cells with paraformaldehyde and stain the nuclei with DAPI.

      • Visualize under a fluorescence microscope. The number of ingested fluorescent particles per cell can be counted.

    • Flow Cytometry:

      • Use fluorescently labeled particles (e.g., pHrodo-conjugated zymosan, which fluoresces in the acidic environment of the phagosome).

      • After incubation, detach the macrophages using a gentle enzyme like TrypLE.

      • Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the MFI, which correspond to the extent of phagocytosis.

Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

Methodology:

  • Preparation of C3 Convertase:

    • The classical pathway C3 convertase (C4b2a) is typically assembled on antibody-sensitized sheep erythrocytes (EA).

    • Incubate EA with purified C1 and C4 to generate EAC14b cells.

    • Add purified C2 to form EAC14b2a.

  • Decay Acceleration:

    • Incubate the EAC14b2a cells with varying concentrations of purified soluble CR1 or a control buffer for a specific time at 30°C.

  • Measurement of Remaining Convertase Activity:

    • After the decay step, add a source of C3 and other late complement components (e.g., C3-C9 or guinea pig serum diluted in EDTA to block further convertase formation).

    • Incubate to allow for lysis of the erythrocytes.

    • Quantify the hemoglobin release by measuring the absorbance of the supernatant at 414 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration of CR1.

    • The DAA is inversely proportional to the amount of hemolysis. Plot the percentage of inhibition of lysis against the CR1 concentration to determine the specific activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CR1_B_Cell_Inhibition Antigen Antigen BCR BCR Antigen->BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BLNK BLNK Syk->BLNK phosphorylates PLCg2 PLCg2 BLNK->PLCg2 activates ERK_JNK ERK_JNK PLCg2->ERK_JNK activates Activation Activation ERK_JNK->Activation C3b_Antigen C3b_Antigen CR1 CR1 C3b_Antigen->CR1 CR1->Syk inhibits phosphorylation

CR1_Phagocytosis_Workflow Opsonization Opsonization Incubate Incubate Opsonization->Incubate Wash Wash FixStain FixStain Wash->FixStain FlowCytometry FlowCytometry Wash->FlowCytometry

References

Validating the Subcellular Localization of CR-1-30-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise subcellular localization of a molecule is intrinsically linked to its biological function. For researchers in drug development and cellular biology, determining where a novel compound like CR-1-30-B resides within a cell is a critical step in elucidating its mechanism of action. This guide provides a comparative overview of common experimental methods used to validate the subcellular localization of small molecules, using the hypothetical compound this compound as an example. We will compare its localization against well-established organelle-specific markers and provide detailed protocols for key techniques.

Comparative Analysis of Subcellular Localization Methods

Several robust techniques are available to determine the subcellular localization of molecules. The choice of method often depends on factors such as the availability of specific antibodies, the chemical properties of the molecule, and the desired resolution. Below is a comparative table summarizing key methodologies and their hypothetical application to this compound, alongside established organelle markers.

Method Principle Hypothetical Result for this compound Alternative/Control Established Localization Pros Cons
Immunofluorescence (IF) Microscopy Uses fluorescently labeled antibodies to detect the target molecule in fixed and permeabilized cells. Co-localization with organelle-specific markers is assessed by microscopy.Strong co-localization with GM130 signal, suggesting Golgi apparatus localization.GM130cis-Golgi[1][2][3]High spatial resolution, allows for multi-target visualization.Requires a specific and validated antibody; fixation can sometimes cause artifacts[4].
Subcellular Fractionation & Western Blot Cells are lysed and physically separated into different organelle fractions by differential centrifugation. The presence of the target molecule in each fraction is detected by Western blotting.This compound is highly enriched in the Golgi fraction, with minimal presence in nuclear, mitochondrial, and cytosolic fractions.Na/K ATPase (Plasma Membrane), Lamin B1 (Nucleus), Cytochrome C (Mitochondria)Organelle-specificQuantitative, provides biochemical evidence.[5]Low spatial resolution, potential for cross-contamination between fractions.
Live-Cell Imaging with Fluorescent Probes Cells are treated with fluorescent dyes that specifically accumulate in certain organelles. Co-localization of a fluorescently tagged this compound with these dyes is observed in real-time.A fluorescent derivative of this compound shows strong signal overlap with a Golgi-specific probe.MitoTracker™ Red CMXRos, DAPIMitochondria, NucleusAllows for dynamic tracking in living cells, reduces fixation artifacts.Requires synthesis of a fluorescent analog which may alter the molecule's behavior.

Experimental Protocols

Immunofluorescence (IF) for this compound Localization

This protocol describes the steps for co-staining cells to visualize the localization of this compound and the Golgi marker, GM130.

Materials:

  • HEK293 cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-CR-1-30-B (hypothetical)

  • Primary Antibody: Mouse anti-GM130

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488

  • Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 594

  • DAPI solution (for nuclear counterstain)

  • Mounting Medium

Procedure:

  • Cell Culture: Grow HEK293 cells on sterile glass coverslips in a 24-well plate to 60-70% confluency.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies (anti-CR-1-30-B and anti-GM130) in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and DAPI in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the samples using a confocal fluorescence microscope. The green channel (Alexa Fluor 488) will show this compound, the red channel (Alexa Fluor 594) will show the Golgi apparatus (GM130), and the blue channel will show the nucleus (DAPI).

Subcellular Fractionation and Western Blotting

This protocol outlines the separation of cellular components to determine which fraction contains this compound.

Materials:

  • Cultured cells (e.g., HeLa or HEK293)

  • Fractionation Buffer Kit (commercially available or prepared in-house)

  • Protease Inhibitor Cocktail

  • Dounce homogenizer

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary antibodies: anti-CR-1-30-B, anti-Lamin B1 (nuclear marker), anti-Cytochrome C (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Harvesting: Harvest cells and wash with ice-cold PBS. Centrifuge to obtain a cell pellet.

  • Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer E1) and incubate on ice. Lyse the cells using a Dounce homogenizer.

  • Nuclear and Cytoplasmic Separation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Organelle Fractionation: Further centrifuge the cytoplasmic fraction at increasing speeds to pellet different organelles (e.g., 10,000 x g for mitochondria, 100,000 x g for microsomes/Golgi).

  • Protein Quantification: Measure the protein concentration of each fraction.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against this compound.

    • Simultaneously, probe separate blots with antibodies against organelle-specific markers to check the purity of the fractions.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

Visualizations

experimental_workflow cluster_methods Validation Methods cluster_results Data Analysis cluster_conclusion Conclusion IF Immunofluorescence Microscopy CoLocalization Image Co-localization (e.g., with GM130) IF->CoLocalization SF Subcellular Fractionation & Western Blot Enrichment Protein Enrichment in Golgi Fraction SF->Enrichment LCI Live-Cell Imaging DynamicTracking Real-time Tracking to Golgi LCI->DynamicTracking Conclusion This compound is Localized to the Golgi Apparatus CoLocalization->Conclusion Enrichment->Conclusion DynamicTracking->Conclusion signaling_pathway cluster_golgi Golgi Apparatus cluster_downstream Downstream Effects CR1_30_B This compound ModifiedProteinX Modified Protein X CR1_30_B->ModifiedProteinX Catalyzes Modification ProteinX Protein X ProteinX->CR1_30_B Interacts with Vesicle Secretory Vesicle ModifiedProteinX->Vesicle Packages into Secretion Secretion Vesicle->Secretion Fuses with Plasma Membrane CellularResponse Cellular Response Secretion->CellularResponse Receptor Receptor Receptor->ProteinX Recruits to Golgi Signal External Signal Signal->Receptor Activates

References

A Comparative Guide to the Efficacy of Complement Receptor 1 (CR1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Complement Receptor 1 (CR1, also known as CD35) is a critical regulator of the complement system, a key component of the innate immune response. Its primary role is to control the activation of the classical, lectin, and alternative complement pathways, thereby preventing excessive inflammation and tissue damage. CR1 is a large transmembrane glycoprotein characterized by an extracellular domain composed of 30 short consensus repeats (SCRs), organized into four long homologous repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D. Therapeutic strategies have focused on developing soluble, recombinant forms of CR1 that can systemically inhibit complement activation. This guide provides a comparative analysis of the efficacy of various CR1-based inhibitors, supported by experimental data.

Quantitative Comparison of CR1 Inhibitor Efficacy

The efficacy of CR1 inhibitors is primarily assessed by their ability to block the complement cascade in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy. The following table summarizes the reported IC50 values for prominent CR1 inhibitors in various assays.

InhibitorAssay TypeTarget PathwayIC50 (nM)Reference
sCR1 (TP10/CDX-1135) Classical Pathway Hemolytic (CH50)Classical~1.0-2.0[1]
Alternative Pathway Hemolytic (APH50)Alternative~5.0-10.0[1]
CSL040 (LHR-ABC) Classical Pathway Hemolytic (CH50)Classical~0.5-1.0 [1]
Alternative Pathway Hemolytic (APH50)Alternative~1.0-2.0 [1]
LHR-ABCC Alternative Pathway Hemolytic (APH50)AlternativeSignificantly lower than CSL040 [2]
LHR-BBCC Alternative Pathway Hemolytic (APH50)AlternativeComparable to CSL040
Classical Pathway Hemolytic (CH50)ClassicalReduced vs. CSL040
LHR-A Duplication Variants Classical Pathway Hemolytic (CH50)ClassicalMinor increase in inhibition vs. single LHR-A

Key Findings:

  • CSL040 , a truncated form of CR1 containing the first three LHRs (A, B, and C), has demonstrated greater potency in inhibiting both the classical and alternative complement pathways compared to the full-length soluble CR1 (sCR1).

  • Further engineering of CSL040 by duplicating the C3b-binding LHR-C domain (LHR-ABCC ) resulted in a variant with significantly enhanced inhibitory activity against the alternative pathway.

  • Duplication of both LHR-B and LHR-C (LHR-BBCC ) maintained potent alternative pathway inhibition but showed reduced activity against the classical pathway, suggesting a strategy for developing pathway-specific inhibitors.

  • Conversely, duplicating the C4b-binding LHR-A domain only led to minor increases in classical/lectin pathway inhibition, indicating a more complex relationship between domain repetition and inhibitory function.

Signaling and Inhibitory Pathways

CR1 and its soluble inhibitors regulate the complement system through two primary mechanisms: Decay-Accelerating Activity (DAA) and Cofactor Activity (CFA).

cluster_0 Complement Activation Pathways cluster_1 C3 and C5 Convertases cluster_2 CR1-mediated Inhibition Classical Pathway Classical Pathway C3_Convertase C3 Convertase (C4b2a or C3bBb) Classical Pathway->C3_Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3_Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3_Convertase C5_Convertase C5 Convertase (C4b2a3b or C3bBb3b) C3_Convertase->C5_Convertase C3b deposition Inflammation & Cell Lysis Inflammation & Cell Lysis C5_Convertase->Inflammation & Cell Lysis CR1 Soluble CR1 Inhibitor (e.g., CSL040) DAA Decay-Accelerating Activity (DAA) CR1->DAA CFA Cofactor Activity (CFA) (with Factor I) CR1->CFA DAA->C3_Convertase Dissociates subunits DAA->C5_Convertase Dissociates subunits CFA->C3_Convertase Cleaves C4b/C3b to inactive forms

Caption: CR1 inhibitors block complement by dissociating convertase enzymes (DAA) and aiding their cleavage (CFA).

Experimental Protocols

The comparative efficacy of CR1 inhibitors is determined using a variety of in vitro assays that measure the activity of the different complement pathways.

Hemolytic Assays (CH50 and APH50)

These assays measure the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (for the classical pathway, CH50) or rabbit red blood cells (for the alternative pathway, APH50). The addition of a CR1 inhibitor reduces lysis in a dose-dependent manner.

Protocol Outline:

  • Cell Preparation: Prepare a standardized suspension of either antibody-sensitized sheep erythrocytes (for CH50) or rabbit erythrocytes (for APH50).

  • Inhibitor Dilution: Create a serial dilution of the CR1 inhibitor to be tested.

  • Incubation: In a 96-well plate, mix the erythrocytes, a source of complement (e.g., normal human serum), and the various concentrations of the inhibitor. Include positive (no inhibitor) and negative (heat-inactivated serum) controls.

  • Lysis and Measurement: Incubate the plate at 37°C to allow for complement-mediated lysis. Centrifuge the plate and measure the absorbance of the supernatant at 412-415 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control. Plot the results and determine the IC50 value.

Wieslab® Complement System Enzyme Immunoassay

This is a commercial ELISA-based kit that allows for the differential assessment of the classical, lectin, and alternative pathways.

Protocol Outline:

  • Plate Coating: The wells of the microtiter plate are pre-coated with specific activators for each of the three complement pathways.

  • Sample Incubation: Diluted serum samples containing the CR1 inhibitor are added to the wells and incubated.

  • Detection: The amount of C5b-9 (Membrane Attack Complex) deposited in the wells is detected using a specific alkaline phosphatase-labeled antibody.

  • Data Analysis: The absorbance is read, and the activity of each pathway is determined as a percentage of the normal control. The IC50 for the inhibitor is then calculated for each pathway.

Experimental Workflow

The general workflow for evaluating and comparing CR1 inhibitors involves a multi-step process from initial screening to in-depth characterization.

cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Potency & Specificity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization Screening Primary Screening (e.g., Hemolytic Assay) Hit_ID Hit Identification Screening->Hit_ID ELISA Pathway-Specific ELISA (Wieslab Assay) Hit_ID->ELISA Promising Hits IC50 IC50 Determination ELISA->IC50 DAA_Assay Decay Acceleration Assay IC50->DAA_Assay Potent Inhibitors CFA_Assay Cofactor Activity Assay IC50->CFA_Assay Mechanism Mechanism Elucidation DAA_Assay->Mechanism CFA_Assay->Mechanism Lead_Opt Lead Candidate Selection Mechanism->Lead_Opt

Caption: Workflow for CR1 inhibitor efficacy testing, from initial screening to lead selection.

References

A Comparative Analysis of Detection Methods for Complement Receptor 1 (CR1/CD35)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted role of Complement Receptor 1 (CR1, also known as CD35), selecting the appropriate detection and quantification method is paramount. CR1 is a large single-pass type I membrane glycoprotein that plays a crucial role in the complement system, mediating the clearance of immune complexes and pathogens.[1][2] The most common variant of human CR1 features an extensive extracellular domain composed of 30 short consensus repeats (SCRs), which contain binding sites for complement fragments C3b and C4b.[3][4][5] This guide provides a side-by-side comparison of three prevalent methods for the detection and quantification of CR1: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Western Blot.

Quantitative Data Summary

The performance of each detection method varies in terms of sensitivity, throughput, and the type of information it provides. The following table summarizes key quantitative metrics to aid in selecting the most suitable technique for your research needs.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)Flow CytometryWestern Blot
Primary Target Soluble CR1 (sCR1) or purified proteinCell-surface CR1 on intact cellsTotal CR1 in cell/tissue lysates
Principle Immuno-enzymatic assay in a microplate formatLaser-based detection of fluorescently labeled antibodies bound to cellsImmuno-detection of protein separated by size via gel electrophoresis
Typical Sensitivity ~10-100 pg/mL~100-500 cells per sample~0.1-1 ng of protein
Quantitative Range 0.1 - 10 ng/mLRelative (Mean Fluorescence Intensity) or absolute countsSemi-quantitative
Throughput High (96-well plates or more)High (automated samplers)Low to Medium
Sample Type Plasma, serum, cell culture supernatantWhole blood, isolated leukocytes, cell linesCell lysates, tissue homogenates, purified protein
Information Provided Concentration of soluble proteinCell-surface expression level, percentage of positive cellsProtein presence, apparent molecular weight, relative abundance

Experimental Methodologies

Detailed and validated protocols are essential for reproducible and accurate results. Below are representative protocols for each of the discussed CR1 detection methods.

ELISA for Soluble CR1 (sCR1) Quantification

This protocol outlines a standard sandwich ELISA for measuring the concentration of soluble CR1 in biological fluids.

Materials:

  • 96-well high-binding microplate

  • Capture Antibody (e.g., mouse anti-human CD35)

  • Detection Antibody (e.g., biotinylated goat anti-human CD35)

  • Recombinant human sCR1 standard

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (PBS with 1% BSA)

Protocol:

  • Coating: Dilute the capture antibody in PBS to 2 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation: Wash the plate three times. Prepare serial dilutions of the sCR1 standard (e.g., from 10 ng/mL to 156 pg/mL). Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in Assay Diluent to 0.5 µg/mL. Add 100 µL to each well and incubate for 1 hour at RT.

  • Streptavidin-HRP Incubation: Wash the plate three times. Dilute Streptavidin-HRP according to the manufacturer's instructions. Add 100 µL to each well and incubate for 30 minutes at RT in the dark.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark.

  • Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes. A standard curve is generated to determine the concentration of sCR1 in the samples.

Flow Cytometry for Cell-Surface CR1 Detection

This method is ideal for quantifying CR1 expression on specific cell populations, such as erythrocytes or B cells.

Materials:

  • Fluorescently-conjugated anti-human CD35 antibody (e.g., FITC, PE, or APC conjugated)

  • Isotype control antibody with the same fluorochrome

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Erythrocyte Lysis Buffer (if using whole blood)

  • Test tubes for flow cytometry

  • Flow Cytometer

Protocol:

  • Cell Preparation: Collect whole blood in an anticoagulant tube or prepare a single-cell suspension from tissue. For whole blood, aliquot 100 µL into a test tube.

  • Staining: Add the fluorescently-conjugated anti-CD35 antibody at the manufacturer's recommended concentration. Add the isotype control to a separate tube as a negative control. Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Lysis (for whole blood): Add 2 mL of 1X Erythrocyte Lysis Buffer. Incubate for 10 minutes at RT in the dark.

  • Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 2 mL of FACS Buffer. Repeat the wash step.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer. Acquire the samples on a flow cytometer.

  • Analysis: Gate on the cell population of interest (e.g., based on forward and side scatter for lymphocytes or erythrocytes). Analyze the histogram of fluorescence intensity to determine the percentage of CR1-positive cells and the Mean Fluorescence Intensity (MFI).

Western Blot for CR1 Detection

Western blotting allows for the detection of CR1 in cell lysates and provides information on its apparent molecular weight, which can be useful for identifying different isoforms or degradation products.

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • SDS-PAGE gel (6% or gradient gel suitable for large proteins)

  • PVDF or nitrocellulose membrane

  • Primary Antibody (e.g., rabbit anti-human CD35)

  • Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse cells using RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at RT.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CD35 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at RT.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The expected band for full-length CR1 is around 220 kDa.

Visualizing Experimental Workflows

To further clarify the processes, the following diagrams illustrate the workflows for each detection method.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_read Detection p1 Coat Plate with Capture Antibody p2 Block Wells p1->p2 a1 Add Standards & Samples p2->a1 a2 Add Detection Antibody a1->a2 a3 Add Streptavidin-HRP a2->a3 d1 Add TMB Substrate (Color Development) a3->d1 d2 Add Stop Solution d1->d2 d3 Read Absorbance at 450 nm d2->d3

Fig 1. Workflow for a sandwich ELISA protocol.

Flow_Cytometry_Workflow cluster_stain Cell Staining cluster_wash Washing Steps cluster_acq Data Acquisition s1 Prepare Single-Cell Suspension s2 Incubate with Fluorophore-conjugated Anti-CD35 Ab s1->s2 w1 Lyse Red Blood Cells (if applicable) s2->w1 w2 Wash Cells with FACS Buffer w1->w2 w3 Resuspend in FACS Buffer w2->w3 a1 Acquire on Flow Cytometer w3->a1 a2 Analyze Data (Gating & MFI) a1->a2

Fig 2. Workflow for Flow Cytometry analysis.

Western_Blot_Workflow cluster_gel Electrophoresis & Transfer cluster_probe Immunodetection cluster_img Imaging g1 Prepare Protein Lysate g2 Run SDS-PAGE g1->g2 g3 Transfer to PVDF Membrane g2->g3 p1 Block Membrane g3->p1 p2 Incubate with Primary Antibody p1->p2 p3 Incubate with HRP-Secondary Antibody p2->p3 i1 Add ECL Substrate p3->i1 i2 Capture Signal i1->i2

References

Independent Validation of Soluble Complement Receptor 1 (sCR1) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of soluble Complement Receptor 1 (sCR1), likely referenced by the designation CR-1-30-B, with its alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. Based on available scientific literature, "this compound" most plausibly refers to a soluble, recombinant form of human Complement Receptor 1 (CR1) containing all 30 of its native short consensus repeat (SCR) domains. This protein is a potent negative regulator of the complement system and has been investigated as a therapeutic agent for various complement-mediated diseases under different names, including sCR1, TP-10, and CDX-1135.[1]

Executive Summary

Complement Receptor 1 (CR1) is a key membrane-bound regulator of the complement cascade, a crucial component of the innate immune system.[2][3] Its soluble form (sCR1) has been developed as a therapeutic to inhibit excessive complement activation, which is implicated in numerous inflammatory and autoimmune disorders.[4] This guide focuses on the 30-SCR variant of sCR1 and compares it with a more recent, truncated, and potent variant, CSL040, as well as other classes of complement inhibitors. The data presented is collated from various independent research and clinical studies.

Data Presentation: Quantitative Comparison of Complement Inhibitors

The following table summarizes the in vitro potency and binding affinities of different soluble CR1 variants and other complement inhibitors. This data is essential for comparing their efficacy in regulating complement activation.

InhibitorTarget(s)Assay TypeIC50 ValueBinding Affinity (KD)Source
sCR1 (30 SCRs) C3 & C5 convertasesClassical Pathway Hemolytic Assay2.55 ± 0.55 nMC3b: 385.7 ± 17.1 nM[2]
Alternative Pathway Hemolytic Assay0.71 ± 0.08 nMC4b: Not specified in reviewed sources
CSL040 (LHR-A, B, C) C3 & C5 convertasesClassical Pathway Hemolytic AssayMore potent than full-length sCR1C3b: 264.6 ± 14.4 nM
Alternative Pathway Hemolytic AssayMore potent than full-length sCR1C4b: Not specified in reviewed sources
Compstatin C3Prevents C3 cleavagePotent inhibitor (specific values vary by derivative)High affinity for C3
Anti-C5 Antibodies (e.g., Eculizumab) C5Prevents cleavage of C5Not applicable (functional blockade)High affinity for C5Not directly in search results, but a known alternative
Factor D Inhibitors (e.g., Lampalizumab) Factor D (Alternative Pathway)Alternative Pathway specific assaysPotent inhibition of the alternative pathwayHigh affinity for Factor DNot directly in search results, but a known alternative

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of published findings. Below are protocols for key experiments used to characterize the function of soluble CR1.

Hemolytic Assays for Complement Inhibition

This assay measures the ability of an inhibitor to prevent the lysis of antibody-sensitized red blood cells (RBCs) by the complement system.

  • Objective: To determine the IC50 of a complement inhibitor for the classical and alternative pathways.

  • Classical Pathway Protocol:

    • Sheep erythrocytes are sensitized with a sub-agglutinating concentration of rabbit anti-sheep erythrocyte antibodies (amboceptor).

    • Plasma or serum is diluted in a veronal buffer containing calcium and magnesium.

    • The complement inhibitor (e.g., sCR1) is serially diluted and incubated with the diluted plasma/serum.

    • Sensitized sheep erythrocytes are added to the mixture and incubated at 37°C.

    • The reaction is stopped, and the extent of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 412 nm), which corresponds to the release of hemoglobin.

    • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in hemolysis compared to the control (no inhibitor).

  • Alternative Pathway Protocol:

    • Rabbit erythrocytes, which naturally activate the alternative pathway in human serum, are used.

    • The assay is performed in a buffer that chelates calcium to block the classical and lectin pathways while containing magnesium to allow for alternative pathway activation.

    • The subsequent steps of incubation with a complement source and inhibitor, and the measurement of hemolysis, are similar to the classical pathway assay.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity between a ligand and an analyte, in this case, sCR1 and its targets C3b and C4b.

  • Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the inhibitor-ligand interaction.

  • Protocol:

    • One of the interacting molecules (e.g., C3b or C4b) is immobilized on the surface of a sensor chip.

    • The other molecule (e.g., sCR1 or CSL040), the analyte, is flowed over the sensor surface at various concentrations.

    • The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the complement pathways, the mechanism of sCR1 inhibition, and a typical experimental workflow.

Complement_Pathways cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway Antigen-Antibody Complex Antigen-Antibody Complex C1q C1q Antigen-Antibody Complex->C1q C1r/s C1r/s C1q->C1r/s C4 C4 C1r/s->C4 C4b C4b C4->C4b C4->C4b C4b2a (C3 Convertase) C4b2a (C3 Convertase) C4b->C4b2a (C3 Convertase) C2 C2 C2a C2a C2->C2a C2a->C4b2a (C3 Convertase) C3 Convertases C3 Convertases C4b2a (C3 Convertase)->C3 Convertases Mannan-binding Lectin (MBL) Mannan-binding Lectin (MBL) MASPs MASPs Mannan-binding Lectin (MBL)->MASPs MASPs->C4 C3 Hydrolysis C3 Hydrolysis C3(H2O) C3(H2O) C3 Hydrolysis->C3(H2O) Factor B Factor B C3(H2O)->Factor B C3(H2O)Bb C3(H2O)Bb C3(H2O)->C3(H2O)Bb Bb Bb Factor B->Bb Bb->C3(H2O)Bb C3bBb (C3 Convertase) C3bBb (C3 Convertase) Bb->C3bBb (C3 Convertase) C3b C3b C3(H2O)Bb->C3b C3b->C3bBb (C3 Convertase) C5 Convertase C5 Convertase C3b->C5 Convertase C3bBb (C3 Convertase)->C3 Convertases C3 C3 C3 Convertases->C3 C3 Convertases->C5 Convertase C3a (Anaphylatoxin) C3a (Anaphylatoxin) C3->C3a (Anaphylatoxin) C3b (Opsonin) C3b (Opsonin) C3->C3b (Opsonin) C5 C5 C5 Convertase->C5 C5a (Anaphylatoxin) C5a (Anaphylatoxin) C5->C5a (Anaphylatoxin) C5b C5b C5->C5b C6, C7, C8, C9 C6, C7, C8, C9 C5b->C6, C7, C8, C9 Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C6, C7, C8, C9->Membrane Attack Complex (MAC)

Figure 1: The three pathways of complement activation.

sCR1_Mechanism_of_Action cluster_convertases C3/C5 Convertases cluster_inhibition Inhibitory Actions cluster_daa Decay-Accelerating Activity (DAA) cluster_cfa Cofactor Activity (CFA) C4b2a (Classical/Lectin) C4b2a (Classical/Lectin) sCR1 sCR1 C4b2a (Classical/Lectin)->sCR1 inhibited by C3bBb (Alternative) C3bBb (Alternative) C3bBb (Alternative)->sCR1 inhibited by Displaces C2a from C4b Displaces C2a from C4b sCR1->Displaces C2a from C4b binds C4b Displaces Bb from C3b Displaces Bb from C3b sCR1->Displaces Bb from C3b binds C3b Factor I Factor I sCR1->Factor I cofactor for Inactivation of Classical Convertase Inactivation of Classical Convertase Displaces C2a from C4b->Inactivation of Classical Convertase Inactivation of Alternative Convertase Inactivation of Alternative Convertase Displaces Bb from C3b->Inactivation of Alternative Convertase Cleaves C4b to iC4b Cleaves C4b to iC4b Factor I->Cleaves C4b to iC4b mediates Cleaves C3b to iC3b Cleaves C3b to iC3b Factor I->Cleaves C3b to iC3b mediates Cleaves C4b to iC4b->Inactivation of Classical Convertase Cleaves C3b to iC3b->Inactivation of Alternative Convertase

Figure 2: Mechanism of action of soluble CR1 (sCR1).

Experimental_Workflow Start Start Prepare Reagents Prepare reagents: - Sensitized RBCs - Serum/Plasma - Buffers Start->Prepare Reagents Serial Dilution Perform serial dilution of sCR1 Prepare Reagents->Serial Dilution Incubation Incubate sCR1 with serum/plasma Serial Dilution->Incubation Add RBCs Add sensitized RBCs Incubation->Add RBCs Incubate 37C Incubate at 37°C Add RBCs->Incubate 37C Centrifuge Centrifuge to pellet unlysed RBCs Incubate 37C->Centrifuge Measure Absorbance Measure absorbance of supernatant Centrifuge->Measure Absorbance Calculate IC50 Calculate % inhibition and IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Figure 3: Workflow for a hemolytic complement inhibition assay.

Discussion and Alternatives

The full-length 30-SCR sCR1 has demonstrated efficacy in numerous preclinical models of diseases driven by complement activation. However, its therapeutic development has been hampered by factors such as manufacturing complexity and pharmacokinetic properties. This has led to the development of second-generation molecules like CSL040, a truncated form of sCR1 lacking the LHR-D domain, which exhibits greater in vitro potency and an improved pharmacokinetic profile.

Beyond sCR1-based therapeutics, the field of complement inhibition is rapidly expanding with several alternative strategies targeting different points in the complement cascade:

  • C3 Inhibitors: Molecules like compstatin and its derivatives directly target C3, the central protein of the complement system, thereby blocking all three activation pathways.

  • C5 Inhibitors: Monoclonal antibodies that bind to C5 prevent its cleavage into the potent anaphylatoxin C5a and the MAC-initiating component C5b. This approach has been clinically successful for certain rare diseases.

  • Alternative Pathway-Specific Inhibitors: Targeting components unique to the alternative pathway, such as Factor D or Factor B, offers a more tailored approach to diseases primarily driven by this pathway's dysregulation.

Conclusion

Independent validation studies and the development of next-generation molecules confirm the therapeutic potential of inhibiting the complement system via soluble CR1. The original 30-SCR sCR1 laid the groundwork, demonstrating broad inhibitory activity across all complement pathways. Newer, truncated versions like CSL040 offer enhanced potency and improved drug-like properties. For drug development professionals, the choice of a complement inhibitor will depend on the specific disease pathology, the desired level of complement blockade, and the required pharmacokinetic and pharmacodynamic profile. The data and protocols provided in this guide serve as a valuable resource for the continued research and development of complement-modulating therapeutics.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure and Function of Complement Receptor 1 (CR-1-30-B) and Related Proteins

This guide provides a detailed comparison of the structure and function of Complement Receptor 1 (CR1), specifically the this compound allotype, with other key proteins of the Regulators of Complement Activation (RCA) family. This document is intended for researchers, scientists, and drug development professionals working in immunology and related fields.

Introduction to Complement Receptor 1 (CR1)

Complement Receptor 1, also known as CD35, is a single-pass type I membrane glycoprotein that plays a crucial role in the innate immune system. It is a member of the Regulators of Complement Activation (RCA) family, a group of proteins characterized by the presence of structural motifs known as short consensus repeats (SCRs) or complement control protein repeats (CCPs)[1]. The designation "this compound" refers to a specific allotype of human CR1. The "30" indicates that the extracellular domain of this protein is composed of 30 SCRs[1]. These SCRs are further organized into four long homologous repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D[2]. The "B" corresponds to the "S" (slow) or "*2" allotype, which is one of the four major structural allotypes of CR1 found in humans[3]. This allotype has a higher molecular weight due to the presence of an additional LHR[3].

CR1's primary functions include the clearance of immune complexes and pathogens opsonized with complement fragments C3b and C4b, and the regulation of the complement cascade to prevent excessive activation and damage to host tissues. It achieves this regulation through two main activities: decay-accelerating activity, where it promotes the dissociation of the C3 and C5 convertases of the classical and alternative complement pathways, and cofactor activity, where it serves as a cofactor for the Factor I-mediated cleavage and inactivation of C3b and C4b.

This guide compares this compound with other important members of the RCA family: Complement Receptor 2 (CR2), Factor H (FH), Decay-Accelerating Factor (DAF), and Membrane Cofactor Protein (MCP). These proteins share structural similarities with CR1 and are also involved in the regulation of the complement system, but they exhibit distinct functional specificities and mechanisms of action.

Quantitative Comparison of CR1 and Related Proteins

The following table summarizes the key structural and functional parameters of this compound and its related proteins. The data presented are compiled from various studies and should be interpreted in the context of the specific experimental conditions used in those studies.

FeatureThis compound (CR1*2 Allotype)Complement Receptor 2 (CR2)Factor H (FH)Decay-Accelerating Factor (DAF)Membrane Cofactor Protein (MCP)
Number of SCRs 3015-162044
Molecular Weight (kDa) 250-280 (reduced)~145~155~7050-70
Primary Ligands C3b, C4b, C1q, MBLC3dg, C3d, iC3b, Epstein-Barr virusC3b, sialic acids, heparinC3b, C4bC3b, C4b
Binding Affinity (Kd) for C3b ~8-12 nM (high affinity sites)Weaker than CR1High affinity~10-fold lower than CR1Variable
Binding Affinity (Kd) for C4b ~120-480 nM (dimeric C4b)No significant bindingNo significant bindingLower affinity than for C3bBinds C4b
Decay-Accelerating Activity Yes, for both classical and alternative pathway C3/C5 convertasesNoYes, for alternative pathway C3 convertaseYes, for both classical and alternative pathway C3/C5 convertasesNo
Factor I Cofactor Activity Yes, for C3b and C4b cleavageNoYes, for C3b cleavageNoYes, for C3b and C4b cleavage
Cellular Distribution Erythrocytes, leukocytes, glomerular podocytes, follicular dendritic cellsB cells, follicular dendritic cells, epithelial cellsPlasma protein, also binds to cell surfacesBroadly expressed on hematopoietic and non-hematopoietic cellsBroadly expressed on most peripheral blood cells and endothelial cells
Membrane Anchor Transmembrane domainTransmembrane domainSoluble proteinGlycosylphosphatidylinositol (GPI) anchorTransmembrane domain

Signaling and Regulatory Pathway of CR1

The following diagram illustrates the central role of CR1 in the regulation of the complement system. CR1, expressed on the surface of various cells, interacts with complement components C3b and C4b that have been deposited on surfaces. This interaction leads to two key regulatory outcomes: the acceleration of the decay of the C3 and C5 convertases, and the enzymatic degradation of C3b and C4b by Factor I, for which CR1 acts as a cofactor.

CR1_Signaling_Pathway cluster_activation Complement Activation cluster_regulation CR1-Mediated Regulation C3_Convertase C3 Convertase (C4b2a or C3bBb) C3 C3 C3_Convertase->C3 Acts on C5_Convertase C5 Convertase (C4b2a3b or C3bBb3b) C5 C5 C5_Convertase->C5 Acts on C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage CR1 CR1 (this compound) C3b->CR1 Binds to iC3b iC3b (inactive) C5a C5a C5->C5a C5b C5b C5->C5b CR1->C3_Convertase Decay Acceleration CR1->C5_Convertase Decay Acceleration Factor_I Factor I CR1->Factor_I Cofactor for Factor_I->C3b C4b C4b Factor_I->C4b Cleaves C3c_C3dg C3c + C3dg iC3b->C3c_C3dg Further cleavage iC4b iC4b (inactive) C4b->CR1 Binds to

Caption: CR1's dual role in complement regulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Solid-Phase Binding Assay for CR1-Ligand Interaction

This assay quantifies the binding of CR1 to its ligands, such as C3b or C4b.

Materials:

  • Purified soluble CR1 (sCR1)

  • Purified C3b or C4b

  • ELISA plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-CR1 primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coat the wells of a 96-well plate with C3b or C4b (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add serial dilutions of sCR1 to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the anti-CR1 primary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Plot the absorbance values against the sCR1 concentration to determine the binding affinity (e.g., by fitting to a saturation binding curve).

Decay-Accelerating Activity Assay

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

Materials:

  • Sheep erythrocytes sensitized with antibodies (for classical pathway) or rabbit erythrocytes (for alternative pathway)

  • Purified complement components (C1, C4, C2, C3 for classical; Factor B, Factor D, C3 for alternative)

  • Purified CR1

  • Veronal buffered saline with gelatin (GVB) containing Mg2+ and Ca2+ (GVB++) or Mg2+-EGTA (for alternative pathway)

  • Spectrophotometer

Protocol:

  • Prepare C3 convertase-bearing erythrocytes by incubating sensitized sheep erythrocytes with C1, C4, and C2 (for classical pathway) or rabbit erythrocytes with C3, Factor B, and Factor D (for alternative pathway) for a defined period at 30°C.

  • Wash the cells to remove unbound components.

  • Resuspend the cells in GVB++.

  • Add different concentrations of CR1 to the cell suspension.

  • Incubate the mixture at 30°C and take aliquots at different time points.

  • Stop the reaction by adding EDTA.

  • Centrifuge the cells and measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release (lysis).

  • The decay of the convertase is inversely proportional to the amount of lysis. Plot the percentage of convertase activity remaining over time for each CR1 concentration to determine the decay-accelerating activity.

Factor I Cofactor Activity Assay

This assay assesses the ability of CR1 to act as a cofactor for the Factor I-mediated cleavage of C3b or C4b.

Materials:

  • Purified C3b or C4b (radiolabeled or unlabeled)

  • Purified Factor I

  • Purified CR1

  • Reaction buffer (e.g., PBS)

  • SDS-PAGE gels

  • Coomassie blue stain or autoradiography equipment

Protocol:

  • In a microcentrifuge tube, combine C3b or C4b, Factor I, and the sample containing CR1 in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the protein fragments by SDS-PAGE.

  • Visualize the cleavage products by Coomassie blue staining or autoradiography (if using radiolabeled substrate). The appearance of specific cleavage fragments (e.g., iC3b, C3c, C3dg for C3b cleavage) indicates cofactor activity.

  • The intensity of the cleavage product bands can be quantified using densitometry to compare the cofactor activity of different proteins.

Conclusion

This compound, a common allotype of Complement Receptor 1, is a large and structurally complex protein that is a master regulator of the complement system. Its multi-domain structure, with 30 SCRs, allows it to perform diverse functions, including the binding of key complement opsonins and the potent inhibition of the complement cascade through both decay-accelerating and cofactor activities.

When compared to its relatives in the RCA family, CR1 exhibits a broader range of functions. While proteins like DAF are potent decay accelerators and MCP is an efficient cofactor, CR1 uniquely combines both of these regulatory activities for both the classical and alternative pathways. Furthermore, its high-affinity binding to C3b and C4b makes it a crucial molecule for the clearance of immune complexes, a function not as prominently associated with the other RCA members discussed. Understanding the comparative structural and functional aspects of these proteins is essential for elucidating the intricate mechanisms of complement regulation and for the development of targeted therapeutics for a wide range of inflammatory and autoimmune diseases.

References

Safety Operating Guide

Proper Disposal Procedures for Chromium-Containing Waste (CR-1-30-B)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "CR-1-30-B" does not correspond to a specific, universally recognized chemical substance. Based on the common laboratory nomenclature, "CR" is presumed to refer to Chromium. This document provides essential safety and logistical information for the proper disposal of chromium-containing laboratory waste. Researchers, scientists, and drug development professionals should always consult their institution's specific safety data sheets (SDS) and waste disposal protocols.

Immediate Safety and Hazard Identification

Chromium waste, particularly in its hexavalent (Cr(VI)) state, is considered highly toxic and carcinogenic.[1][2] Trivalent chromium (Cr(III)) is significantly less toxic but still requires careful handling and disposal.[2][3] Improper disposal can lead to severe environmental contamination and health risks.

Key Hazards:

  • Hexavalent Chromium (Cr(VI)): A known human carcinogen, corrosive, and an environmental hazard. Can cause skin ulcerations, respiratory issues, and damage to the liver and kidneys.

  • Trivalent Chromium (Cr(III)): Less toxic than Cr(VI) and is an essential trace element for humans. However, it can still be hazardous in high concentrations.

Quantitative Data for Chromium Waste Disposal

Proper classification of chromium waste is crucial for disposal. The primary regulatory threshold is determined by the Toxicity Characteristic Leaching Procedure (TCLP).

ParameterRegulatory Limit (mg/L)EPA Waste CodeRegulation
Chromium (Total)5.0D00740 CFR 261.24

If the concentration of chromium in the TCLP extract exceeds 5.0 mg/L, the waste is classified as hazardous.

Step-by-Step Disposal Protocol for Chromium Waste

This protocol outlines the general steps for the safe disposal of chromium-containing waste from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Determine if the waste contains hexavalent or trivalent chromium. Whenever possible, waste streams containing Cr(VI) and Cr(III) should be segregated.

  • Segregate chromium waste from other waste streams, especially from acidic solutions, to prevent dangerous chemical reactions.

  • Solid waste contaminated with chromium (e.g., gloves, pipette tips, paper towels) must be collected separately from liquid waste.

Step 2: On-Site Treatment (Reduction of Hexavalent Chromium - Optional)

  • For laboratories with the appropriate facilities and trained personnel, hexavalent chromium can be chemically reduced to the less hazardous trivalent form. This is a common practice in industrial settings.

  • This process typically involves the use of a reducing agent, such as sodium bisulfite, under acidic conditions.

  • Caution: This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.

Step 3: Containerization

  • Use designated, leak-proof, and chemically compatible containers for chromium waste. Do not use metal containers or caps, especially for corrosive chromium solutions.

  • Containers must be kept closed at all times, except when adding waste.

  • For solid waste, use sealed, impermeable bags or other closed, impermeable containers.

Step 4: Labeling

  • All chromium waste containers must be clearly labeled as "Hazardous Waste: Chromium" and include other relevant hazard warnings.

  • The label should specify the type of chromium (hexavalent or trivalent) if known, and the approximate concentration.

  • Include the date of waste accumulation.

Step 5: Storage

  • Store chromium waste in a designated satellite accumulation area that is secure and away from incompatible materials.

  • The storage area should have secondary containment to prevent spills.

Step 6: Disposal

  • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal contractor.

  • Never dispose of chromium waste down the drain or in regular trash.

  • Provide the disposal contractor with a complete and accurate description of the waste.

Spill and Emergency Procedures

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE), cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.

Visual Workflow for Chromium Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of chromium-containing laboratory waste.

G cluster_0 cluster_1 Waste Handling and Containment cluster_2 Disposal Pathway start Chromium Waste Generated identify Identify Chromium Species (Hexavalent vs. Trivalent) start->identify segregate Segregate Waste Streams (Solid vs. Liquid, Cr(VI) vs. Cr(III)) identify->segregate containerize Select Appropriate Waste Container segregate->containerize label_waste Label Container as 'Hazardous Waste: Chromium' containerize->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage disposal Arrange for Licensed Hazardous Waste Contractor Pickup storage->disposal end Waste Disposed disposal->end

Caption: Decision workflow for the safe disposal of chromium laboratory waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CR-1-30-B
Reactant of Route 2
CR-1-30-B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.